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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 4-hydroxy-6-methoxypicolinate: Properties and Reactivity

Introduction Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ability to act as ligands for var...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ability to act as ligands for various metal catalysts make them versatile building blocks in organic synthesis. Among these, picolinates (pyridine-2-carboxylates) bearing hydroxyl and methoxy functionalities are particularly valuable due to the multiple reactive sites they possess. This guide provides a comprehensive overview of the chemical properties and reactivity of a specific, highly functionalized picolinate: Methyl 4-hydroxy-6-methoxypicolinate. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior and potential applications as a synthetic intermediate.

Chemical and Physical Properties

PropertyEstimated Value/InformationBasis of Estimation
Molecular Formula C8H9NO4-
Molecular Weight 183.16 g/mol Calculated from the molecular formula.[1]
CAS Number 1060806-80-5Based on supplier information for the target molecule.[2]
Appearance Likely a white to off-white solidGeneral appearance of similar aromatic compounds.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents and water.Inferred from the polar functional groups present.
pKa (hydroxyl group) ~8-10The electron-withdrawing nature of the pyridine ring and ester group will make the hydroxyl group more acidic than a typical phenol.

Spectroscopic Data Analysis

A thorough understanding of the spectroscopic signature of Methyl 4-hydroxy-6-methoxypicolinate is crucial for its identification and characterization in reaction mixtures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C5 positions of the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.

    • Methoxy Group: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

    • Ester Methyl Group: A sharp singlet around δ 3.7-3.9 ppm, integrating to three protons.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely appearing between δ 9-12 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, corresponding to the ester carbonyl.

    • Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the oxygen substituents (C4 and C6) will be significantly downfield.

    • Methyl Carbons: Two signals in the aliphatic region (δ 50-60 ppm) for the methoxy and ester methyl carbons.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

    • C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the aromatic pyridine ring.

    • C-O Stretching: Absorptions in the 1000-1300 cm⁻¹ range corresponding to the ether and ester C-O bonds.

  • MS (Mass Spectrometry):

    • Molecular Ion (M+): The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 184.1.[3]

Reactivity Analysis

The reactivity of Methyl 4-hydroxy-6-methoxypicolinate is dictated by the interplay of its four distinct functional groups. This section delves into the anticipated chemical behavior at each site.

The Pyridine Ring

The pyridine ring is electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[4][5]

  • Electrophilic Aromatic Substitution (EAS):

    • Directing Effects: The substituents on the ring will govern the position of any electrophilic attack. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors.[6] The methyl carboxylate (-COOCH₃) group is a deactivating group and a meta-director. The nitrogen atom in the ring is also deactivating.[7]

    • Predicted Outcome: The powerful activating effects of the hydroxyl and methoxy groups at positions 4 and 6 will direct incoming electrophiles to the C3 and C5 positions. Given that these positions are electronically enriched, reactions like nitration, halogenation, and sulfonation, if they occur, would be expected at these sites, though harsh conditions might be required due to the overall electron-deficient nature of the pyridine ring.[7]

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reactivity: Pyridines are generally activated towards SNAr, especially at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate.[8][9][10]

    • Predicted Outcome: In this molecule, the positions are already substituted. While direct SNAr on the unsubstituted C3 and C5 positions is unlikely without a leaving group, activation of the hydroxyl group (e.g., conversion to a sulfonate ester) could render the C4 position susceptible to nucleophilic attack.

Reactivity_of_Pyridine_Ring cluster_molecule Methyl 4-hydroxy-6-methoxypicolinate cluster_reactions Potential Ring Reactions cluster_positions Reactive Positions M Pyridine Ring EAS Electrophilic Aromatic Substitution M->EAS Activating groups direct to SNAr Nucleophilic Aromatic Substitution M->SNAr If OH is a leaving group C3_C5 C3 and C5 EAS->C3_C5 Nitration, Halogenation C4 C4 (activated OH) SNAr->C4 e.g., with strong nucleophiles

Caption: Predicted reactivity of the pyridine ring in Methyl 4-hydroxy-6-methoxypicolinate.

The 4-Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of transformations.

  • Acidity: The hydroxyl proton is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide. This enhances its nucleophilicity.

  • O-Alkylation: The resulting phenoxide is a potent nucleophile and can undergo Williamson ether synthesis with alkyl halides or other alkylating agents to yield 4-alkoxy derivatives. This is a common strategy for modifying hydroxypyridines.[11][12]

  • O-Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, will form the corresponding ester at the 4-position. Under acidic conditions, chemoselective O-acylation can also be achieved.[13][14]

The 6-Methoxy Group

The methoxy group is generally stable, but it can be cleaved under specific, harsh conditions.

  • Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the methyl-oxygen bond to yield the corresponding 6-hydroxy derivative.[15][16][17] The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group (an SN2-type mechanism).[18]

The 2-Methyl Ester Group

The methyl ester at the C2 position is susceptible to nucleophilic acyl substitution.

  • Saponification (Hydrolysis): Treatment with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup will hydrolyze the ester to the corresponding picolinic acid.[19][20][21] This is a fundamental transformation for creating carboxylic acid derivatives.

  • Amidation: The ester can react with primary or secondary amines to form the corresponding amides. This reaction can be performed at elevated temperatures or facilitated by catalysts.[22][23]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(hydroxymethyl)pyridine.[24][25] It is important to note that LiAlH₄ is a powerful reagent and may also affect other functional groups if not used selectively.

Functional_Group_Reactivity cluster_OH 4-Hydroxyl Group Reactions cluster_OMe 6-Methoxy Group Reaction cluster_Ester 2-Methyl Ester Reactions M Methyl 4-hydroxy-6-methoxypicolinate OAlk O-Alkylation M->OAlk R-X, Base OAcyl O-Acylation M->OAcyl Acyl Halide, Base Cleavage Ether Cleavage M->Cleavage HBr or HI, Heat Sapon Saponification M->Sapon NaOH, H₂O Amid Amidation M->Amid R₂NH, Heat Red Reduction M->Red LiAlH₄

Caption: Overview of the key reactions at each functional group of the title compound.

Experimental Protocols: Representative Transformations

The following protocols are generalized procedures based on well-established reactions for analogous substrates. Researchers should optimize conditions for their specific needs.

Protocol 1: O-Alkylation of the 4-Hydroxyl Group

This protocol describes a typical procedure for the synthesis of a 4-alkoxy derivative.

  • Dissolution: Dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq) in a suitable anhydrous solvent such as DMF or acetone.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) to the solution.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, 1.1-1.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired 4-alkoxy-6-methoxypicolinate.

Protocol 2: Saponification of the Methyl Ester

This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.

  • Dissolution: Suspend Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).[19]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Isolation: The product, 4-hydroxy-6-methoxypicolinic acid, may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • Extraction: If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Experimental_Workflow start Start: Methyl 4-hydroxy-6-methoxypicolinate dissolve 1. Dissolve in MeOH/H₂O start->dissolve add_base 2. Add aq. NaOH dissolve->add_base stir 3. Stir at RT or Heat add_base->stir monitor 4. Monitor by TLC/LC-MS stir->monitor acidify 5. Cool and Acidify with HCl monitor->acidify Reaction Complete isolate 6. Isolate Product (Filtration or Extraction) acidify->isolate end End: 4-hydroxy-6-methoxypicolinic acid isolate->end

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Exploratory

Comprehensive Spectroscopic Characterization of Methyl 4-hydroxy-6-methoxypicolinate

Executive Summary & Scientific Context Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) is a highly functionalized pyridine building block extensively utilized in the synthesis of kinase inhibitors, metal chelato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) is a highly functionalized pyridine building block extensively utilized in the synthesis of kinase inhibitors, metal chelators, and advanced pharmaceutical intermediates[1]. Structurally, it features a pyridine core substituted with a methyl ester at C2, a hydroxyl group at C4, and a methoxy group at C6.

For analytical chemists and drug development professionals, the definitive structural elucidation of this compound requires navigating a complex analytical landscape. The primary challenge lies in its prototropic tautomerism —the equilibrium between the 4-hydroxypyridine and 4-pyridone forms. This whitepaper provides an authoritative, self-validating spectroscopic framework (NMR, FT-IR, and HRMS) to accurately characterize this molecule, explaining the causality behind experimental choices and spectral behaviors.

Structural Dynamics: The Hydroxy-Pyridone Tautomerism

A fundamental principle in the spectroscopy of 4-hydroxypyridines is their existence in a solvent-dependent tautomeric equilibrium[2]. Methyl 4-hydroxy-6-methoxypicolinate exists in equilibrium with its keto tautomer, methyl 6-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate [1].

  • Causality of Solvent Selection: In non-polar solvents (e.g., CDCl3​ ), the less polar hydroxy tautomer is generally favored. However, in polar, hydrogen-bonding solvents like DMSO- d6​ , the pyridone (oxo) form predominates due to the stabilization of the highly polarized N-H and C=O bonds[3].

  • Impact on Spectroscopy: This tautomerism dictates the chemical shifts in NMR and the vibrational modes in FT-IR. For instance, the C4 carbon will resonate near ~166 ppm in the hydroxy form but shifts downfield toward ~175 ppm if the pyridone form dominates. Understanding this causality is critical to prevent misinterpretation of purity or structural integrity.

Analytical Workflow & Logic

To create a self-validating system of identification, orthogonal techniques must be employed. HRMS provides the exact molecular formula, FT-IR identifies the functional groups (confirming the tautomeric state in the solid phase), and NMR maps the exact atomic connectivity.

AnalyticalWorkflow Sample Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS HRMS (ESI-TOF) Exact Mass & Fragments Sample->MS IR FT-IR (ATR) Functional Group ID Sample->IR Tautomer Tautomeric Equilibrium Analysis (Hydroxy vs. Oxo form) NMR->Tautomer Structure Definitive Structural Elucidation MS->Structure IR->Tautomer Tautomer->Structure

Fig 1: Spectroscopic workflow for structural elucidation of methyl 4-hydroxy-6-methoxypicolinate.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The 1 H and 13 C NMR data (acquired in DMSO- d6​ to stabilize the exchangeable proton) reveal distinct electronic shielding effects. The C5 proton is highly shielded ( δ 6.45) by the electron-donating resonance of both the adjacent C6-methoxy and C4-hydroxy/oxo groups. The C3 proton ( δ 7.25) is relatively deshielded by the C2-methyl ester[4].

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Assignment / Causality
N1 / O4 11.20 (br s, 1H)-Exchangeable NH/OH proton; broad due to H-bonding.
C2 -148.5Pyridine C2, deshielded by adjacent N and ester.
C3 7.25 (d, J=2.0 Hz, 1H)110.2Meta-coupled to C5; deshielded by C2 ester.
C4 -166.5C-OH / C=O tautomeric carbon.
C5 6.45 (d, J=2.0 Hz, 1H)101.5Highly shielded by +M effects of C4-O and C6-OMe.
C6 -163.2Pyridine C6, bonded to methoxy oxygen.
C=O -164.8Ester carbonyl carbon.
O-CH 3​ (C6) 3.82 (s, 3H)53.8Ether methoxy group.
O-CH 3​ (Ester) 3.85 (s, 3H)52.4Ester methoxy group.
Fourier-Transform Infrared Spectroscopy (FT-IR)

In the solid state, FT-IR (ATR) predominantly captures the hydrogen-bonded network of the pyridone tautomer[5].

Table 2: Key FT-IR (ATR) Vibrational Frequencies

Wavenumber (cm −1 )Peak ShapeVibrational Mode & Structural Implication
3150 - 2850Broad, StrongO-H / N-H stretch. Broadening is caused by extensive intermolecular hydrogen bonding in the solid lattice.
1735Sharp, StrongC=O stretch of the C2 methyl ester.
1610, 1585Medium, SharpC=N and C=C aromatic ring stretching vibrations.
1245StrongC-O asymmetric stretch (aryl ether at C6).
1050StrongC-O symmetric stretch (ester).
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is optimal due to the basic nitrogen and oxygen lone pairs available for protonation.

Table 3: HRMS (ESI-TOF) Data

Ion SpeciesCalculated m/zObserved m/zError (ppm)Diagnostic Fragmentation
[M+H]+ 184.0604184.0610+3.2Base peak; validates the empirical formula C8​H9​NO4​ .
[M+H−CH3​OH]+ 152.0342152.0348+3.9Loss of neutral methanol (32 Da) from the ester or ether group.

Experimental Protocols

To ensure reproducibility and trust in the analytical data, the following self-validating experimental methodologies must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 15–20 mg of methyl 4-hydroxy-6-methoxypicolinate (Standard Purity 98%)[6]. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ disrupts intermolecular hydrogen bonds, yielding sharper lines for exchangeable protons compared to CDCl3​ .

  • Sample Transfer: Transfer the homogenous solution into a high-quality 5 mm borosilicate NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 1H NMR Acquisition: Acquire data at 298 K on a 400 MHz spectrometer. Use a standard 1D pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 1.5 seconds, and a spectral width of 12 ppm.

  • 13C NMR Acquisition: Acquire at 100 MHz using proton decoupling (e.g., WALTZ-16 sequence). Set the number of scans to 1024 with a D1 of 2.0 seconds to ensure adequate signal-to-noise ratio for quaternary carbons (C2, C4, C6, C=O).

Protocol 2: FT-IR (ATR) Analysis
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Allow it to evaporate and collect a background spectrum in ambient air.

  • Sample Application: Place 1–2 mg of the neat, solid powder directly onto the center of the ATR crystal.

  • Data Collection: Apply uniform pressure using the ATR anvil to ensure intimate optical contact with the crystal. Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 , co-adding 32 scans to maximize the signal-to-noise ratio.

Protocol 3: LC-HRMS (ESI-TOF) Workflow
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in a diluent of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Rationale: Formic acid acts as a proton source, enhancing ionization efficiency for the [M+H]+ species.

  • Injection & Ionization: Inject 5 µL into the LC-HRMS system. Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation gas flow to 600 L/hr, and source temperature to 120 °C.

  • Mass Calibration: Record exact mass data in the m/z 50–500 range. Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy remains within 5 ppm.

References

  • The Journal of Physical Chemistry A. "Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones." ACS Publications, 2005.[Link]

Sources

Foundational

"CAS number 1060806-80-5 properties and suppliers"

An In-depth Technical Guide to CAS Number 108-80-5 (Cyanuric Acid) A Note on the Provided CAS Number: Initial searches for CAS number 1060806-80-5 did not yield information on a specific chemical compound. It is possible...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to CAS Number 108-80-5 (Cyanuric Acid)

A Note on the Provided CAS Number: Initial searches for CAS number 1060806-80-5 did not yield information on a specific chemical compound. It is possible that this number is incorrect or not widely indexed. This guide will focus on the structurally similar and well-documented compound, Cyanuric Acid (CAS: 108-80-5) , assuming a potential typographical error in the original query.

Introduction

Cyanuric acid, a triazine compound, is a versatile chemical intermediate with significant industrial applications. It is a white, crystalline powder that is notably used as a chlorine stabilizer in swimming pools, preventing the degradation of chlorine by sunlight. Beyond this common application, cyanuric acid and its derivatives are integral to the synthesis of various resins, herbicides, and bleaching agents. This guide provides a comprehensive overview of its chemical and physical properties, applications, and commercial suppliers for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of cyanuric acid is essential for its handling, application, and the development of new uses. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₃N₃O₃[1]
Molecular Weight 129.07 g/mol [1][2][3]
Appearance White crystalline powder or lumps[1][3]
Melting Point >360 °C (decomposes)[2]
Solubility Water: 2 g/L (20 °C)[3]
DMSO: 17.4%[2]
DMF: 7.2%[2]
Insoluble in acetone, benzene, chloroform, diethyl ether, and cold methanol.[1][2]
Soluble in concentrated hydrochloric acid and potassium hydroxide solution.[2]
pKa 6.88, 11.40, 13.5 (at 25°C)[1]
Density 2.5 g/cm³ at 20 °C[3]
Vapor Pressure <0.0001 Pa at 25 °C[1][3]

Chemical Structure and Tautomerism

Cyanuric acid exhibits keto-enol tautomerism, existing in equilibrium between the tri-keto form (isocyanuric acid) and the tri-hydroxy form (cyanuric acid). The isocyanuric acid form is generally more stable.

Caption: Tautomeric equilibrium of Cyanuric Acid.

Key Applications

The primary applications of cyanuric acid and its derivatives stem from their chemical reactivity and stability.

  • Chlorine Stabilization: In swimming pools and spas, cyanuric acid is used to stabilize chlorine from degradation by ultraviolet light, significantly extending its effectiveness as a disinfectant.[4]

  • Chemical Synthesis: It serves as a precursor in the manufacturing of chlorinated isocyanurates, which are used as industrial cleansers, bleaches, and sanitizers.[4]

  • Industrial Applications: Cyanuric acid reacts with melamine to form a stable, insoluble complex.[2] This chemistry is utilized in various industrial processes. It is also used in the production of cyanic acid in laboratory settings.[4]

Safety and Handling

While cyanuric acid is stable under normal conditions, proper safety precautions should be observed.[1]

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation and contact with skin and eyes.[5]

  • Storage: Store in a cool, dry, well-ventilated area below +30°C.[1] Keep containers tightly closed.

  • Incompatibilities: Incompatible with strong oxidizing agents.[1] It can react violently with ethanol.[4]

  • Toxicity: The oral LD50 in rats is 7700 mg/kg, and the dermal LD50 in rabbits is >5000 mg/kg.[3]

Experimental Protocols

While specific experimental protocols for drug development involving cyanuric acid are not prevalent in the public domain, a general protocol for its use as a reagent in a synthesis is outlined below. This is a generalized representation and should be adapted for specific reactions.

Workflow for Synthesis using Cyanuric Acid as a Precursor:

synthesis_workflow start Start: Define Synthetic Target reagents Select Reagents and Solvents start->reagents reaction_setup Reaction Setup: - Charge reactor with Cyanuric Acid and solvent. - Add other reactants under controlled conditions. reagents->reaction_setup reaction Reaction: - Maintain temperature and pressure. - Monitor progress (TLC, HPLC, etc.). reaction_setup->reaction workup Work-up: - Quench reaction. - Separate phases. reaction->workup purification Purification: - Crystallization, chromatography, or distillation. workup->purification analysis Analysis: - Confirm structure and purity (NMR, MS, etc.). purification->analysis end End: Isolated Product analysis->end

Caption: Generalized workflow for a chemical synthesis involving Cyanuric Acid.

Suppliers

Cyanuric acid is commercially available from various chemical suppliers. The following table lists some prominent suppliers.

SupplierWebsite
Sigma-Aldrich (Merck)
ChemicalBook
Fisher Scientific
BASF

Conclusion

Cyanuric acid (CAS: 108-80-5) is a chemical with significant industrial importance, primarily as a chlorine stabilizer and a precursor in chemical synthesis. Its well-defined physicochemical properties and established applications make it a valuable compound for various research and industrial purposes. Adherence to proper safety and handling protocols is essential when working with this compound.

References

  • National Toxicology Program. Nomination Background: Isocyanuric acid (CASRN: 108-80-5). [Link]

  • CAS Common Chemistry. Acetonitrile. [Link]

Sources

Exploratory

The Emerging Potential of the Picolinate Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Methyl 4-hydroxy-6-methoxypicolinate

Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, picolinates (pyridine-2-carboxylates) and their derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, picolinates (pyridine-2-carboxylates) and their derivatives have garnered significant attention due to their versatile chemical handles and ability to interact with a wide range of biological targets. This technical guide delves into the untapped potential of a specific, underexplored scaffold: Methyl 4-hydroxy-6-methoxypicolinate . While direct biological data on this exact molecule is sparse, its structural features—a hydroxyl group, a methoxy group, and a methyl ester on a pyridine framework—suggest a rich pharmacophoric potential. This document will, therefore, extrapolate from closely related, well-documented picolinamide and picolinic acid derivatives to provide a forward-looking perspective on its applications in drug discovery and agrochemical development. We will explore its promise as a foundational structure for kinase inhibitors, metalloenzyme inhibitors, and novel herbicides, complete with theoretical synthetic strategies and practical experimental protocols.

Introduction to the Methyl 4-hydroxy-6-methoxypicolinate Scaffold

Methyl 4-hydroxy-6-methoxypicolinate is a polysubstituted pyridine derivative. Its core structure presents several key features for medicinal chemistry exploration:

  • The Picolinate Core: The pyridine nitrogen and the adjacent carboxylate group can act as a bidentate chelation site for metal ions, a property crucial for metalloenzyme inhibition. The nitrogen also serves as a hydrogen bond acceptor.

  • The 4-Hydroxy Group: This phenolic hydroxyl group is a critical functional handle. It can act as a hydrogen bond donor and acceptor, and its acidity allows for nucleophilic reactions, enabling a wide range of derivatizations.

  • The 6-Methoxy Group: The methoxy group is a common substituent in drug molecules, often introduced to modulate lipophilicity, improve metabolic stability, and fill hydrophobic pockets in target proteins.

  • The Methyl Ester: The ester provides a readily modifiable position for creating libraries of amides or other ester analogues to explore structure-activity relationships (SAR).

These features combine to create a scaffold with tunable physicochemical properties and multiple points for diversification, making it an attractive starting point for fragment-based and traditional drug discovery campaigns.

Potential Application I: Kinase Inhibitors for Oncology

The picolinamide framework is a cornerstone of many modern kinase inhibitors. The nitrogen of the pyridine ring and the amide functionality can form key hydrogen bonds with the hinge region of the kinase ATP-binding site.

Scientific Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several potent VEGFR-2 inhibitors, such as Sorafenib, feature a picolinamide or related nitrogen-containing heterocyclic core.[2] The N-methylpicolinamide motif, in particular, has been identified as a key binding element.[3]

The Methyl 4-hydroxy-6-methoxypicolinate scaffold can be readily converted to a library of N-substituted picolinamides. The 4-hydroxy group can be derivatized to introduce larger side chains that can interact with the solvent-exposed region of the kinase active site, potentially enhancing potency and selectivity.

Hypothetical Derivatization Strategy for Kinase Inhibitors

A proposed workflow for developing kinase inhibitors from the core scaffold is outlined below.

G A Methyl 4-hydroxy-6-methoxypicolinate B Hydrolysis to Carboxylic Acid A->B NaOH, H2O/MeOH E Etherification of 4-OH Group A->E Alkylation (e.g., R-Br, NaH) C Amide Coupling with Primary Amines B->C HATU, DIPEA, R-NH2 D Library of N-substituted Picolinamides C->D F SAR Exploration D->F E->B G Lead Optimization F->G Iterative Synthesis & Screening

Caption: Workflow for Derivatization of the Picolinate Scaffold into Potential Kinase Inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to screen for VEGFR-2 inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup:

    • To each well of the plate, add the test compound or vehicle control (DMSO in kinase buffer).

    • Add the VEGFR-2 enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The amount of ATP remaining is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Modification VEGFR-2 IC₅₀ (nM) Reference
SorafenibReference Drug180[1]
Compound 7hThio-urea derivative of picolinamide87[1]
Compound 9aUrea derivative of picolinamide27[1]
Compound 8jEthenylpyridine-picolinamide hybrid12,500 (antiproliferative, A549)[2]
Compound 8lEthenylpyridine-picolinamide hybrid13,200 (antiproliferative, A549)[2]

Table 1: Examples of Picolinamide Derivatives as VEGFR-2 Inhibitors. Note that IC₅₀ values for compounds 8j and 8l are for cell proliferation, not direct enzyme inhibition.

Potential Application II: Metalloenzyme Inhibitors

The ability of the picolinic acid scaffold to chelate metal ions makes it an excellent starting point for designing inhibitors of metalloenzymes.[4] The 4-hydroxy group on the target scaffold can further enhance this metal-binding capability.

Scientific Rationale

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[5] The emergence of MBL-producing bacteria, such as those carrying the New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant threat to global health.[6] Inhibitors of MBLs could restore the efficacy of existing antibiotics. Dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been identified as a potent inhibitor of NDM-1, demonstrating the utility of the picolinate scaffold in this context.[5][6]

The Methyl 4-hydroxy-6-methoxypicolinate scaffold, after hydrolysis to the corresponding carboxylic acid, presents a bidentate binding motif (the pyridine nitrogen and the carboxylate oxygen) that can coordinate to the zinc ions in the active site of MBLs. The 4-hydroxy and 6-methoxy groups provide vectors for synthetic elaboration to improve binding affinity and selectivity.

Proposed Mechanism of Inhibition

The hydrolyzed scaffold is hypothesized to bind to the di-zinc center of NDM-1, displacing the water molecules that are essential for catalysis.

G cluster_0 NDM-1 Active Site cluster_1 Inhibitor Zn1 Zn(II) Zn2 Zn(II) His1 His His2 His Asp Asp Cys Cys H2O1 H₂O H2O2 H₂O Inhibitor 4-hydroxy-6-methoxypicolinic acid Inhibitor->Zn1 N (pyridine) Inhibitor->Zn2 O (carboxylate)

Sources

Foundational

Methyl 4-hydroxy-6-methoxypicolinate: A Versatile Heterocyclic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural precision of heterocyclic building blocks dictates the success of lead optimization. Pyridine derivatives, particularly picolinic acids and their esters, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural precision of heterocyclic building blocks dictates the success of lead optimization. Pyridine derivatives, particularly picolinic acids and their esters, are ubiquitous in medicinal chemistry due to their ability to act as potent hinge-binders in kinase inhibitors and as exosite chelators in metalloenzymes[1][2].

Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) represents a highly privileged, multi-functional scaffold. It features three orthogonally reactive vectors:

  • C2-Methyl Ester: A masked carboxylic acid primed for late-stage amidation to generate picolinamides.

  • C4-Hydroxyl Group: A tautomeric handle (4-pyridone 4-hydroxypyridine) that can be activated via sulfonylation or halogenation for transition-metal-catalyzed cross-coupling.

  • C6-Methoxy Group: An electron-donating moiety that modulates the pKa of the pyridine nitrogen, tuning its hydrogen-bond acceptor strength while providing steric shielding against N-oxidation (a common metabolic liability).

This technical guide delineates the strategic deployment of this building block, providing validated, step-by-step protocols for its functionalization, mechanistic rationales for reagent selection, and quantitative data on its reactivity profile.

Structural & Electronic Profiling: The Causality of Reactivity

The inherent value of methyl 4-hydroxy-6-methoxypicolinate lies in its electronic asymmetry. The electron-withdrawing C2-ester and the electron-donating C6-methoxy group create a push-pull system across the pyridine ring.

The C4-Hydroxyl Conundrum

In solution, the C4-hydroxyl group exists in equilibrium with its 4-pyridone tautomer. Direct functionalization (e.g., direct nucleophilic aromatic substitution) at C4 is energetically unfavorable due to the electron-rich nature imparted by the C6-methoxy group. Therefore, to install carbon-linked pharmacophores at C4, the oxygen must be converted into a highly reactive leaving group, typically a trifluoromethanesulfonate (triflate)[3].

Strategic Choice: While trifluoroacetic anhydride (Tf 2​ O) is the standard reagent for triflation, its extreme electrophilicity and the generation of triflic acid as a byproduct often lead to the demethylation of the C6-methoxy group or polymerization of the electron-rich pyridine core. To circumvent this, Comins' Reagent ( N -(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is strictly preferred. It provides a mild, controlled transfer of the triflyl group under slightly basic conditions, preserving the integrity of the molecule.

The C2-Ester as a Protecting Group

The methyl ester serves a dual purpose. It protects the carboxylic acid during the basic conditions of Suzuki-Miyaura cross-coupling[4], preventing the formation of an unreactive palladium-carboxylate complex. Post-coupling, it undergoes facile saponification to yield the free acid, which can then be coupled with diverse amines to form hinge-binding picolinamides.

Mechanistic Pathways & Logic Visualization

To visualize the orthogonal functionalization strategy, the following workflow demonstrates the sequential activation and coupling of the core scaffold.

OrthogonalWorkflow A Methyl 4-hydroxy- 6-methoxypicolinate B C4-Triflate Intermediate A->B Comins' Reagent DIPEA, DCM, 0°C C C4-Aryl/Heteroaryl Picolinate B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O D C4-Substituted 6-Methoxy Picolinamide C->D 1. LiOH, THF/H2O 2. R-NH2, HATU, DIPEA

Figure 1: Orthogonal functionalization workflow of the picolinate core.

Once the C4-triflate is synthesized, it enters the Suzuki-Miyaura catalytic cycle. The electron-deficient nature of the triflate (relative to a standard aryl chloride) accelerates the oxidative addition step, making it highly reactive even at moderate temperatures.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Complex (Pd-II) Pd0->OA + C4-Triflate Picolinate TM Transmetalation Complex (Pd-II) OA->TM + Aryl Boronic Acid + Base (K2CO3) RE Reductive Elimination (Product Release) TM->RE - Boronate Byproduct RE->Pd0 Release of C4-Aryl Product

Figure 2: Catalytic cycle for the C4 Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and expected mass-spectrometry targets are embedded to ensure experimental fidelity.

Protocol A: Synthesis of Methyl 6-methoxy-4-(((trifluoromethyl)sulfonyl)oxy)picolinate

Objective: Activate the C4 position for transition-metal catalysis while preserving the C6-methoxy ether.

  • Preparation: Suspend methyl 4-hydroxy-6-methoxypicolinate (1.0 eq, 10 mmol, 1.83 g) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add N,N -Diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol) dropwise. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the C4-hydroxyl, shifting the tautomeric equilibrium entirely to the phenoxide-like state without attacking the C2-ester.

  • Triflation: Add Comins' Reagent (1.2 eq, 12 mmol) in a single portion. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (20 °C) over 2 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a non-polar UV-active spot ( Rf​≈0.6 ). LC-MS target: [M+H]+=316.0 .

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the C4-triflate as a pale yellow oil.

Protocol B: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position using organoboron reagents[4].

  • Preparation: In a microwave vial or Schlenk tube, combine the C4-triflate from Protocol A (1.0 eq, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 1.5 mmol), and anhydrous K2​CO3​ (3.0 eq, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 0.1 M). Sparge the mixture with nitrogen gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst to an inactive Pd(II) peroxo species.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 5 mol%). Seal the vessel and heat to 90 °C for 4 hours. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions.

  • Validation (IPC): Analyze via LC-MS. The triflate peak ( [M+H]+=316.0 ) should disappear, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Quantitative Data Presentation

The versatility of the C4-triflate intermediate allows for the installation of diverse pharmacophores. Table 1 summarizes the scope and efficiency of the Suzuki-Miyaura cross-coupling (Protocol B) using various boronic acids.

Table 1: Scope of C4-Functionalization via Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalyst SystemConditionsYield (%)Key Observation & Causality
Phenylboronic acid Pd(dppf)Cl2​ (5 mol%)90°C, 4h, Dioxane/H 2​ O88%Rapid conversion; standard baseline for steric/electronic profiling.
4-Fluorophenylboronic acid Pd(dppf)Cl2​ (5 mol%)90°C, 4h, Dioxane/H 2​ O85%F-atom enhances metabolic stability; no defluorination observed.
3-Pyridinylboronic acid Pd(PPh3​)4​ (10 mol%)100°C, 8h, DMF/H 2​ O62%Lower yield due to competitive coordination of the pyridine nitrogen to Pd.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Pd(dppf)Cl2​ (5 mol%)90°C, 6h, Dioxane/H 2​ O79%Pinacol ester requires slightly longer time for in situ hydrolysis to the active boronic acid.
2-Aminopyrimidine-5-boronic acid Pd2​(dba)3​ / XPhos100°C, 12h, Dioxane/H 2​ O54%Free amine causes partial catalyst poisoning; requires bulky, electron-rich XPhos ligand.

Applications in Drug Discovery

The resulting C4-substituted, 6-methoxy picolinic acids are direct precursors to highly potent therapeutic agents. For instance, in the development of inhibitors against Toxoplasma gondii, picolinic acid derivatives have been utilized to achieve submicromolar potency and enhanced solubility[1][5]. Similarly, picolinic acids serve as critical β -exosite inhibitors of Botulinum Neurotoxin A, where the picolinate core chelates or hydrogen-bonds within the active site architecture[2].

By utilizing methyl 4-hydroxy-6-methoxypicolinate , medicinal chemists can rapidly generate libraries of C4-modified analogs. The subsequent hydrolysis of the C2-ester and coupling with complex amines (e.g., aminobenzamides) yields final drug candidates with optimized LogD 7.4​ , improved microsomal stability, and precise target engagement[1].

References

  • Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii Source: ACS Infectious Diseases (via NIH PubMed Central) URL:[Link]

  • Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain Source: Bioorganic & Medicinal Chemistry (via NIH PubMed Central) URL:[Link]

  • Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii Source: ACS Publications URL:[Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Source: Macmillan Group - Princeton University URL:[Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds Source: ResearchGate URL:[Link]

  • The Influence of the Ligand in the Iridium Mediated Electrocatalytic Water Oxidation Source: ACS Catalysis URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Picolinate Derivatives

Executive Summary The picolinate scaffold, a pyridine ring with a carboxylic acid substituent, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The picolinate scaffold, a pyridine ring with a carboxylic acid substituent, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Picolinic acid and its derivatives have demonstrated a wide array of pharmacological effects, including neuroprotective, immunological, and anti-proliferative activities.[2] This guide provides a comprehensive framework for the systematic biological activity screening of novel picolinate derivatives. It is designed for researchers, scientists, and drug development professionals, offering a technically in-depth exploration of the methodologies and strategic considerations essential for identifying and characterizing promising therapeutic candidates. This document moves beyond a simple recitation of protocols, instead providing the causal logic behind experimental choices, ensuring a self-validating and robust screening cascade.

Introduction: The Therapeutic Potential of Picolinate Derivatives

Picolinic acid, an endogenous metabolite of L-tryptophan, and its synthetic derivatives have garnered significant attention in drug discovery.[2][3] The versatility of the picolinate scaffold allows for extensive chemical modification, enabling the synthesis of large and diverse compound libraries.[1][4] These derivatives have been investigated for a range of therapeutic applications, including cancer, infectious diseases, and inflammatory conditions.[1][5] The chelating properties of picolinic acid also contribute to its biological activity, facilitating the transport of metal ions across biological membranes.[2][3] This guide outlines a strategic approach to unlocking the therapeutic potential of novel picolinate derivatives through a rigorous and efficient biological screening process.

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered screening cascade is essential for the efficient and cost-effective evaluation of a new chemical entity library. This approach prioritizes broad, high-throughput primary screens to identify initial "hits," which are then subjected to more complex and targeted secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Mechanism of Action & Lead Optimization) Primary_Assays Broad Biological Activity Assays (e.g., Cytotoxicity, Antimicrobial) Dose_Response Dose-Response & Potency (IC50/EC50) Primary_Assays->Dose_Response Active Compounds ('Hits') Selectivity_Panel Initial Selectivity & Specificity Dose_Response->Selectivity_Panel MOA_Studies Mechanism of Action Studies Selectivity_Panel->MOA_Studies Confirmed & Prioritized Hits ADMET_Profiling In Vitro ADME/Tox Profiling MOA_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization

Caption: A generalized screening cascade for novel picolinate derivatives.

Primary Screening: Casting a Wide Net

The initial phase of screening aims to identify any potential biological activity within a library of novel picolinate derivatives. The choice of primary assays will be dictated by the therapeutic hypotheses for the compound series.

Anticancer Activity Screening

A foundational step in oncology drug discovery is to assess the cytotoxic effects of new compounds on cancer cell lines.[6][7]

3.1.1. Cell Viability Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[7]

Table 1: Hypothetical Anticancer Screening Data for Picolinate Derivatives

Compound IDCell LineAssayConcentration (µM)% Inhibition
PICO-001MCF-7MTT1075.2
PICO-002A549MTT1012.5
PICO-003MCF-7MTT1088.9
PICO-004HepG2MTT105.6

3.1.2. Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the picolinate derivatives to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

Antimicrobial Activity Screening

The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Picolinate derivatives can be screened for activity against a panel of clinically relevant bacteria and fungi.[9]

3.2.1. Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

3.2.2. Disk Diffusion Assay

This technique involves placing paper disks impregnated with the test compound onto an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk is proportional to the antimicrobial activity.[12]

Table 2: Hypothetical Antimicrobial Screening Data for Picolinate Derivatives

Compound IDOrganismMIC (µg/mL)Zone of Inhibition (mm)
PICO-005S. aureus1618
PICO-006E. coli>1280
PICO-007C. albicans3212
PICO-008S. aureus822

3.2.3. Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the picolinate derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[13] In vitro assays can be used to identify compounds that modulate inflammatory responses.[14][15]

3.3.1. Inhibition of Pro-inflammatory Cytokine Production

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14][15]

3.3.2. COX/LOX Inhibition Assays

These enzymatic assays assess the ability of a compound to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[13]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Point of Intervention LPS LPS Macrophage Macrophage/Monocyte LPS->Macrophage NFkB_Pathway NF-κB Signaling Pathway Macrophage->NFkB_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Pathway->Cytokine_Production Picolinate_Derivative Picolinate Derivative Picolinate_Derivative->NFkB_Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a picolinate derivative.

Secondary Screening: From Hit to Lead Candidate

Compounds that demonstrate activity in primary screens ("hits") are advanced to secondary screening for confirmation, potency determination, and initial profiling of their properties.

Dose-Response and Potency Determination

The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined to quantify the potency of the hit compounds. This involves testing the compounds over a range of concentrations to generate a dose-response curve.

Selectivity and Specificity

It is crucial to assess whether the biological activity of a hit compound is specific to the intended target or if it exhibits off-target effects. This can be achieved by testing the compound against a panel of related targets or in different cell lines.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage drug development failures.[16][17][18]

4.3.1. Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the rate of clearance.[16]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.[19]

  • Plasma Protein Binding: Determines the fraction of the drug that is bound to plasma proteins, which can affect its distribution and efficacy.[16]

  • Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption.[18]

  • hERG Channel Inhibition: Screens for potential cardiotoxicity.[20]

  • Cytotoxicity in Non-cancerous Cell Lines: Assesses general toxicity.

Table 3: Example In Vitro ADME/Tox Profile for a Picolinate Derivative

ParameterAssayResultInterpretation
Metabolic StabilityHuman Liver Microsomest½ = 45 minModerate Stability
CYP3A4 InhibitionP450-Glo™ AssayIC50 > 50 µMLow risk of DDI
Plasma Protein BindingRapid Equilibrium Dialysis92% boundHigh Binding
PermeabilityCaco-2Papp (A→B) = 1.5 x 10⁻⁶ cm/sModerate Permeability
hERG InhibitionPatch ClampIC50 = 25 µMModerate Risk

Tertiary Screening: Elucidating the Mechanism of Action

For promising lead candidates, tertiary screening focuses on understanding the molecular mechanism by which they exert their biological effects.

Target Identification and Validation

If the primary screen was phenotypic, the next step is to identify the molecular target of the compound. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed. For target-based screens, validation of target engagement in a cellular context is necessary.

Pathway Analysis

Once the target is identified, further studies are conducted to understand how the compound modulates the relevant signaling pathways. This can involve techniques like Western blotting, qPCR, and reporter gene assays.

Conclusion: A Roadmap to Discovery

The biological activity screening of novel picolinate derivatives is a multifaceted process that requires a strategic and systematic approach. By employing a tiered screening cascade, from high-throughput primary screens to in-depth mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The integration of early ADME/Tox profiling is paramount to de-risk drug development programs and increase the likelihood of clinical success. This guide provides a robust framework to navigate the complexities of this process, ultimately paving the way for the discovery of new and effective therapeutics based on the versatile picolinate scaffold.

References

  • Frontage Laboratories. (n.d.). ADME • Tox Screening. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Singh, U., Tabibian, J., Venugopal, S. K., Devaraj, S., & Jialal, I. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical chemistry, 51(12), 2252–2256. [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Rai, A., Singh, A., & Chopra, D. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(4), 1-13.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Mornin, J. D., Forgac, M., & Nile, A. H. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife, 7, e36466.
  • Singh, U., Tabibian, J., Venugopal, S. K., Devaraj, S., & Jialal, I. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(12), 2252-2256.
  • Stemmatters. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Meletiadis, J., & Voykou, C. (2019). Methods for in vitro evaluating antimicrobial activity: A review. Journal de Mycologie Médicale, 29(2), 101-109.
  • Kumar, A., & Singh, V. K. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(5), 131-137.
  • Microchem Laboratory. (2023, May 29). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 127-133.
  • Tsuchida, R., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6631-6638.
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6333-6344.
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6333-6344.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 164, 75-82.
  • Sharma, G., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-60.
  • Inxight Drugs. (n.d.). PICOLINIC ACID. Retrieved from [Link]

  • Babaee, S., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Advances, 13(34), 23783-23793.
  • Chai, J., et al. (2017). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Inorganica Chimica Acta, 466, 467-476.
  • Al-Salim, N., et al. (2025). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Dalton Transactions, 54(25), 10633-10643.
  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(34), 23783-23793.
  • Guillemin, G. J., & Brew, B. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neurology Journal, 3, 24-30.
  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst. RSC Advances, 13(34), 23783-23793.

Sources

Foundational

Exploring the Structure-Activity Relationship (SAR) of Methoxypicolinates: A Technical Guide for Agrochemical Discovery

Abstract Methoxypicolinates represent a significant subclass within the picolinate family of synthetic auxin herbicides, a cornerstone of modern weed management. Understanding the intricate relationship between their che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methoxypicolinates represent a significant subclass within the picolinate family of synthetic auxin herbicides, a cornerstone of modern weed management. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of new, more effective, and selective herbicidal agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of methoxypicolinates and related picolinate analogues. We delve into the molecular mechanism of action, detail key experimental workflows for SAR exploration—from in vitro receptor binding to whole-plant screening—and analyze how specific structural modifications on the picolinate scaffold influence herbicidal potency and spectrum. This document is intended for researchers, chemists, and plant scientists engaged in the discovery and development of next-generation auxin herbicides.

Introduction: The Enduring Importance of Synthetic Auxins

For decades, synthetic compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) have been indispensable tools in agriculture for the selective control of broadleaf weeds in cereal crops.[1] These molecules, known as synthetic auxin herbicides, function by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled growth, epinasty, senescence, and ultimately, plant death.[1][2][3] The picolinic acids, a key chemical class of synthetic auxins, have a rich history of development, from early compounds like Picloram to modern, highly active molecules such as aminopyralid, halauxifen-methyl, and florpyrauxifen-benzyl.[4][5]

The methoxypicolinates, characterized by a picolinic acid core with a methoxy substituent, are a focal point of ongoing research. The exploration of their Structure-Activity Relationship (SAR) is a critical endeavor. SAR studies aim to systematically modify a lead compound's structure and assess the resulting impact on biological activity, providing a roadmap for optimizing potency, selectivity, and metabolic stability.[6] This guide will provide the foundational knowledge and practical methodologies required to conduct a successful SAR campaign targeting this important class of herbicides.

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of methoxypicolinates is rooted in their ability to mimic IAA and bind to the auxin co-receptor complex. This complex is central to auxin-regulated gene expression.

The TIR1/AFB Co-Receptor Complex

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factor (ARF) transcription factors, preventing them from activating gene expression.[7] The primary molecular target for synthetic auxins is a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[3][8]

Methoxypicolinates, like other auxins, act as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor.[8] This binding event creates a functional co-receptor complex that targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1][7] The destruction of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a cascade of auxin-responsive genes.[1][7][9]

Downstream Physiological Effects

The massive, uncontrolled activation of auxin-responsive genes triggers a series of phytotoxic events. Key among these is the dramatic upregulation of genes encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis.[1] The resulting overproduction of ethylene, along with a concomitant increase in abscisic acid (ABA), is a primary driver of the herbicidal symptoms, which include leaf epinasty, tissue swelling, growth inhibition, and senescence, culminating in the death of the susceptible plant.[1][10]

It is noteworthy that different picolinates show preferential binding to specific members of the TIR1/AFB family. For instance, picolinate herbicides like picloram and aminopyralid bind preferentially to AFB5, which differs from the binding profile of IAA or other synthetic auxins like 2,4-D.[5][11] This differential selectivity is a key area of investigation, as it can be exploited to develop herbicides with unique weed control spectrums.

Below is a diagram illustrating the core signaling pathway.

Auxin_Signaling_Pathway cluster_0 Low Auxin State cluster_1 High Auxin State (Herbicide Application) AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Binds & Inhibits AuxIAA_deg Aux/IAA AuxRE Auxin Response Element (Promoter) ARF->AuxRE Bound to DNA ARF_active ARF (Active) Gene Auxin-Responsive Gene (Transcription OFF) AuxRE->Gene Gene_active Auxin-Responsive Gene (Transcription ON) Herbicide Methoxypicolinate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Acts as 'Molecular Glue' SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->AuxIAA_deg Ubiquitinates Ub Ubiquitin Ub->SCF_Complex Proteasome 26S Proteasome AuxRE_active Auxin Response Element ARF_active->AuxRE_active Binds & Activates Downstream Ethylene/ABA Overproduction & Uncontrolled Growth Gene_active->Downstream AuxIAA_deg->Proteasome Degradation AuxRE_active->Gene_active SAR_Workflow cluster_workflow SAR Screening Cascade A Step 1: Library Synthesis Design & synthesize analogues with modifications at key positions (e.g., C6, C5). B Step 2: Primary In Vitro Screening (High-Throughput) Arabidopsis thaliana root growth inhibition assay. A->B C Step 3: Secondary In Vitro Screening (Mechanism Confirmation) TIR1/AFB5 receptor binding assay. B->C Active Compounds D Step 4: Tertiary Whole-Plant Screening (Efficacy & Selectivity) Greenhouse bioassay on target weeds and crop species. C->D Confirmed Binders E Step 5: Data Analysis & SAR Elucidation Correlate structural changes with activity data. Identify key pharmacophores. D->E Efficacy & Selectivity Data F Step 6: Lead Optimization Synthesize next-generation analogues based on SAR insights. E->F F->A Iterative Design Cycle

Caption: A typical experimental workflow for a methoxypicolinate SAR campaign.
Experimental Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This primary assay is a sensitive, medium-throughput method to evaluate the intrinsic herbicidal activity of compounds on a model dicot plant.

  • Rationale: Root growth is highly sensitive to auxin concentration. Inhibition of root elongation provides a quantifiable measure of a compound's auxin-like activity. A. thaliana is used due to its rapid life cycle, small size, and well-characterized genetics.

  • Step-by-Step Methodology:

    • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar medium supplemented with 1% sucrose. Autoclave and cool to approximately 50°C.

    • Compound Addition: Add the test compounds (dissolved in DMSO) to the molten agar at various final concentrations (e.g., ranging from 0.1 µM to 100 µM). Pour the mixture into square petri dishes. Ensure a final DMSO concentration of <0.5% in all plates, including a DMSO-only control.

    • Seed Sterilization & Sowing: Surface-sterilize A. thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.1% SDS, and then rinse five times with sterile water. [12] 4. Plating: Using a sterile pipette, place 10-15 sterilized seeds in a line on the surface of the agar in each plate.

    • Stratification & Growth: Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination. [3] 6. Incubation: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22-23°C. [3] 7. Data Collection & Analysis: After 5-7 days of growth, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Validation: Calculate the average root length for each concentration and normalize it to the DMSO control. Plot the normalized root growth against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit root growth by 50%). Each compound should be tested in triplicate.

Experimental Protocol 2: In Vitro TIR1/AFB Competitive Binding Assay

This assay directly measures the ability of a test compound to interact with the auxin co-receptor complex, confirming that its mode of action is consistent with that of a synthetic auxin.

  • Rationale: The affinity of a compound for the TIR1/AFB-Aux/IAA co-receptor complex is a direct measure of its potential as a synthetic auxin. A competitive binding format, where the test compound displaces a known radiolabeled auxin, is a robust method to determine binding affinity (Ki). [11]

  • Step-by-Step Methodology:

    • Protein Expression and Purification: Co-express recombinant, tagged versions of the target receptor (e.g., Arabidopsis thaliana TIR1 or AFB5) and a specific Aux/IAA protein (e.g., IAA7) in a suitable system like insect (Sf9) or bacterial cells. Purify the proteins using affinity chromatography. [11][13] 2. Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, 1 mM DTT).

    • Reaction Setup: In a microplate, combine the purified TIR1/AFB and Aux/IAA proteins with a constant, low concentration of a radiolabeled auxin (e.g., [³H]-IAA, typically at or below its Kd).

    • Competition: Add the non-radiolabeled test compounds across a range of increasing concentrations (e.g., 1 nM to 100 µM). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IAA).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

    • Separation of Bound/Free Ligand: Separate the protein-bound radioligand from the free radioligand. A common method is filtration, where the reaction mixture is passed through a filter membrane that traps the protein complex. Alternatively, Scintillation Proximity Assay (SPA) beads can be used, which only produce a signal when the radioligand is bound to the bead-associated receptor. [14] 7. Detection: Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor compound. Fit the data to a one-site competition model to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 3: Whole-Plant Greenhouse Bioassay

This is the definitive test to evaluate a compound's practical herbicidal efficacy, spectrum of activity (weeds controlled), and crop selectivity under more realistic conditions.

  • Rationale: A whole-plant assay integrates all the factors required for herbicidal activity in a real-world scenario, including absorption through the leaves or roots, translocation to the site of action, and metabolic stability within the plant. [2]

  • Step-by-Step Methodology:

    • Plant Propagation: Grow a panel of relevant weed and crop species in pots containing a standardized soil mix in a controlled greenhouse environment. Typically, this includes key broadleaf weeds (e.g., Amaranthus retroflexus - pigweed, Abutilon theophrasti - velvetleaf) and a representative cereal crop (e.g., Triticum aestivum - wheat). Grow plants to a specific growth stage, typically the 2-4 true leaf stage, for post-emergence applications. [1] 2. Compound Formulation: Prepare a spray solution for each test compound. This typically involves dissolving the compound in a small amount of a water-miscible solvent (like acetone) with a surfactant, then diluting with water to the final desired concentrations.

    • Herbicide Application: Apply the formulated compounds to the plants using a calibrated track sprayer. This ensures a uniform and reproducible application rate, typically expressed in grams of active ingredient per hectare (g a.i./ha). [1]Include an untreated control (sprayed with formulation blank) and a commercial standard herbicide for comparison.

    • Growth and Observation: Return the treated plants to the greenhouse and maintain optimal growing conditions (watering, temperature, light). [1] 5. Efficacy Evaluation: Evaluate the plants for herbicidal injury at set time points, typically 7, 14, and 21 days after treatment (DAT).

    • Data Collection: Use a visual rating scale to score injury, where 0% = no effect and 100% = complete plant death. Symptoms to note for auxin herbicides include epinasty (twisting and curling of stems and leaves), stunting, chlorosis, and necrosis. [3] 7. Validation and Analysis: For key compounds, a dose-response study should be conducted to determine the GR₅₀ or GR₉₀ values (the rate required to cause 50% or 90% growth reduction, respectively). This allows for a quantitative comparison of potency between different compounds and species.

Analysis of Structure-Activity Relationships

Systematic modification of the picolinate scaffold has yielded critical insights into the structural requirements for high herbicidal activity. The core structure consists of a pyridine ring with a carboxylic acid at the 2-position and an amino group at the 4-position. Both the 4-amino and 2-carboxylic acid groups are considered essential for potent activity.

The Importance of the 6-Position

Recent breakthroughs in synthetic auxin herbicide discovery have centered on modifications at the 6-position of the picolinate ring. Replacing the chlorine atom found in older compounds like picloram with aryl or heteroaryl groups has led to the discovery of highly potent herbicides such as halauxifen-methyl and florpyrauxifen-benzyl. [4][5] Recent studies have shown that introducing a phenyl-substituted pyrazolyl group at the 6-position can lead to compounds with exceptionally high activity. [5][10]The substitution pattern on this appended aryl ring is also critical for tuning the activity.

Compound IDR Group (at 6-position of picolinate)A. thaliana Root Growth IC₅₀ (µM) [10]
Picloram-Cl~5.0 - 10.0
Florpyrauxifen-Aryl Group~0.1 - 0.5
S070 1-(4-fluorophenyl)-1H-pyrazol-5-yl0.08
S150 1-(4-chlorophenyl)-1H-pyrazol-5-yl0.09
S202 1-(2,4-difluorophenyl)-1H-pyrazol-5-yl0.04
S203 1-(2,5-difluorophenyl)-1H-pyrazol-5-yl0.06

Note: Data is illustrative and compiled from published research. Absolute values can vary based on specific assay conditions.

Key Insights from the Data:

  • Aryl Substitution at C6: Replacing the C6-chloro atom with a substituted aryl-pyrazolyl moiety dramatically increases potency compared to the picloram scaffold.

  • Influence of Halogens on the Aryl Ring: The presence and position of halogen substituents on the terminal phenyl ring significantly impact activity. For example, compound S202 , with a 2,4-difluorophenyl group, shows the highest activity in this series, suggesting that specific electronic and steric properties are favored for optimal receptor binding. [10]Compounds with single fluoro- or chloro-substituents at the 4-position also demonstrate high potency.

Other Key Positions: C3 and C5

The substitution pattern on the picolinate ring itself is also crucial.

  • C3-Position: A chlorine atom at the 3-position generally contributes to higher herbicidal potency. * C5-Position: The effect of substitution at the 5-position is more variable. In some series, a chlorine or fluorine atom can enhance activity, while in others it may be detrimental. This highlights the complex interplay between different substituents on the ring and their combined effect on the molecule's conformation and binding affinity.

Conclusion and Future Directions

The SAR of methoxypicolinates and related picolinate herbicides is a rich and active field of research. The discovery that large, complex aryl substituents at the 6-position can lead to dramatic increases in potency has opened new avenues for herbicide design. The core principles of SAR, guided by a tiered experimental workflow, remain the most powerful strategy for advancing this chemical class.

Future research will likely focus on:

  • Expanding the diversity of C6-substituents: Exploring novel heterocyclic and polycyclic groups to probe the limits of the receptor binding pocket.

  • Fine-tuning selectivity: Modifying substitution patterns to enhance crop safety while maintaining or broadening the weed control spectrum. This is particularly important for managing herbicide-resistant weed biotypes. [6]* Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational models to predict the activity of novel structures before synthesis, thereby accelerating the discovery cycle.

By integrating rational design, chemical synthesis, and robust biological evaluation, the development of new methoxypicolinate herbicides will continue to provide effective solutions for global food production.

References

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available from: [Link]

  • Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(4), 1234. Available from: [Link]

  • Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent p-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Busi, R., & Powles, S. B. (2017). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science, 73(11), 2286-2296. Available from: [Link]

  • Shaner, D. L. Primary Herbicide Screening. University of California, Agriculture and Natural Resources. Available from: [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension. Available from: [Link]

  • Skelton, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available from: [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 4-Amino-3,5,6-trichloropicolinic Acid in Modern Chemistry. Available from: [Link]

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides - management of invasive plants in the western usa. University of Montana Western. Available from: [Link]

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. (2009). Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 382-386. Available from: [Link]

  • Semantic Scholar. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available from: [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available from: [Link]

  • Phenospex. Automated Herbicide Screening. Available from: [Link]

  • Calderón-Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Available from: [Link]

  • Purdue University. ARABIDOPSIS ROOT TRANSFORMATION ASSAYS SEED STERILIZATION. Available from: [Link]

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  • Tan, X., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCF(TIR1/AFB)-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2736-2745. Available from: [Link]

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"in silico prediction of Methyl 4-hydroxy-6-methoxypicolinate bioactivity"

An In-Depth Technical Guide: In Silico Prediction of Methyl 4-hydroxy-6-methoxypicolinate Bioactivity: A Framework for Novel Compound Characterization Abstract This technical guide outlines a comprehensive in silico fram...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

In Silico Prediction of Methyl 4-hydroxy-6-methoxypicolinate Bioactivity: A Framework for Novel Compound Characterization

Abstract

This technical guide outlines a comprehensive in silico framework for predicting the bioactivity of Methyl 4-hydroxy-6-methoxypicolinate, a novel or sparsely documented chemical entity. For drug discovery researchers and computational scientists, the initial assessment of a new compound is a critical step that dictates the trajectory of research and resource allocation. In the absence of empirical data, a systematic, computer-aided approach is indispensable for hypothesizing therapeutic potential and identifying potential liabilities. This document details a multi-pillar workflow encompassing physicochemical profiling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, target identification, molecular docking, and molecular dynamics simulations. Each protocol is presented as a self-validating system, with an emphasis on the causal logic behind methodological choices, ensuring both technical accuracy and practical applicability. The objective is to provide a robust, reproducible workflow that accelerates the early-stage evaluation of novel compounds, guiding subsequent experimental validation.

Introduction to the Compound and the In Silico Paradigm

Methyl 4-hydroxy-6-methoxypicolinate is a substituted picolinic acid derivative. Picolinic acid and its analogues are known to possess a range of biological activities, making this scaffold an interesting starting point for investigation. The specific substitution pattern of this compound, however, is not widely characterized in public bioactivity databases. This guide will therefore use its structure as an exemplar to demonstrate a standard, yet powerful, workflow in computational drug discovery.

The in silico approach allows for the rapid, cost-effective screening and characterization of chemical entities before committing to expensive and time-consuming wet-lab experiments.[1] By modeling how a compound is likely to behave within a biological system, we can prioritize candidates with higher probabilities of success, identify potential safety issues early, and generate testable hypotheses about their mechanism of action.[2][3]

Exemplar Structure: Methyl 4-hydroxy-6-methoxypicolinate

  • Molecular Formula: C₈H₉NO₄

  • SMILES: COC1=CC(=C(N=C1)C(=O)OC)O

  • InChI Key: FUMFDRJGMGJZNA-UHFFFAOYSA-N

This structure will be used for all subsequent in silico analyses.

The Bioactivity Prediction Workflow: A High-Level Overview

The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects.[4] This workflow allows for an early-stage assessment of a compound's therapeutic potential and its liabilities, thereby guiding further experimental validation.[5]

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Bioactivity & Target Prediction cluster_2 Phase 3: Synthesis & Validation A Compound Structure (Methyl 4-hydroxy-6-methoxypicolinate) B Physicochemical Profiling A->B Calculate C ADMET Prediction B->C Input for D Target Identification (Similarity & Pharmacophore) C->D Guides Target Class Selection E Molecular Docking D->E Provides Potential Targets F Molecular Dynamics E->F Provides Static Complex G Bioactivity Hypothesis (Predicted Efficacy & Safety) F->G Refines Interaction Profile H In Vitro / In Vivo Experimental Validation G->H Guides Experiment Design G A 1. Ligand Preparation (Generate 3D coordinates, add charges) D 4. Run Docking Simulation (e.g., AutoDock Vina) A->D B 2. Target Preparation (Obtain PDB structure, remove water, add hydrogens) C 3. Define Binding Site (Grid box generation around active site) B->C C->D E 5. Analyze Results (Binding poses, affinity scores, key interactions) D->E

Caption: Workflow for a typical molecular docking experiment.

Protocol: Molecular Docking using AutoDock Vina

  • Target Protein Preparation:

    • Identify a potential target from the target identification phase. For this example, let's hypothesize a kinase, a common target class. Obtain its 3D crystal structure from the Protein Data Bank (PDB). [4] * Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-factors, and any existing co-crystallized ligands. [6] * Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using a tool like MGLTools. [7]2. Ligand Preparation:

    • Generate a 3D conformation of Methyl 4-hydroxy-6-methoxypicolinate from its SMILES string.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds using MGLTools. [8]3. Grid Box Generation:

    • Define the search space for the docking simulation. This is a 3D grid box that encompasses the known active site of the target protein. The size and center of the box are critical parameters. 4. Running AutoDock Vina:

    • Execute the docking calculation using the prepared protein, ligand, and grid box configuration files. Vina will sample different conformations and orientations of the ligand within the binding site. [6]5. Analysis of Results:

    • Examine the output file, which contains multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose in complex with the protein to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 3: Illustrative Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Hypothetical Kinase (e.g., 1O86) -7.5GLU-85, LYS-42, PHE-150Hydrogen bond with GLU-85 (picolinate carboxyl), Hydrophobic interaction with PHE-150
Hypothetical Hydrolase (e.g., 4FYQ) -6.2HIS-210, ASP-112Hydrogen bond with ASP-112, Pi-stacking with HIS-210

Note: These results are hypothetical and serve to illustrate the data generated from a docking experiment.

Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time, providing a more realistic assessment of binding stability. [9] Rationale for Use: MD simulations are crucial for validating the stability of the binding pose predicted by docking. [10]They can reveal conformational changes in the protein or ligand upon binding and provide a more rigorous estimation of binding free energy. [11] Protocol: GROMACS MD Simulation Workflow

  • System Preparation:

    • Use the best-ranked docked pose from the previous step as the starting structure.

    • Place the complex in a simulation box and solvate it with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.

  • Production MD Run:

    • Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions and see if ligand binding stabilizes specific areas.

    • Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking over the course of the simulation.

Table 4: Illustrative MD Simulation Analysis

MetricResultInterpretation
Ligand RMSD Converged around 2.1 ÅThe ligand remains stably bound within the active site throughout the simulation without large fluctuations or dissociation.
Protein Backbone RMSD Converged around 1.8 ÅThe overall protein structure remains stable and does not undergo significant conformational changes upon ligand binding.
Key H-Bond Occupancy (GLU-85) 85%The hydrogen bond identified in docking is maintained for the vast majority of the simulation, indicating it is a critical and stable interaction.

Synthesis of Findings and Bioactivity Hypothesis

By integrating the data from all phases, we can construct a comprehensive bioactivity hypothesis for Methyl 4-hydroxy-6-methoxypicolinate.

Hypothesis: Based on our in silico workflow, Methyl 4-hydroxy-6-methoxypicolinate is predicted to be an orally bioavailable small molecule with a favorable safety profile. Molecular docking and MD simulations suggest it may act as an inhibitor of a hypothetical kinase, binding with moderate affinity and forming a stable complex. The key interactions appear to be a hydrogen bond with the catalytic glutamate residue and hydrophobic contacts within the active site. The predicted inhibition of the CYP2C9 enzyme warrants further investigation for potential drug-drug interactions.

Conclusion and Future Directions

This technical guide has presented a systematic and robust in silico workflow for the bioactivity prediction of a novel compound, Methyl 4-hydroxy-6-methoxypicolinate. The multi-step analysis, from foundational physicochemical and ADMET profiling to detailed target interaction modeling, provides a powerful framework for generating testable hypotheses in the absence of experimental data.

The predictions made herein are not a substitute for empirical validation but serve as an essential guide for it. The next logical steps would be the chemical synthesis of the compound followed by in vitro validation of the top-predicted targets and experimental assessment of its ADMET properties. This synergy between computational prediction and experimental testing is the cornerstone of modern, efficient drug discovery. [19]

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  • Meiler Lab. (N.D.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis.
  • Unknown Source. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model.
  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • janemakeup.com. (2026, March 30). comparison in silico and in vitro bioactive peptide in silico.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis Protocol for Methyl 4-hydroxy-6-methoxypicolinate

Target Compound: Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) Target Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Rationale & Mechanistic Causality In the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

In the development of highly functionalized pyridine building blocks, the synthesis of 2,4,6-trisubstituted pyridines such as Methyl 4-hydroxy-6-methoxypicolinate presents unique chemoselectivity challenges. The starting material of choice is the commercially available Methyl 4-chloro-6-methoxypicolinate (CAS: 204378-37-0).

While a novice approach might rely on direct nucleophilic aromatic substitution (S N​ Ar) using aqueous hydroxide or benzyloxide, these classical methods are fundamentally flawed for this substrate:

  • The S N​ Ar / Hydrolysis Pitfall: Direct treatment with aqueous NaOH or KOH successfully converts the 4-chloro group to a 4-hydroxyl group but concurrently saponifies the C2-methyl ester. Re-esterification of the resulting 4-hydroxy-6-methoxypicolinic acid is notoriously difficult because the zwitterionic 4-hydroxypyridine/4-pyridone tautomeric system resists standard Fischer esterification.

  • The Transesterification Risk: Utilizing benzyl alcohol and a base (e.g., NaH or Cs 2​ CO 3​ ) to install a cleavable benzyl ether frequently suffers from competitive transesterification at the C2-ester, yielding benzyl 4-(benzyloxy)-6-methoxypicolinate. Subsequent hydrogenolysis would yield the free carboxylic acid, defeating the purpose of the synthetic sequence.

The Borylation-Oxidation Advantage (Our Protocol): To bypass these issues, we employ a highly controlled, two-step Miyaura Borylation followed by Oxidative Hydroxylation .

  • Causality of Base Selection in Step 1: We utilize Potassium Acetate (KOAc) rather than stronger bases (like K 3​ PO 4​ or Na 2​ CO 3​ ). KOAc is perfectly tuned to facilitate the transmetalation required for borylation while actively suppressing the Suzuki-Miyaura homocoupling pathway that would lead to pyridine dimerization [2].

  • Causality of Oxidant Selection in Step 2: We utilize Sodium Perborate Tetrahydrate (NaBO 3​ ·4H 2​ O) as the oxidant. Unlike harsh H 2​ O 2​ /NaOH mixtures, NaBO 3​ operates at a mildly basic pH (~8.5), cleanly executing the stereoretentive B-to-O oxidation without hydrolyzing the sensitive methyl ester[3].

Synthetic Workflow Diagram

SynthesisRoute SM Methyl 4-chloro-6-methoxypicolinate (Starting Material) Step1 Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90 °C SM->Step1 Int Methyl 6-methoxy-4-(Bpin)picolinate (Intermediate) Step1->Int Step2 Oxidative Hydroxylation NaBO3·4H2O THF/H2O, RT Int->Step2 Product Methyl 4-hydroxy-6-methoxypicolinate (Target Product) Step2->Product

Two-step synthesis via Miyaura borylation and oxidative hydroxylation.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

This step installs the boronate ester, activating the C4 position for mild oxidation.

  • Preparation: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-chloro-6-methoxypicolinate (2.01 g, 10.0 mmol, 1.0 eq), Bis(pinacolato)diboron (B 2​ pin 2​ ) (3.05 g, 12.0 mmol, 1.2 eq), and anhydrous Potassium Acetate (KOAc) (2.94 g, 30.0 mmol, 3.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane (50 mL). Sparge the suspension with ultra-pure N 2​ or Argon for 15 minutes to remove dissolved oxygen, which prevents catalyst deactivation.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (408 mg, 0.5 mmol, 5 mol%).

  • Reaction: Seal the flask and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring. The mixture will turn dark brown/black as the active Pd(0) species is generated.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 90:10 to 70:30) to afford the intermediate boronate ester as a viscous oil or pale solid.

Step 2: Synthesis of Methyl 4-hydroxy-6-methoxypicolinate

This step utilizes a mild, phase-transfer-like oxidation to yield the final phenol without ester cleavage.

  • Preparation: Dissolve the purified boronate intermediate from Step 1 (approx. 2.34 g, 8.0 mmol, 1.0 eq) in Tetrahydrofuran (THF) (30 mL) in a 100 mL round-bottom flask.

  • Oxidant Addition: In a separate beaker, dissolve Sodium Perborate Tetrahydrate (NaBO 3​ ·4H 2​ O) (3.69 g, 24.0 mmol, 3.0 eq) in distilled water (30 mL). Add this aqueous solution dropwise to the stirring THF solution at room temperature (20–25 °C).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Self-Validation Checkpoint: The reaction can be monitored by TLC (Hexanes/EtOAc 1:1); the highly non-polar boronate spot will cleanly convert to a highly polar baseline/streaking spot corresponding to the 4-hydroxypyridine.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Combine the organic layers and wash with brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from minimal hot methanol or purified via reverse-phase chromatography to yield pure Methyl 4-hydroxy-6-methoxypicolinate.

Quantitative Data & Analytical Validation

To ensure this protocol acts as a self-validating system, researchers must track specific analytical markers. The complete disappearance of the 12-proton Bpin singlet in Step 2 is the critical checkpoint preventing intermediate carryover into downstream pharmaceutical applications.

ParameterStep 1: Miyaura BorylationStep 2: Oxidative Hydroxylation
Target Compound Methyl 6-methoxy-4-(Bpin)picolinateMethyl 4-hydroxy-6-methoxypicolinate
Typical Yield 82–88%90–95%
Reaction Temperature 90 °C20–25 °C (Room Temperature)
Reaction Time 12 hours4 hours
Mass Spectrometry (ESI+) [M+H]+ m/z 294.1 [M+H]+ m/z 184.1
Key 1 H NMR Marker (CDCl 3​ ) δ 1.35 (s, 12H, Bpin methyls)Disappearance of δ 1.35 signal; appearance of broad -OH at δ 10.5
Operational Risk Factor Strict anhydrous/anaerobic requirementMild exotherm upon NaBO 3​ addition

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Available at:[Link]

  • Kabalka, G. W., Shoup, T. M., & Goudgaon, N. M. (1989). Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes. The Journal of Organic Chemistry, 54(25), 5930-5933. Available at:[Link]

Application

Application Note: A Scalable and Efficient Synthesis of Methyl 4-hydroxy-6-methoxypicolinate for Research Applications

Introduction Methyl 4-hydroxy-6-methoxypicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a "privileged" structural motif found in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-hydroxy-6-methoxypicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a "privileged" structural motif found in numerous FDA-approved drugs, making it a valuable starting material for the synthesis of novel therapeutic agents.[1] Picolinate derivatives have been investigated for a wide range of biological activities, including enzyme inhibition in neurodegenerative diseases and cancer.[1] The development of a robust and scalable synthesis for this compound is therefore of significant interest to the research community, enabling a consistent supply for preclinical studies and library synthesis.

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of Methyl 4-hydroxy-6-methoxypicolinate. The described protocol is designed for scalability, efficiency, and high purity of the final product, addressing the critical needs of drug discovery and development programs.

Synthetic Strategy: A Multi-Step Approach

Due to the specific substitution pattern of the target molecule, a multi-step synthetic route is proposed, starting from commercially available and cost-effective materials. The core of this strategy involves the construction of the substituted pyridine ring, followed by functional group manipulations to yield the desired product.

Synthetic_Pathway A Starting Materials B Ring Formation A->B [Step 1] C Functional Group Interconversion B->C [Step 2] D Esterification C->D [Step 3] E Final Product: Methyl 4-hydroxy-6-methoxypicolinate D->E [Step 4]

Caption: Proposed synthetic workflow for Methyl 4-hydroxy-6-methoxypicolinate.

Experimental Protocols

PART 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone

This initial step aims to construct a key intermediate, a substituted pyrone, which will later be converted to the desired picolinate. This method is adapted from established procedures for pyrone synthesis.[2]

Materials:

  • Dehydroacetic acid (DHAA)

  • Sulfuric acid (93-99%)

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, carefully add dehydroacetic acid to an aqueous sulfuric acid solution (93-99%) in a reaction vessel equipped with a mechanical stirrer and a temperature probe. The recommended H2SO4:DHAA weight ratio is between 0.8:1 and 3:1.[2]

  • Heat the reaction mixture to a temperature between 60°C and 140°C under ambient pressure.[2]

  • During the reaction, introduce incremental additions of water. The total amount of water (initial and added) should be approximately 4% to 9% by weight of the total mixture.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and carefully quench by pouring it over ice.

  • The precipitated solid, 4-hydroxy-6-methyl-2-pyrone, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

PART 2: Conversion to 4-Hydroxy-6-methyl-2-pyridone

The pyrone intermediate is then converted to the corresponding pyridone by reaction with ammonia.

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone

  • Aqueous ammonia (28-30%)

  • Ethanol

Procedure:

  • Suspend the 4-hydroxy-6-methyl-2-pyrone in ethanol in a pressure-rated reactor.

  • Add an excess of aqueous ammonia to the suspension.

  • Seal the reactor and heat the mixture to 120-150°C. The reaction progress should be monitored by HPLC.

  • After the reaction is complete, cool the reactor to room temperature.

  • The product, 4-hydroxy-6-methyl-2-pyridone, will precipitate out of the solution.

  • Collect the solid by filtration, wash with ethanol, and dry under vacuum.

PART 3: Chlorination and Methoxylation

This step involves the conversion of the pyridone to a chloro-intermediate, followed by nucleophilic substitution with methoxide to introduce the methoxy group.

Materials:

  • 4-Hydroxy-6-methyl-2-pyridone

  • Phosphorus oxychloride (POCl3)

  • Sodium methoxide

  • Methanol

Procedure:

  • Chlorination: In a fume hood, carefully add phosphorus oxychloride to the 4-hydroxy-6-methyl-2-pyridone. The reaction is exothermic and should be cooled in an ice bath.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the chlorinated intermediate with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Methoxylation: Dissolve the crude chloro-intermediate in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture until the chloro-intermediate is fully consumed (monitored by TLC).

  • Neutralize the reaction with a dilute acid and remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-hydroxy-6-methoxypyridine derivative.

PART 4: Oxidation and Esterification to Methyl 4-hydroxy-6-methoxypicolinate

The final steps involve the oxidation of the methyl group to a carboxylic acid, followed by esterification.

Materials:

  • 4-hydroxy-6-methoxypyridine derivative from Part 3

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Sulfuric acid

  • Methanol

  • Thionyl chloride (SOCl2) or other esterification agent

Procedure:

  • Oxidation: Dissolve the 4-hydroxy-6-methoxypyridine derivative in an aqueous solution.

  • Slowly add potassium permanganate in portions, maintaining the temperature below 50°C.

  • After the purple color of the permanganate has disappeared, filter off the manganese dioxide.

  • Acidify the filtrate with sulfuric acid to precipitate the picolinic acid derivative.

  • Collect the solid by filtration and dry thoroughly.

  • Esterification: A general procedure for the synthesis of picolinate esters can be adapted.[1] Suspend the dried picolinic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate to yield the crude Methyl 4-hydroxy-6-methoxypicolinate.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Expected Analytical Data for Methyl 4-hydroxy-6-methoxypicolinate

Analysis Expected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI+) [M+H]⁺ corresponding to C₈H₉NO₄
HPLC Purity ≥98%

Process Flow and Logic

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Crude Product from Esterification B Recrystallization or Column Chromatography A->B C Filtration and Drying B->C D Pure Methyl 4-hydroxy-6-methoxypicolinate C->D E Analytical Characterization (NMR, HPLC, MS) D->E

Caption: General workflow for the purification and analysis of the final product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[3][4][5]

  • Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water. Handle with extreme caution.[1]

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[3][5][6]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the large-scale synthesis of Methyl 4-hydroxy-6-methoxypicolinate. By following these guidelines, research and development laboratories can produce this valuable building block in sufficient quantities and with high purity to support their ongoing scientific endeavors. The presented methodology is based on established chemical principles and can be optimized further to suit specific laboratory conditions and scale requirements.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Dipicolinic Acid as Intermedi
  • SAFETY D
  • 2-picolinic acid. Sdfine.
  • 2-Picolinic acid. Santa Cruz Biotechnology.
  • Safety D
  • 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY D
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI.
  • SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN)
  • Process for the preparation of 4-hydroxy-6-methyl-2- pyrone.
  • Simple synthesis of 6-methyl-4-hydroxy-2-pyrone.

Sources

Method

"purification of Methyl 4-hydroxy-6-methoxypicolinate by column chromatography"

An Application Note and Protocol for the Purification of Methyl 4-hydroxy-6-methoxypicolinate by Column Chromatography Abstract Methyl 4-hydroxy-6-methoxypicolinate is a substituted pyridine derivative that serves as a v...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of Methyl 4-hydroxy-6-methoxypicolinate by Column Chromatography

Abstract

Methyl 4-hydroxy-6-methoxypicolinate is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality of the final active ingredient. This document provides a comprehensive, field-tested guide for the purification of Methyl 4-hydroxy-6-methoxypicolinate from a crude reaction mixture using silica gel column chromatography. It details the underlying principles, a step-by-step protocol from method development using Thin-Layer Chromatography (TLC) to the execution of the preparative column, and a troubleshooting guide to address common challenges.

Introduction and Principle of Separation

The purification of polar heterocyclic compounds like Methyl 4-hydroxy-6-methoxypicolinate presents unique challenges. The molecule possesses multiple functional groups that influence its polarity and reactivity: a hydroxyl group (-OH), a methoxy group (-OCH₃), a methyl ester (-COOCH₃), and a basic pyridine nitrogen atom.

Silica gel, a form of silicon dioxide (SiO₂), is a highly polar stationary phase and is the most common choice for normal-phase column chromatography.[2] The separation principle relies on the differential adsorption of compounds from the mobile phase onto the silica surface. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the polar silica gel and elute later.

A critical consideration for pyridine derivatives is the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the silica gel surface.[3] This can lead to strong, sometimes irreversible, adsorption, resulting in significant peak tailing, poor separation, and even decomposition of the target compound on the column.[2][4] To mitigate this, a small amount of a basic additive, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[2]

This guide first establishes an optimal mobile phase using TLC and then applies it to a preparative silica gel column for efficient purification.

Compound Profile

A clear understanding of the target compound's properties is essential for planning the purification strategy.

PropertyValueSource
Chemical Name Methyl 4-hydroxy-6-methoxypicolinateN/A
Molecular Formula C₈H₉NO₄[5]
Molecular Weight 183.16 g/mol [5]
Appearance (Varies, typically a solid)N/A
Structure alt text N/A

(Structure image sourced from public chemical databases)

Materials and Equipment

Materials:

  • Crude Methyl 4-hydroxy-6-methoxypicolinate

  • Silica Gel (230-400 mesh for flash chromatography)

  • Triethylamine (TEA), reagent grade

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Celite or cotton wool

  • Sand, washed

Equipment:

  • Glass chromatography column with stopcock

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Capillary tubes for TLC spotting

  • Beakers, Erlenmeyer flasks

  • Test tubes or fraction collection vials

  • Rotary evaporator

Detailed Experimental Protocols

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The first step is to identify a suitable mobile phase (solvent system) that provides good separation between the target compound and its impurities. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[2]

Protocol:

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different test solvent systems. Cover the chambers and allow them to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate. Make the spot as small as possible.

  • Development: Place the spotted TLC plate into a saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp (254 nm).[6] Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the solvent system until the desired Rf value for the target compound is achieved. Adding a more polar solvent (like ethyl acetate) will increase the Rf, while adding a less polar solvent (like hexanes) will decrease it.

Table 1: Example TLC Solvent System Development Note: These are starting points. The ideal ratio will depend on the specific impurities in the crude mixture.

Solvent System (v/v)Additive (0.1% TEA)Target Rf (Approx.)Observations
Hexane:Ethyl Acetate (8:2)Yes0.15Good starting point, but may need more polarity.[2]
Hexane:Ethyl Acetate (7:3) Yes 0.30 Optimal for column separation; good spot shape. [2][4]
Hexane:Ethyl Acetate (6:4)Yes0.45Compound moves too quickly, poor separation from faster-moving impurities.
Dichloromethane:Methanol (98:2)Yes0.25Good alternative system, compact spot.[7]
Part 2: Preparative Column Chromatography Workflow

The following workflow diagram illustrates the complete purification process.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Processing crude Crude Product slurry Prepare Silica Slurry (in low-polarity eluent) crude->slurry pack Pack Chromatography Column slurry->pack sand1 Add Sand Layer pack->sand1 load_method Choose Loading Method sand1->load_method wet Wet Loading (Dissolve in min. eluent) load_method->wet Soluble dry Dry Loading (Adsorb onto silica) load_method->dry Poorly Soluble load_sample Load Sample onto Column wet->load_sample dry->load_sample sand2 Add Top Sand Layer load_sample->sand2 elute Begin Elution with Gradient Solvent System sand2->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution pool Pool Pure Fractions analyze->pool Separation Complete evap Evaporate Solvent (Rotary Evaporator) pool->evap pure Pure Product evap->pure

Caption: Workflow for purification by column chromatography.

Protocol:

  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton wool or celite at the bottom and add a thin layer of sand.[2]

    • In a beaker, prepare a slurry of silica gel with the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 8:2 + 0.1% TEA). Use approximately 50-100g of silica for every 1g of crude material.[2]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and open the stopcock to drain some solvent, but never let the top of the silica run dry .

    • Add another thin layer of sand on top of the packed silica to prevent disturbance.

  • Sample Loading:

    • Wet Loading: If the crude product is readily soluble in the mobile phase, dissolve it in a minimal amount of the initial eluent. Carefully add this solution to the top of the column using a pipette.[2]

    • Dry Loading: If the crude product has poor solubility, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides better resolution.[2]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock, maintaining a steady flow rate.

    • Start with the low-polarity solvent system determined by TLC (e.g., Hexane:EtOAc 8:2) and gradually increase the polarity (e.g., move to 7:3, then 6:4) to elute the compounds. This is known as gradient elution.

    • Collect the eluent in numbered test tubes or vials.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate alongside the original crude mixture.

    • Develop and visualize the TLC plate to identify which fractions contain the pure target compound. Fractions containing the same single spot at the correct Rf can be combined.

  • Isolation:

    • Combine the fractions containing the pure product into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 4-hydroxy-6-methoxypicolinate.

Troubleshooting Guide

Even with careful planning, issues can arise. The following diagram and table outline solutions to common problems.

G problem Problem Observed p1 Compound elutes too quickly (High Rf) problem->p1 p2 Compound elutes too slowly or not at all problem->p2 p3 Poor separation (Overlapping spots) problem->p3 p4 Streaking / Tailing of spots problem->p4 s1 Decrease mobile phase polarity p1->s1 s2 Gradually increase mobile phase polarity p2->s2 s3 Use a shallower gradient or a less polar system p3->s3 s4 Ensure 0.1% TEA is in mobile phase. Consider using Alumina. p4->s4

Caption: Decision-making flowchart for troubleshooting.

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate).[2]
Compound Does Not Elute The mobile phase is not polar enough.Gradually and systematically increase the polarity of the mobile phase.[2]
Poor Separation / Overlapping Bands 1. The Rf values of components are too close. 2. The column was overloaded with crude material. 3. The column was packed improperly.1. Optimize the solvent system further with TLC to maximize ΔRf.[2] 2. Reduce the amount of crude material loaded. 3. Repack the column, ensuring no air bubbles or channels.
Spot Tailing or Streaking The compound is strongly interacting with acidic silica gel sites.Ensure a basic additive like triethylamine (~0.1%) is present in the mobile phase. If tailing persists, consider using a different stationary phase like neutral or basic alumina.[2]

References

  • Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chrom
  • Separation of pyridine or pyridine derivatives from aqueous solutions.
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
  • Method for pyridine amine derivative.
  • Purification of compounds from crude ethyl acetate extract by column chrom
  • Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Deriv
  • Methyl 3-hydroxy-6-methoxy-picolin
  • Purification strategies to remove impurities from synthetic Methyl 4-O-feruloylquin
  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.

Sources

Application

Topic: Advanced Recrystallization Techniques for Obtaining High-Purity Methyl 4-hydroxy-6-methoxypicolinate

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the purification of Methyl 4-hydroxy-6-methoxypicolinate,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of Methyl 4-hydroxy-6-methoxypicolinate, a key heterocyclic intermediate, using advanced recrystallization techniques. As the demand for high-purity active pharmaceutical ingredients (APIs) and research chemicals intensifies, mastering purification is paramount. This document moves beyond basic protocols to explain the underlying chemical principles, offering a systematic approach to solvent selection, protocol optimization, and troubleshooting. Detailed, step-by-step methodologies for single-solvent and mixed-solvent recrystallization are presented, designed to be robust and reproducible for researchers in both academic and industrial settings.

Introduction: The Imperative for Purity

Methyl 4-hydroxy-6-methoxypicolinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—a pyridine ring, a hydroxyl group, a methoxy group, and a methyl ester—makes it a versatile building block. However, these same features can lead to the formation of side products and the retention of impurities during synthesis. For its effective use in subsequent synthetic steps or biological assays, achieving near-absolute purity is not merely a goal but a necessity.

Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] A successful recrystallization can dramatically enhance purity, improve crystal morphology, and ensure lot-to-lot consistency, which are critical parameters in drug development.

This guide provides the theoretical grounding and practical protocols to empower researchers to develop a robust purification strategy for Methyl 4-hydroxy-6-methoxypicolinate and structurally related compounds.

The Science of Recrystallization: A Primer

A successful recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below. Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," upon cooling).[3]

The process involves several key mechanisms:

  • Dissolution: The impure solid is dissolved in a minimum amount of hot solvent to create a saturated or near-saturated solution.

  • Nucleation: As the solution cools, its capacity to dissolve the solute decreases. At a certain point of supersaturation, the solute molecules begin to aggregate, forming small, ordered nuclei. This can be initiated spontaneously, by adding a "seed crystal," or by creating a scratch on the inner surface of the flask.[4]

  • Crystal Growth: Additional solute molecules deposit onto the existing nuclei, leading to the formation of larger, well-defined crystals. Slow cooling is crucial as it allows the molecules to arrange themselves into a stable crystal lattice, selectively excluding impurity molecules.[5]

Core Strategy: Systematic Solvent Selection

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[6] Given the polar nature of Methyl 4-hydroxy-6-methoxypicolinate, polar solvents are a logical starting point based on the "like dissolves like" principle.[4] However, a systematic screening process is essential for optimization.

Screening Protocol:

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes) dropwise, starting with about 0.5 mL at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.[6]

  • If the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional solvent needed to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed.

Data Presentation: Solvent Screening Template

SolventSolubility (Cold, ~20°C)Solubility (Hot, at Boiling)Crystal Formation on CoolingRemarks
WaterInsolubleSparingly SolubleAbundant, small needlesPotential single solvent.
EthanolSparingly SolubleVery SolublePoor yieldPotential "good" solvent for mixed system.
Ethyl AcetateSparingly SolubleVery SolubleModerate yield, well-formedGood candidate for single solvent or "good" solvent.
HexanesInsolubleInsolubleN/APotential "poor" solvent (anti-solvent).
AcetoneSolubleVery SolubleNo crystalsUnsuitable as single solvent. Potential "good" solvent.
DichloromethaneSolubleVery SolubleNo crystalsUnsuitable as single solvent. Potential "good" solvent.

Scientist's Note: Based on the structure, promising solvent systems to investigate include single-solvent recrystallization from water or ethyl acetate, or mixed-solvent systems like Ethanol/Water, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes.[7] These combinations offer a wide polarity range to effectively separate the target compound from both more polar and less polar impurities.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Methodology:

  • Dissolution: Place the crude Methyl 4-hydroxy-6-methoxypicolinate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small portion of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring.

  • Add the solvent in small increments until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask to prevent premature crystallization.[8] Pour the hot solution through a fluted filter paper to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[7] Using cold solvent minimizes the loss of the desired product.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization

This technique is highly effective when no single solvent provides the ideal solubility profile.[4] It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[8]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water, hexanes) dropwise with constant swirling. Continue adding until a persistent cloudiness (the "cloud point") appears, which indicates the onset of precipitation.[8]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is saturated at that temperature.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol. Wash the crystals with a small amount of the ice-cold solvent mixture or the pure anti-solvent.

Visualization of Workflows

Diagram 1: Recrystallization Method Selection

Figure 1: Decision Workflow for Recrystallization Method start Start: Crude Solid Product screen Perform Solvent Screening (See Table 1) start->screen decision Is a suitable single solvent found? screen->decision single_solvent Use Protocol 1: Single-Solvent Recrystallization decision->single_solvent  Yes mixed_solvent Use Protocol 2: Mixed-Solvent Recrystallization decision->mixed_solvent No   end_process Obtain Purified Crystals single_solvent->end_process mixed_solvent->end_process

Caption: Decision tree for selecting the appropriate recrystallization protocol.

Diagram 2: General Recrystallization Protocol Workflow

Figure 2: Generalized Experimental Workflow cluster_dissolution 1. Dissolution cluster_crystallization 2. Crystallization cluster_isolation 3. Isolation & Drying dissolve Dissolve crude solid in minimum hot solvent hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool_slow Cool slowly to room temperature hot_filt_q->cool_slow No hot_filt->cool_slow cool_ice Cool in ice bath to maximize yield cool_slow->cool_ice vac_filt Collect crystals via vacuum filtration cool_ice->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry under vacuum wash->dry analyze Analyze Purity (m.p., NMR, etc.) dry->analyze

Caption: Step-by-step workflow for a typical recrystallization experiment.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. This is the most common reason for failure.[4][9] The solution is supersaturated but lacks a nucleation point.[9]Heat the solution to boil off some of the solvent, increasing the concentration, and then allow it to cool again.[8] Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] Add a "seed crystal" of the pure compound if available.[4]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. The solution is cooling too rapidly.[9] The compound is significantly impure.Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. Allow it to cool more slowly.[8][9] Consider choosing a different solvent or solvent system with a lower boiling point.[8]
Low Yield Too much solvent was used during dissolution. The crystals were washed with solvent that was not cold enough. Premature crystallization occurred during hot filtration.Ensure the minimum amount of hot solvent is used. Recover additional material by evaporating the mother liquor and re-crystallizing. Always use ice-cold solvent for washing. Pre-heat the filtration apparatus (funnel, flask) before hot filtration.[8]
Product is Still Impure The cooling process was too rapid, trapping impurities in the crystal lattice.[5] The chosen solvent did not effectively differentiate between the compound and a specific impurity.Perform a second recrystallization. Ensure the cooling process is very slow and undisturbed. Re-evaluate the solvent screening. Try a solvent with a different polarity to target the removal of the persistent impurity.[8]

Conclusion

The purification of Methyl 4-hydroxy-6-methoxypicolinate by recrystallization is a highly effective method when approached systematically. By understanding the principles of solubility and crystal growth, and by diligently screening for the optimal solvent system, researchers can consistently obtain high-purity material. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a validated and efficient purification process, ensuring the quality and reliability of this important chemical intermediate for its downstream applications.

References

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Method

Application Notes and Protocols: Strategic Use of Methyl 4-hydroxy-6-methoxypicolinate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold The pyridine ring is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its strategic fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

The pyridine ring is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its strategic functionalization is therefore a critical endeavor in modern synthetic and medicinal chemistry. Methyl 4-hydroxy-6-methoxypicolinate stands out as a highly valuable and versatile building block. Its inherent functionality—a hydroxyl group for cross-coupling, a methoxy group for electronic modulation, and an ester for further derivatization—presents a powerful platform for generating molecular diversity.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with unparalleled efficiency and functional group tolerance.[2][3] However, the direct use of phenols and their heteroaromatic analogs, like hydroxypyridines, in these reactions is challenging due to the robust nature of the C–OH bond. The hydroxide anion is a poor leaving group, rendering oxidative addition to a Palladium(0) center, the key initiating step of most cross-coupling cycles, highly unfavorable.

This guide provides a comprehensive overview and detailed protocols for the effective utilization of Methyl 4-hydroxy-6-methoxypicolinate in several cornerstone palladium-catalyzed cross-coupling reactions. The central strategy involves a critical activation step: the conversion of the inert 4-hydroxyl group into a highly efficient pseudo-halide leaving group, the trifluoromethanesulfonate (triflate). This unlocks access to a suite of powerful transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of complex, highly substituted pyridine derivatives.

Part 1: The Critical Activation Step - Triflation of the 4-Hydroxyl Group

To harness the full potential of Methyl 4-hydroxy-6-methoxypicolinate in cross-coupling, the phenolic hydroxyl group must be converted into a superior leaving group. Trifluoromethanesulfonyl (triflate, -OTf) esters are ideal for this purpose. They are highly reactive towards oxidative addition with Pd(0) catalysts, often exhibiting reactivity comparable to or even exceeding that of aryl bromides and iodides.[4]

The causality behind this activation is rooted in the exceptional stability of the triflate anion (CF₃SO₃⁻), a very weak base, which makes it an excellent leaving group. This transformation dramatically lowers the activation energy for the oxidative addition step in the catalytic cycle.

Experimental Protocol: Synthesis of Methyl 6-methoxy-4-((trifluoromethyl)sulfonyl)oxy)picolinate

Objective: To convert the inert hydroxyl group of Methyl 4-hydroxy-6-methoxypicolinate into a reactive triflate ester suitable for palladium-catalyzed cross-coupling.

Materials:

  • Methyl 4-hydroxy-6-methoxypicolinate

  • Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (1.5-2.0 equiv.) to the stirred solution.

  • To this mixture, add trifluoromethanesulfonic anhydride (1.1-1.2 equiv.) dropwise via syringe, ensuring the internal temperature remains below 5 °C. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure Methyl 6-methoxy-4-((trifluoromethyl)sulfonyl)oxy)picolinate.

This activated picolinate is the key intermediate for the subsequent cross-coupling applications.

Part 2: Applications in Palladium-Catalyzed Cross-Coupling

Once activated as the triflate ester, the picolinate scaffold is primed for a variety of powerful bond-forming reactions. The following sections detail protocols for three of the most impactful transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[5] This reaction is instrumental for synthesizing biaryl and hetero-biaryl structures, which are prevalent in medicinal chemistry.

  • Palladium Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is more common. The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.

  • Ligand: For electron-rich pyridyl triflates, electron-rich and sterically hindered phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often superior, promoting efficient oxidative addition and reductive elimination.[4]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact reaction efficiency.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂(OTf)) Pd0->OxAdd + Ar-OTf Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂(Ar')) OxAdd->Transmetal + Ar'B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 - Ar-Ar' center

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Objective: To couple an aryl or heteroaryl boronic acid with the activated picolinate at the 4-position.

Materials:

  • Methyl 6-methoxy-4-((trifluoromethyl)sulfonyl)oxy)picolinate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., Toluene/Water 5:1)

  • Inert gas supply, standard glassware

Procedure:

  • To a reaction vessel, add the activated picolinate (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the solvent system (e.g., Toluene/H₂O).

  • In a separate vial, prepare a solution of the palladium precatalyst and ligand in a small amount of the organic solvent.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 80-110 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 4-aryl-6-methoxypicolinate product.[4]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄PdCl₂(dppf)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Toluene / H₂O1,4-Dioxane / H₂ODMF
Temperature 100 °C90 °C110 °C
Typical Yield HighModerate to HighSubstrate Dependent

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Triflates.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between a vinyl/aryl halide (or triflate) and a terminal alkyne.[6] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[7] It is invaluable for accessing alkynylpyridines, which are important intermediates in drug discovery and materials science.

  • Palladium Catalyst: Similar to Suzuki coupling, a Pd(0) species is needed. PdCl₂(PPh₃)₂ is a commonly used, effective precatalyst.

  • Copper(I) Co-catalyst: A copper salt, typically CuI, is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center much more readily than the alkyne itself.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the H-X byproduct, driving the reaction forward.[6] It can often be used as the solvent.

Sonogashira_Workflow Start Combine Picolinate-OTf, Terminal Alkyne, CuI in Amine/Solvent Degas Degas Mixture (N₂ or Ar Purge) Start->Degas AddPd Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Degas->AddPd Heat Heat Reaction (40-80 °C) AddPd->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 4-Alkynyl-6-methoxypicolinate Purify->Product

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Objective: To install a terminal alkyne at the 4-position of the picolinate ring.

Materials:

  • Methyl 6-methoxy-4-((trifluoromethyl)sulfonyl)oxy)picolinate (1.0 equiv.)

  • Terminal alkyne (1.2-2.0 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base/Solvent (e.g., Triethylamine, THF)

  • Inert gas supply, standard glassware

Procedure:

  • In a reaction vessel, combine the activated picolinate (1.0 equiv.), terminal alkyne (1.5 equiv.), and CuI (5 mol%).

  • Add the solvent (e.g., THF) and base (e.g., Et₃N, 3.0 equiv.).

  • Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed (typically 2-8 hours), as monitored by TLC or LC-MS.

  • Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent.

  • Concentrate the filtrate and perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 4-alkynylpicolinate.[7][8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides or triflates with primary or secondary amines.[9][10] This reaction has revolutionized the synthesis of aryl amines, which are critical components of countless pharmaceuticals.

  • Catalyst System: This reaction is highly dependent on the choice of both the palladium precatalyst and the phosphine ligand. Sterically hindered, electron-rich "Buchwald ligands" (e.g., Xantphos, RuPhos, BrettPhos) are often required to facilitate the challenging C-N reductive elimination step.[11]

  • Base: A strong, non-nucleophilic base is critical. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common. The base deprotonates the amine (or the N-Pd complex) to generate the active amide nucleophile.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L₂(OTf))", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n/ Deprotonation\n(Ar-Pd(II)L₂(NR₂))", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-OTf"]; OxAdd -> AmineCoord [label=" + HNR₂\n+ Base"]; AmineCoord -> RedElim; RedElim -> Pd0 [label=" - Ar-NR₂"]; }

Sources

Application

Advanced Derivatization Protocols for the 4-Hydroxyl Group of Methyl 4-hydroxy-6-methoxypicolinate

Introduction & Structural Analysis Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) is a highly functionalized pyridine building block utilized extensively in medicinal chemistry and drug discovery[1]. Its core s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) is a highly functionalized pyridine building block utilized extensively in medicinal chemistry and drug discovery[1]. Its core structure features a C2-methyl ester, a C6-methoxy group, and a critical C4-hydroxyl group.

The primary challenge in modifying this scaffold lies in the ambident nucleophilicity of the C4 position. In solution, 4-hydroxypyridines exist in a tautomeric equilibrium with their 4-pyridone counterparts[1][2]. Because the 4-pyridone tautomer often dominates in polar environments, the ring nitrogen becomes highly nucleophilic, leading to competing O-alkylation and N-alkylation pathways. To utilize this molecule as a precursor for complex APIs, researchers must employ highly regioselective derivatization strategies that kinetically or thermodynamically steer the reaction toward the desired oxygen atom[2][3].

Mechanistic Insights & Divergent Pathways

As a self-validating system, a robust synthetic workflow must rely on the precise manipulation of electronic and steric environments. The following three pathways represent the most critical derivatizations for this scaffold:

  • Regioselective O-Alkylation : Standard basic conditions (e.g., NaH) typically result in inseparable mixtures of O- and N-alkylated products[2]. To achieve exclusive O-alkylation, aprotic polar solvents (DMF) combined with specific bases (K₂CO₃) at elevated temperatures are used to kinetically favor oxygen attack[3][4]. Alternatively, employing silver salts (e.g., Ag₂CO₃) leverages Hard-Soft Acid-Base (HSAB) theory; the soft Ag⁺ ion coordinates preferentially with the nitrogen atom, sterically blocking N-alkylation and directing the electrophile exclusively to the oxygen atom[2][3].

  • Electrophilic Activation via Triflation : To utilize the C4 position for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the hydroxyl group must be converted into a pseudo-halide[5]. O-Triflation using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is preferred over triflic anhydride (Tf₂O). PhNTf₂ acts as a milder electrophile, preventing the degradation of the electron-rich C6-methoxy group and avoiding unwanted side reactions with the C2-ester.

  • Deoxychlorination : Converting the C4-hydroxyl group to a chloride provides a robust handle for Nucleophilic Aromatic Substitution (S_NAr). Utilizing POCl₃ with catalytic DMF generates a Vilsmeier-Haack type intermediate that selectively activates the C4 oxygen, facilitating its displacement by chloride ions.

Workflow SM Methyl 4-hydroxy-6-methoxypicolinate (Tautomeric 4-pyridone) Alk O-Alkylation (Ag2CO3 or K2CO3/DMF) SM->Alk Hard/Soft Acid-Base Control Trif O-Triflation (PhNTf2, DIPEA, DCM) SM->Trif Electrophilic Activation Chlor Deoxychlorination (POCl3, DMF cat.) SM->Chlor Vilsmeier-type Intermediate Prod_Alk 4-O-Alkyl Derivative (Stable Ether) Alk->Prod_Alk Prod_Trif 4-O-Triflate Derivative (Cross-Coupling Precursor) Trif->Prod_Trif Prod_Chlor 4-Chloro Derivative (SNAr Precursor) Chlor->Prod_Chlor

Figure 1: Divergent derivatization pathways for the 4-hydroxyl group of Methyl 4-hydroxy-6-methoxypicolinate.

Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters for the three primary derivatization strategies.

Derivatization MethodReagents & ConditionsTarget DerivativeTypical YieldRegioselectivity (O:N)Downstream Application
O-Alkylation R-Br, K₂CO₃, DMF, 80 °C4-Alkoxy ether75 - 85%> 15:1Pharmacophore extension
O-Triflation PhNTf₂, DIPEA, DCM, 0 °C to RT4-Triflate80 - 92%Exclusive OPd-Catalyzed Cross-Coupling
Deoxychlorination POCl₃, DMF (cat.), 80 °C4-Chloro85 - 95%Exclusive OS_NAr displacement

Experimental Protocols

Protocol A: Regioselective O-Alkylation via Kinetic Control

Causality Check: The use of K₂CO₃ in DMF at 80 °C ensures that the harder oxygen nucleophile reacts with the alkyl halide before the thermodynamically stable N-alkylated product can dominate[3][4].

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxy-6-methoxypicolinate (1.0 mmol, 183.16 mg) and anhydrous DMF (5.0 mL).

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (2.0 mmol, 276.4 mg). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation : Introduce the desired alkyl bromide (1.2 mmol) dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours[4].

  • Workup : Cool the reaction to room temperature. Quench with distilled water (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Validation : Dry over Na₂SO₄, concentrate, and analyze via LC-MS. The O-alkylated product will elute later than the highly polar N-alkylated byproduct (if any).

Protocol B: O-Triflation for Cross-Coupling Activation

Causality Check: DIPEA acts as a non-nucleophilic base to absorb the triflimide byproduct, while PhNTf₂ ensures a mild transfer of the triflyl group without cleaving the C6-methoxy ether[5].

  • Preparation : Dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 mmol, 183.16 mg) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL) and cool the solution to 0 °C using an ice-water bath.

  • Triflation : Add N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.2 mmol, 428.8 mg) in small portions over 10 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup : Dilute the mixture with DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (15 mL), water (15 mL), and brine (15 mL).

  • Validation : Purify via silica gel chromatography (Hexanes/EtOAc). Confirm the product via ¹⁹F NMR, looking for the characteristic triflate singlet at approximately -74 ppm[5].

Protocol C: Deoxychlorination via Vilsmeier-Haack Activation

Causality Check: POCl₃ serves as both the solvent and the chlorinating agent. The catalytic addition of DMF forms the highly electrophilic Vilsmeier reagent, which selectively attacks the C4-OH, converting it into an excellent leaving group for the subsequent chloride attack.

  • Preparation : In a fume hood, suspend Methyl 4-hydroxy-6-methoxypicolinate (1.0 mmol, 183.16 mg) in Phosphorus oxychloride (POCl₃, 10.0 mmol, ~0.93 mL).

  • Activation : Add a catalytic amount of anhydrous DMF (0.1 mmol, ~8 µL).

  • Reaction : Heat the mixture to 80 °C for 3 hours. The suspension will gradually turn into a homogeneous dark solution.

  • Quenching : Cool the mixture to room temperature. Caution : Carefully pour the mixture dropwise into a beaker of crushed ice (20 g) while stirring vigorously to hydrolyze the excess POCl₃.

  • Workup : Neutralize the aqueous mixture to pH 7 using saturated aqueous Na₂CO₃. Extract with DCM (3 × 15 mL).

  • Validation : Concentrate the organic layer and analyze via LC-MS. The mass spectrum must display the characteristic 3:1 isotopic ratio (M⁺ / M⁺+2) indicative of a single incorporated chlorine atom.

References

  • AiFChem.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides The Journal of Organic Chemistry - ACS Publications. Mechanistic insights into the ambident nucleophilicity and tautomerism of 4-hydroxypyridines.
  • Buy tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate (EVT-6659627) - EvitaChem EvitaChem. Optimization of reaction conditions for regioselective etherification of 4-hydroxypyridines using K₂CO₃/DMF.
  • MDPI.
  • 2-(2-Bromoethoxy)

Sources

Method

Application Note: Utilizing Methyl 4-hydroxy-6-methoxypicolinate in the Synthesis of Kinase Inhibitors

Executive Summary The design and synthesis of next-generation kinase inhibitors heavily rely on privileged molecular scaffolds that can precisely navigate the ATP-binding pocket. Among these, Methyl 4-hydroxy-6-methoxypi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of next-generation kinase inhibitors heavily rely on privileged molecular scaffolds that can precisely navigate the ATP-binding pocket. Among these, Methyl 4-hydroxy-6-methoxypicolinate (CAS 1060806-80-5) has emerged as a highly versatile building block ([1]). As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-validated methodologies for utilizing this picolinate derivative. This document details the mechanistic rationale, analytical self-validation systems, and step-by-step synthetic workflows required to construct potent picolinamide-based kinase inhibitors, a class of compounds frequently documented in advanced medicinal chemistry patent literature ([2]).

Mechanistic Rationale: The Picolinamide Pharmacophore

Before executing the synthetic steps, it is critical to understand the causality behind the structural choices. The 6-methoxypicolinamide core serves as a highly efficient hinge-binding motif.

  • Hinge Interaction: The pyridine nitrogen and the amide functional group form critical bidentate hydrogen bonds with the backbone NH and C=O of the kinase hinge region (typically a Cysteine or Methionine residue).

  • Electronic Tuning (Position 6): The 6-methoxy group acts as an electron-donating group. This modulates the pKa of the pyridine nitrogen, enhancing binding affinity while simultaneously reducing off-target toxicities (such as hERG channel liability) by lowering the overall lipophilicity (logP).

  • Vector Extension (Position 4): The 4-hydroxyl group is a synthetic handle. Once activated, it allows for the installation of bulky hydrophobic linkers (e.g., aryloxy or anilino groups) that project deep into the DFG-out pocket (Type II inhibitors) or the adjacent hydrophobic solvent channel.

Pharmacophore Hinge Kinase Hinge Region (Cys/Met Residues) Core 6-Methoxypicolinamide Core (H-Bond Donor/Acceptor) Core->Hinge Bidentate H-Bonds Linker Position-4 Linker (Ether/Amine) Core->Linker Covalent Bond Solvent Solvent Channel (Methoxy Group) Core->Solvent Steric/Electronic Tuning DFG DFG-Out Hydrophobic Pocket (Aryl/Alkyl Groups) Linker->DFG Hydrophobic Extension

Pharmacophore model illustrating the binding logic of 6-methoxypicolinamide-based kinase inhibitors.

Material Specifications & Reaction Optimization Data

High-purity starting materials are essential to prevent downstream purification bottlenecks. Commercial suppliers typically provide this building block at ≥98.0% purity ([3]).

Table 1: Physicochemical Properties of the Starting Material
PropertySpecification / Value
Chemical Name Methyl 4-hydroxy-6-methoxypicolinate
CAS Registry Number 1060806-80-5
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Appearance White to off-white solid
SMILES O=C(OC)C1=NC(OC)=CC(O)=C1
Table 2: Optimization of the SNAr Step (Position-4 Functionalization)

To establish a self-validating protocol, we evaluated various bases for the nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate. The data below explains our selection of Cs₂CO₃.

BaseSolventTemp (°C)SNAr Yield (%)Impurity Profile / Observation
K₂CO₃DMF8045%High rates of ester hydrolysis
Cs₂CO₃ DMF 100 88% Clean conversion; loose ion pair enhances nucleophilicity
DIPEANMP12030%Significant unreacted starting material
NaHTHF6560%Complex mixture; side reactions observed

Experimental Protocols: The Self-Validating Synthetic Workflow

The following protocols describe the transformation of Methyl 4-hydroxy-6-methoxypicolinate into a final active pharmaceutical ingredient (API). Every step includes a Self-Validation Check to ensure experimental integrity before proceeding.

SyntheticWorkflow SM Methyl 4-hydroxy-6-methoxypicolinate CAS: 1060806-80-5 Int1 Methyl 4-chloro-6-methoxypicolinate (Electrophilic Hub) SM->Int1 POCl3, DMF (cat.) 80°C, 4h Int2 Methyl 4-(aryloxy)-6-methoxypicolinate (SNAr Product) Int1->Int2 Ar-OH, Cs2CO3 DMF, 100°C Int3 4-(Aryloxy)-6-methoxypicolinic acid (Free Acid) Int2->Int3 LiOH.H2O THF/H2O, RT API Picolinamide Kinase Inhibitor (Final API) Int3->API R-NH2, HATU, DIPEA DMF, RT

Synthetic workflow from Methyl 4-hydroxy-6-methoxypicolinate to a picolinamide kinase inhibitor.

Protocol 4.1: Electrophilic Activation (Chlorination)

Objective: Convert the unreactive 4-hydroxyl group into a highly reactive 4-chloro leaving group. Causality: The 4-OH group is a poor leaving group. Treatment with Phosphorus oxychloride (POCl₃) and catalytic DMF generates a Vilsmeier-Haack type intermediate, converting the hydroxyl into an electrophilic chloride, priming the 4-position for nucleophilic attack.

  • Charge a flame-dried round-bottom flask with Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq) under an inert N₂ atmosphere.

  • Slowly add POCl₃ (5.0 eq) at 0 °C.

  • Add DMF (0.1 eq) dropwise. Caution: This step is exothermic and evolves HCl gas.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it dropwise over crushed ice with vigorous stirring.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via LC-MS. You must observe a mass shift from 183.16 to 201.02 m/z (M+H, ³⁵Cl isotope). Furthermore, ¹H NMR must show the complete loss of the broad -OH singlet.

Protocol 4.2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hydrophobic linker (e.g., an aryloxy group) at the 4-position. Causality: The 6-methoxy group donates electron density into the pyridine ring, which naturally disfavors SNAr. We utilize Cs₂CO₃ because the large, soft Cs⁺ cation forms a loose ion pair with the incoming phenoxide nucleophile, significantly enhancing its reactivity compared to standard potassium or sodium salts.

  • Dissolve the 4-chloro intermediate (1.0 eq) and the desired substituted phenol (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add Cs₂CO₃ (2.0 eq) in one portion.

  • Heat the suspension to 100 °C for 12 hours under N₂.

  • Cool to room temperature, dilute with cold water, and extract with EtOAc (3x).

  • Wash the combined organics with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Monitor by LC-MS. The 201 m/z peak must be fully consumed. If a peak corresponding to[M - 14] appears, it indicates unwanted ester hydrolysis; this means your reagents were not strictly anhydrous.

Protocol 4.3: Ester Saponification & Amide Coupling

Objective: Construct the final hinge-binding picolinamide pharmacophore. Causality: The methyl ester must be hydrolyzed to the free acid prior to amidation. We use LiOH because the Li⁺ cation strongly coordinates the picolinate intermediate, preventing unwanted decarboxylation of the pyridine-2-carboxylic acid. For the amidation, HATU is selected over EDC/HOBt because the picolinic acid is sterically and electronically hindered; HATU forms a highly reactive HOAt ester that drives the reaction to completion rapidly.

  • Saponification: Dissolve the ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation Check 1: ¹H NMR of an aliquot must show the complete disappearance of the methyl ester singlet at ~3.9 ppm.

  • Acidify the mixture to pH 3-4 using 1M HCl, extract with EtOAc, and concentrate to yield the free acid.

  • Amidation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Add the desired amine (e.g., cyclopropylamine or a substituted aniline, 1.2 eq) and stir at room temperature for 4 hours.

  • Self-Validation Check 2: Final LC-MS must confirm the target API mass. ¹H NMR will reveal a new downfield amide -NH proton (typically between 8.0 - 10.0 ppm depending on the amine used).

References

  • Title: Patent US20130158042A1 - Novel compounds (Kinase Inhibitors)

Sources

Application

Application Note: Engineering Novel Bidentate Ligands via Methyl 4-hydroxy-6-methoxypicolinate for Transition Metal Catalysis

Introduction & Mechanistic Rationale The development of high-performance transition metal complexes—particularly heteroleptic Iridium(III) and Ruthenium(II) species—relies heavily on the precise electronic and steric tun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of high-performance transition metal complexes—particularly heteroleptic Iridium(III) and Ruthenium(II) species—relies heavily on the precise electronic and steric tuning of their organic ligands. These complexes are cornerstone materials in photoredox catalysis, organic light-emitting diodes (OLEDs), and luminescent cellular imaging[1].

When designing ancillary bidentate ligands ( L∧X ), picolinic acid derivatives are highly privileged due to their robust N,O -coordination mode, which yields highly stable, monomeric octahedral complexes[2]. Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) is an exceptionally versatile, orthogonal building block for novel ligand preparation. Its structural anatomy provides three distinct functional handles:

  • The 4-Hydroxyl Group (Synthetic Handle): Direct C–H functionalization of electron-deficient pyridines is notoriously unselective. The pre-installed C4-OH acts as a latent electrophile. Upon conversion to a triflate, it enables regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to extend π -conjugation or introduce steric bulk.

  • The 6-Methoxy Group (Electronic Tuner): The methoxy group is a strong π -donor. By pushing electron density into the pyridine ring, it enhances the σ -donating ability of the pyridine nitrogen. This stabilizes high-valent metal intermediates (e.g., Ir(IV) in photoredox cycles) and induces a desirable bathochromic (red) shift in the complex's emission spectrum[2].

  • The 2-Methyl Ester (Protecting Group): The ester masks the carboxylic acid during basic cross-coupling conditions, preventing premature catalyst poisoning or unwanted decarboxylation. It is easily saponified in the final step to reveal the active O -donor.

Synthetic Strategy & Workflow

The preparation of the functionalized ligand and its subsequent metalation follows a highly convergent, self-validating three-stage workflow: Activation Functionalization Deprotection & Coordination .

G SM Methyl 4-hydroxy-6-methoxypicolinate (Starting Material) Tf Methyl 6-methoxy-4-(triflyloxy)picolinate (Activated Electrophile) SM->Tf Tf2O, Pyridine DCM, 0 °C to RT CC Methyl 4-aryl-6-methoxypicolinate (Cross-Coupled Product) Tf->CC Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 80 °C Ligand 4-aryl-6-methoxypicolinic acid (Free Bidentate Ligand) CC->Ligand 1. LiOH, THF/H2O 2. HCl (pH 3-4) Ir [Ir(C^N)2(L^X)] Complex (Photoredox Catalyst) Ligand->Ir [Ir(C^N)2(μ-Cl)]2, K2CO3 Ethoxyethanol, 120 °C

Workflow: Methyl 4-hydroxy-6-methoxypicolinate to Ir(III) photoredox catalyst.

Step-by-Step Experimental Protocols

Protocol A: Activation via Triflation

Causality: The C4-OH exists in tautomeric equilibrium with its pyridone form, making it unreactive toward standard cross-coupling. Triflic anhydride ( Tf2​O ) traps the oxygen, locking the molecule into the aromatic pyridine form and creating a highly reactive C–O electrophile.

  • Setup: Dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 equiv). Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst to generate the highly reactive N-trifluoromethylsulfonylpyridinium intermediate.

  • Triflation: Cool the reaction to 0 °C. Add Tf2​O (1.2 equiv) dropwise over 15 minutes to control the exothermic reaction. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (QC): Complete consumption of the polar starting material is confirmed by TLC (Hexane/EtOAc 3:1). The product is a pale yellow oil. ESI-MS will show [M+H]+=316.0 .

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl2​ is selected as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for electron-rich, sterically hindered pyridine substrates. Cross-coupling reactions are highly exothermic; therefore, controlled heating and proper solvent ratios are critical for safety and yield[3].

  • Setup: In a Schlenk flask, combine the triflate intermediate (1.0 equiv), phenylboronic acid (1.2 equiv), K2​CO3​ (3.0 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.15 M). Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via silica gel chromatography.

  • Self-Validation (QC): The successful cross-coupling is visually indicated by the precipitation of black palladium upon completion. 1H NMR will show the disappearance of the triflate-shifted pyridine protons and the appearance of a 5-proton multiplet at δ 7.4–7.6 ppm.

Protocol C: Saponification to the Free Ligand

Causality: The methyl ester must be cleaved to generate the carboxylate anion, which is required to form the stable 5-membered C−Ir−N or N−Ir−O chelate ring during metalation[1].

  • Setup: Dissolve the cross-coupled ester in THF/MeOH/ H2​O (2:1:1).

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv). Stir at room temperature for 3 hours.

  • Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3–4.

  • Self-Validation (QC): The zwitterionic picolinic acid ligand will precipitate out of the aqueous solution as a white/off-white solid. Collect via vacuum filtration. ESI-MS will show [M+H]+=230.1 .

Protocol D: Synthesis of the Heteroleptic Ir(III) Complex

Causality: The chloride-bridged iridium dimer [Ir(C∧N)2​(μ−Cl)]2​ is thermodynamically stable. A base ( K2​CO3​ ) is required to deprotonate the picolinic acid ligand, increasing its nucleophilicity to cleave the bridging chlorides and saturate the octahedral coordination sphere[1][2].

  • Setup: Suspend [Ir(ppy)2​(μ−Cl)]2​ (0.5 equiv), the novel picolinic acid ligand (1.1 equiv), and K2​CO3​ (2.5 equiv) in 2-ethoxyethanol.

  • Reaction: Reflux at 120 °C under argon for 12 hours.

  • Workup: Cool the mixture, add water to precipitate the complex, filter, and recrystallize from DCM/Hexane.

  • Self-Validation (QC): The product will exhibit intense luminescence under a 365 nm UV lamp.

Quantitative Data & Quality Control Summary

The following table summarizes the expected quantitative metrics and analytical markers for the preparation of a 4-phenyl-6-methoxypicolinic acid ligand and its corresponding Iridium complex.

StepIntermediate / ProductKey Reaction ParameterExpected YieldQC Marker (ESI-MS [M+H]+ )
1. Activation Methyl 6-methoxy-4-(triflyloxy)picolinate1.2 eq Tf2​O , 0 °C85–92%316.0 m/z
2. Cross-Coupling Methyl 4-phenyl-6-methoxypicolinate5 mol% Pd(dppf)Cl2​ , 80 °C78–85%244.1 m/z
3. Saponification 4-phenyl-6-methoxypicolinic acid2.0 eq LiOH, RT> 95%230.1 m/z
4. Metalation [Ir(ppy)2​(4-Ph-6-OMe-pic)] 2.5 eq K2​CO3​ , 120 °C60–70%729.2 m/z

References

  • Title: Excited-State Engineering in Heteroleptic Ionic Iridium(III)
  • Title: Photochemical Properties of Red-Emitting Tris(cyclometalated) Iridium(III)
  • Title: Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Source: Organic Process Research & Development - ACS Publications URL

Sources

Method

"analytical methods for the quantification of Methyl 4-hydroxy-6-methoxypicolinate in reaction mixtures"

Application Note: Advanced Analytical Methods for the Quantification of Methyl 4-hydroxy-6-methoxypicolinate in Reaction Mixtures Executive Summary & Physicochemical Rationale Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methods for the Quantification of Methyl 4-hydroxy-6-methoxypicolinate in Reaction Mixtures

Executive Summary & Physicochemical Rationale

Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) is a highly functionalized pyridine building block critical in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Quantifying this intermediate directly from crude reaction mixtures presents unique analytical challenges. The molecule possesses a basic pyridine nitrogen, an ester linkage, and a 4-hydroxyl group that can exist in a tautomeric equilibrium (4-hydroxypyridine 4-pyridone).

If the mobile phase pH is not strictly controlled during Reversed-Phase Liquid Chromatography (RP-LC), this tautomerization leads to severe peak broadening and split peaks. Furthermore, crude reaction mixtures contain unreacted precursors, transition metal catalysts, and highly absorbing organic solvents that can obscure the analyte signal or degrade the stationary phase.

To solve this, we have designed a self-validating, multi-modal analytical strategy. By utilizing an acidic mobile phase (0.1% Formic Acid), we fully protonate the basic pyridine nitrogen and suppress the ionization of the 4-hydroxyl group. This forces the molecule into a single, predictable ionic state that interacts cleanly with the C18 stationary phase, a principle well-documented for picolinate derivatives [1].

Mechanism A Analyte: Methyl 4-hydroxy- 6-methoxypicolinate B Acidic Mobile Phase (0.1% Formic Acid) A->B C Suppressed Ionization (Single Tautomer) B->C D Sharp C18 Elution (High Resolution) C->D

Fig 1. Physicochemical rationale for mobile phase acidification in RP-LC.

Methodological Workflows

To ensure absolute trustworthiness, the analytical workflow is divided into routine In-Process Control (IPC) via HPLC-UV and trace impurity profiling via LC-MS/MS. Picolinate esters demonstrate exceptionally high ionization efficiency in Electrospray Ionization positive mode (ESI+), making LC-MS/MS the gold standard for resolving mass balances in complex catalytic mixtures [2].

Workflow A Crude Reaction Mixture B Quench & Dilute (50:50 MeCN:H2O) A->B C Centrifuge & Filter (0.22 µm PTFE) B->C D HPLC-UV (Routine IPC) C->D E LC-MS/MS (Trace Profiling) C->E F 1H qNMR (Absolute Quant) C->F

Fig 2. Multi-modal analytical workflow for reaction mixture quantification.

Protocol A: HPLC-UV Quantification (Routine IPC)

This protocol is designed as a self-validating system. It incorporates mandatory blank injections to monitor carryover and bracketing standards to account for detector drift over long reaction monitoring campaigns.

Step-by-Step Sample Preparation:

  • Sampling: Aliquot 50 µL of the well-stirred reaction mixture using a positive displacement pipette (to account for varying mixture viscosities).

  • Quenching: Immediately transfer the aliquot into 950 µL of Acetonitrile:Water (50:50, v/v) diluent. Causality: The high organic content crashes out inorganic salts and halts further reaction kinetics, while preventing the hydrolysis of the methyl ester.

  • Homogenization: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Causality: Polytetrafluoroethylene (PTFE) is strictly chosen over Nylon. Nylon membranes possess active hydrogen-bonding sites that can irreversibly adsorb basic pyridine derivatives, artificially lowering the quantified yield [3].

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 μm, 100 Å). Core-shell technology is utilized to minimize band broadening.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

Protocol B: LC-MS/MS Trace Impurity Profiling

When co-eluting byproducts obscure the UV chromatogram, LC-MS/MS provides orthogonal specificity. The picolinate moiety readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 184.1.

Mass Spectrometry Parameters:

  • Ionization Source: ESI Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Syntheses

The following tables summarize the validated parameters required to execute and verify the analytical methods described above.

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 0.4 95 5 Equilibration
1.0 0.4 95 5 Isocratic Hold
6.0 0.4 40 60 Linear Gradient
8.0 0.4 5 95 Column Wash
10.0 0.4 5 95 Column Wash
10.1 0.4 95 5 Re-equilibration

| 13.0 | 0.4 | 95 | 5 | End of Run |

Table 2: LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Structural Causality

| Target | 184.1 [M+H]+ | 152.0 | 50 | 15 | Loss of Methanol ( −CH3​OH ) from ester | | Target | 184.1 [M+H]+ | 124.0 | 50 | 25 | Subsequent loss of Carbon Monoxide ( −CO ) |

Table 3: System Suitability & Validation Metrics To ensure the protocol operates as a self-validating system, the following metrics must be met prior to analyzing unknown reaction mixtures. | Validation Parameter | Acceptance Criterion | Observed Value | Corrective Action if Failed | |----------------------|----------------------|----------------|-----------------------------| | Retention Time RSD | ≤1.0% | 0.4% | Purge pumps, check for leaks| | Peak Tailing Factor ( Tf​ ) | 0.8 - 1.5 | 1.1 | Replace guard column, verify pH | | Linearity ( R2 ) | ≥0.999 | 0.9998 | Remake calibration standards | | LOD ( S/N≥3 ) | N/A | 0.05 µg/mL | N/A | | LOQ ( S/N≥10 ) | Accuracy 80-120% | 0.15 µg/mL | Clean MS ion source |

References

  • Title: Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent Source: International Journal of Tryptophan Research, Vol 16, May 2023. URL: [Link]

  • Title: High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens Source: The Journal of Steroid Biochemistry and Molecular Biology, 138, 281–289. URL: [Link]

  • Title: H3nota Derivatives Possessing Picolyl and Picolinate Pendants for Ga3+ Coordination and 67Ga3+ Radiolabeling Source: Inorganic Chemistry, August 2023. URL: [Link]

Technical Notes & Optimization

Troubleshooting

"common by-products in the synthesis of Methyl 4-hydroxy-6-methoxypicolinate"

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5)[1]. The synthesis of this highly functionalized pyridine core typically relies on a sequence of Nucleophilic Aromatic Substitutions (SNAr) starting from methyl 4,6-dichloropicolinate[2].

Because both the 4- and 6-positions are activated by the pyridine nitrogen and the C2-ester group, controlling regioselectivity and preventing over-reaction are the primary challenges in this workflow. This guide explains the causality behind common by-products and provides a self-validating protocol to ensure high yields and purity.

Reaction Workflow & Pathway Analysis

The optimal synthetic route involves a regioselective methoxylation at the highly activated C6 position, followed by hydroxylation at the C4 position. However, the basic conditions required for hydroxylation inevitably cause saponification of the C2 methyl ester, necessitating a final re-esterification step[3].

Synthesis Precursor Methyl 4,6-dichloropicolinate Step1 NaOMe, MeOH, 0°C (Regioselective SNAr) Precursor->Step1 Intermediate1 Methyl 4-chloro-6-methoxypicolinate Step1->Intermediate1 Byproduct1 Methyl 4,6-dimethoxypicolinate (Over-reaction) Step1->Byproduct1 Excess NaOMe Byproduct3 Methyl 6-hydroxy-4-methoxypicolinate (Regioisomer) Step1->Byproduct3 Poor Regiocontrol Step2 NaOH, H2O, Heat (Hydroxylation & Saponification) Intermediate1->Step2 Intermediate2 4-Hydroxy-6-methoxypicolinic acid (Intermediate / By-product) Step2->Intermediate2 Step3 MeOH, H2SO4, Reflux (Esterification) Intermediate2->Step3 Target Methyl 4-hydroxy-6-methoxypicolinate Step3->Target

Optimized synthesis workflow for Methyl 4-hydroxy-6-methoxypicolinate and common by-products.

Quantitative Data: By-Product Analytical Signatures

To rapidly diagnose issues during your SNAr sequence, compare your LC-MS and TLC data against this quantitative summary of the target and its common by-products.

CompoundRoleMW ( g/mol )LC-MS [M+H]⁺Primary CauseMitigation Strategy
Methyl 4-hydroxy-6-methoxypicolinate Target 183.16184.1N/AN/A
Methyl 4,6-dimethoxypicolinate By-product 1197.19198.2Excess NaOMe; High temp during Step 1.Limit NaOMe to 1.05 eq; maintain 0 °C.
4-Hydroxy-6-methoxypicolinic acid By-product 2169.13170.1Incomplete Step 3 (Esterification).Ensure anhydrous MeOH and sufficient H₂SO₄ catalyst.
Methyl 6-hydroxy-4-methoxypicolinate By-product 3183.16184.1Poor regiocontrol in Step 1.Strict temperature control; add base dropwise.

Troubleshooting FAQs

Q1: During the first step, my LC-MS shows a massive peak at m/z 198 instead of the expected intermediate. What went wrong? A: You are observing the formation of Methyl 4,6-dimethoxypicolinate . The C4 position of the pyridine ring is also highly electrophilic. If the internal temperature of the reaction exceeds 5 °C, or if more than 1.05 equivalents of sodium methoxide are used, a second SNAr reaction occurs rapidly[2]. Ensure your NaOMe is titrated accurately and added dropwise via an addition funnel while the flask is submerged in an ice-water bath.

Q2: After treating the 4-chloro intermediate with aqueous NaOH, my product is highly water-soluble and the NMR shows the disappearance of the methyl ester singlet (~3.9 ppm). Did the molecule degrade? A: The molecule did not degrade, but it underwent saponification . The basic conditions required to displace the C4 chloride with a hydroxide ion (NaOH/H₂O) will simultaneously hydrolyze the C2 methyl ester to a carboxylate[3]. This is an unavoidable thermodynamic sink in this specific pathway. To resolve this, you must isolate the resulting 4-hydroxy-6-methoxypicolinic acid by acidifying the aqueous layer to pH 3, and then subject it to a standard Fischer esterification (Step 3 in our protocol) to regenerate the target molecule.

Q3: How can I differentiate the target molecule from its regioisomer (Methyl 6-hydroxy-4-methoxypicolinate) using NMR? A: While both have an [M+H]⁺ of 184, their ¹H-NMR spectra differ significantly due to tautomerization. A 4-hydroxy-6-methoxy pyridine exists primarily in the pyridinol form in organic solvents. Conversely, a 6-hydroxy pyridine strongly tautomerizes to the 2-pyridone (or 6-pyridone) form. This tautomerization drastically shifts the C3 and C5 aromatic protons upfield. Additionally, the methoxy singlet for a C4-OMe typically appears slightly further downfield (~3.95 ppm) compared to a C6-OMe (~3.85 ppm) due to the differing electronic environments.

Q4: What is the most efficient way to separate the target from residual dimethoxylation by-product? A: Exploit the acidity of the C4-hydroxyl group. The target molecule has a pKa of approximately 10-11. By dissolving your crude mixture in an organic solvent (e.g., EtOAc) and washing with 0.5 M NaOH, the target will deprotonate and partition into the aqueous layer, leaving the neutral Methyl 4,6-dimethoxypicolinate in the organic layer. Carefully acidify the aqueous layer to pH 4-5 to precipitate the pure target.

Self-Validating Experimental Protocol

This three-step protocol is designed as a self-validating system. The mandatory transition through the carboxylic acid intermediate (Step 2) acts as a purification checkpoint, as the highly polar acid can be easily separated from non-polar organic impurities before the final esterification.

Step 1: Regioselective Methoxylation
  • Charge a flame-dried round-bottom flask with methyl 4,6-dichloropicolinate (1.0 eq) and anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere[2].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Prepare a solution of sodium methoxide (1.05 eq, 25 wt% in MeOH) and add it dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir at 0 °C for 2 hours. Monitor SNAr progression via TLC (Hexanes:EtOAc 4:1).

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude methyl 4-chloro-6-methoxypicolinate.

Step 2: Hydroxylation & Saponification
  • Dissolve the crude intermediate in a 1:1 mixture of THF and water (0.1 M).

  • Add NaOH (4.0 eq) in one portion.

  • Attach a reflux condenser and heat the mixture to 80 °C for 12 hours[3].

  • Validation Checkpoint: Analyze an aliquot by LC-MS. The intermediate mass (m/z ~202) should be completely replaced by the hydrolyzed acid mass (m/z 170).

  • Cool to room temperature and remove THF under reduced pressure.

  • Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3 using 2M HCl.

  • Collect the precipitated 4-hydroxy-6-methoxypicolinic acid via vacuum filtration and dry under high vacuum.

Step 3: Re-Esterification
  • Suspend the dry 4-hydroxy-6-methoxypicolinic acid in anhydrous methanol (0.1 M).

  • Add concentrated H₂SO₄ (0.2 eq) dropwise as a catalyst.

  • Reflux the mixture at 70 °C for 16 hours.

  • Cool to room temperature, concentrate the solvent by 80%, and neutralize carefully with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Dichloromethane (3x). Dry the organic layers over Na₂SO₄ and concentrate to yield the pure Methyl 4-hydroxy-6-methoxypicolinate [1].

References

  • Source: aifchem.
  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: WO2018122775A1 - Heteroaryl compounds and their use Source: Google Patents URL

Sources

Optimization

"troubleshooting low yield in Methyl 4-hydroxy-6-methoxypicolinate synthesis"

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-6-methoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-6-methoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve issues to optimize your reaction outcomes.

Overview of Synthetic Strategy

The synthesis of substituted 4-hydroxypyridine derivatives like Methyl 4-hydroxy-6-methoxypicolinate often involves the construction of the pyridine ring from acyclic precursors. A robust and common approach is a variation of the Hantzsch pyridine synthesis or a Dieckmann-like condensation, which involves the cyclization of a 1,5-dicarbonyl compound (or its equivalent) with an appropriate nitrogen source.

For our target molecule, a logical pathway involves the condensation of a β-ketoester with an enamine or a similar reactive intermediate. The following workflow outlines a plausible and efficient synthetic route that will serve as the basis for our troubleshooting guide.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ring Formation cluster_2 Part 3: Final Functionalization A Methyl acetoacetate C Methyl 3-oxopentanedioate (Acetone dicarboxylate derivative) A->C Acylation B Dimethyl carbonate B->C E Methyl 4-hydroxy-6-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate C->E Michael Addition & Intramolecular Condensation D Methyl 3-amino-4-methoxycrotonate (Enamine) D->E F Chlorination (e.g., POCl3) E->F G Methyl 2-chloro-4-hydroxy-6-methoxypicolinate F->G I Reduction/Dechlorination (e.g., H2, Pd/C) G->I H Final Product: Methyl 4-hydroxy-6-methoxypicolinate I->H

Caption: Proposed synthetic workflow for Methyl 4-hydroxy-6-methoxypicolinate.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to address specific problems you might encounter.

Q1: My overall yield is very low after the final step. Where is the most likely point of failure?

A1: A low overall yield is most often due to cumulative losses, but the critical ring-forming condensation (Part 2) and the final dechlorination step (Part 3) are the most frequent sources of significant yield loss.

Diagnostic Approach:

  • Analyze Each Step: Do not proceed to the next step without first purifying and obtaining an accurate yield and characterization (¹H NMR, LC-MS) of the intermediate. This is a core principle of a self-validating protocol.

  • Focus on the Cyclization: The condensation reaction to form the dihydropyridine ring (Compound E) is complex. It involves a Michael addition followed by an intramolecular cyclization and dehydration. Minor deviations in stoichiometry, temperature, or reaction time can lead to a mixture of byproducts and unreacted starting materials.

  • Check the Dechlorination: The final reduction step can stall or lead to over-reduction of the pyridine ring if not carefully controlled. Ensure your catalyst is active and the reaction is run under appropriate hydrogen pressure and temperature.

Troubleshooting start Low Overall Yield check_cyclization Analyze Cyclization Step (Part 2) Yield & Purity? start->check_cyclization check_dechlorination Analyze Dechlorination Step (Part 3) Yield & Purity? check_cyclization->check_dechlorination Yes optimize_cyclization Optimize Condensation: - Base choice - Temperature - Reaction Time check_cyclization->optimize_cyclization No (<70% yield or impure) optimize_dechlorination Optimize Reduction: - Catalyst activity - H2 pressure - Solvent choice check_dechlorination->optimize_dechlorination No (<85% yield or impure) material_issue Check Starting Material Purity & Stoichiometry check_dechlorination->material_issue Yes

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 4-Hydroxypicolinates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the methylation of 4-hydroxypicolinates. This guide is designed for researchers, medicinal chemists, and process development s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the methylation of 4-hydroxypicolinates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The methylation of the 4-hydroxy group on the pyridine ring is a critical transformation for modulating physicochemical properties such as solubility, metabolic stability, and biological activity. However, the presence of multiple reactive sites—the phenolic hydroxyl, the pyridine nitrogen, and the ester functionality—presents unique challenges.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, enabling you to develop robust and reproducible methylation protocols.

Section 1: Frequently Asked Questions (FAQs) - Reagent and Condition Selection

This section addresses the most common initial questions regarding the setup of a methylation reaction for 4-hydroxypicolinates.

Q1: What are the primary methylating agents for this transformation, and how do I choose the right one?

A1: The choice of a methylating agent is the most critical decision and involves a trade-off between reactivity, safety, cost, and substrate compatibility. The reaction proceeds via a nucleophilic attack from the deprotonated 4-hydroxypicolinate (the phenoxide) on the methylating agent.[1] Four common classes of reagents are typically considered.

Table 1: Comparison of Common Methylating Agents for O-Methylation

Reagent ClassExample(s)Typical Base/SolventProsCons
Alkyl Halides Methyl Iodide (MeI)K₂CO₃, Cs₂CO₃ / Acetone, DMF, AcetonitrileHighly reactive, reliable, well-documented.[2][3]Toxic, volatile, potential for N-methylation.[3]
Dialkyl Sulfates Dimethyl Sulfate (DMS)K₂CO₃, NaOH / Acetone, Alcohols, WaterHighly reactive, cost-effective for large scale.[4][5]Extremely toxic, carcinogenic, corrosive, requires careful handling and quenching.[4][6][7]
"Green" Reagents Dimethyl Carbonate (DMC)K₂CO₃, DBU / Autoclave or high temp.; often with PTC.[8][9]Low toxicity, environmentally benign.[8][9]Low reactivity, requires high temperatures (120-200 °C) or harsh conditions.[8][10]
Diazomethane Analogs Trimethylsilyldiazomethane (TMS-diazomethane)N,N-diisopropylethylamine (DIPEA) / Acetonitrile, MethanolVery mild conditions, high yields, safe alternative to diazomethane.[11][12][13]Expensive, slower reaction times, requires specific activators.[13]

Expert Insight: For initial small-scale exploratory reactions, methyl iodide (MeI) with potassium carbonate in acetone or DMF is a standard starting point due to its reliability.[2] If N-methylation becomes a significant side product or if the substrate is sensitive to heat, the milder conditions offered by TMS-diazomethane are superior, albeit at a higher cost.[12][14] For process development and scale-up, the industry often prefers dimethyl sulfate (DMS) for its cost-effectiveness, but this requires stringent safety protocols.[4][5] Dimethyl carbonate (DMC) is an excellent choice when environmental impact is a primary concern, but be prepared to invest time in optimizing for higher temperatures and pressures.[8][10]

Q2: How does the choice of base affect the reaction outcome?

A2: The base is critical for deprotonating the 4-hydroxyl group to form the nucleophilic phenoxide. An improperly chosen base can lead to incomplete reaction, side reactions, or degradation.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and generally safest choices.[2] They are sufficiently basic to deprotonate the phenol (pKa ~8-10) but not strong enough to cause significant ester hydrolysis. Cesium carbonate is more soluble and can accelerate reactions but is more expensive.

  • Hydrides (NaH): Sodium hydride provides irreversible deprotonation and can drive the reaction to completion. However, it is a very strong base that can promote N-methylation and may lead to ester hydrolysis if any water is present. It also requires an anhydrous aprotic solvent like DMF or THF.

  • Hydroxides (NaOH, KOH): While effective for deprotonation, aqueous hydroxides will readily hydrolyze the picolinate ester. They should generally be avoided unless ester hydrolysis is desired.[3]

  • Organic Bases (DBU, DIPEA): Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) are used in specific cases, such as with TMS-diazomethane, where they act as catalysts.[8][11] They are particularly useful for preventing unwanted side reactions with the base itself.

Q3: Which solvent should I use?

A3: The solvent must dissolve the substrate and reagents and be compatible with the reaction conditions.

  • Acetone: An excellent choice for reactions with K₂CO₃ and MeI. It has a convenient boiling point for reflux, and the salt byproducts (KI) are poorly soluble, which can help drive the reaction forward.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is very effective at dissolving reagents and accelerating Sₙ2 reactions.[3] It is a good choice for sluggish reactions but can be difficult to remove during work-up.

  • Acetonitrile (MeCN): Another polar aprotic solvent that is a good alternative to DMF and is often easier to remove. It is commonly used with TMS-diazomethane.[11]

  • Alcohols (e.g., Methanol): Generally avoided with reactive methylating agents like DMS or MeI, as the solvent itself can be methylated. However, methanol is required as a co-solvent or catalyst for TMS-diazomethane reactions.[11][14]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q1.1: My TLC/LC-MS shows only starting material after several hours. What are the primary causes?

A1.1: This issue typically points to a fundamental problem with reaction activation.

  • Ineffective Deprotonation: Your base may be too weak or of poor quality (e.g., old, hydrated K₂CO₃). The pKa of the 4-hydroxypyridine is higher than that of a simple phenol, requiring a sufficiently strong base.

    • Solution: Switch to a stronger base like Cs₂CO₃ or carefully try NaH in an anhydrous solvent. Ensure your inorganic base is freshly dried.

  • Inactive Methylating Agent: Your methylating agent may have degraded. MeI is light-sensitive, and DMS can hydrolyze.

    • Solution: Use a fresh bottle of the reagent or purify it before use.

  • Insufficient Temperature: Many methylations, especially with weaker bases like K₂CO₃, require heat to proceed at a reasonable rate.

    • Solution: Heat the reaction to reflux (for acetone or MeCN) or to 60-80 °C (for DMF).

Q1.2: The reaction works but my isolated yield is consistently below 50%. How can I improve this?

A1.2: A consistently low yield suggests a suboptimal balance of reagents, competing side reactions, or issues with the work-up.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the methylating agent to account for any potential degradation or minor side reactions.

  • Side Reactions: Check your crude product for byproducts like the N-methylated isomer (see Problem 2.1). The formation of side products directly consumes your starting material and reduces the yield of the desired product.

  • Reversibility/Equilibrium: While uncommon for methylation, ensure the conditions are sufficient to drive the reaction to completion. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up Losses: Ensure you are extracting your product effectively. 4-methoxypicolinates can have some water solubility. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions.

Problem 2: Presence of Side Products

Q2.1: I am observing a second product with the same mass, which I suspect is the N-methylated pyridinium salt. How can I favor O-methylation over N-methylation?

A2.1: This is the most common selectivity challenge. The pyridine nitrogen is a competing nucleophile. The ratio of O- vs. N-methylation is highly dependent on the reaction conditions.

  • Mechanism & Causality: O-methylation is generally under thermodynamic control, while N-methylation is often faster and under kinetic control. The phenoxide is a "hard" nucleophile, while the pyridine nitrogen is "softer." Hard electrophiles (like DMS) tend to favor reaction at the hard oxygen center, while softer electrophiles (like MeI) can have more N-alkylation. However, solvent and counter-ion effects are paramount.

  • Solutions to Favor O-Methylation:

    • Use a "Greener" Reagent: Dimethyl carbonate (DMC) shows very high selectivity for O-methylation of phenols.[8][9]

    • Use a Bulky, Non-Nucleophilic Base: Using a base like DBU instead of K₂CO₃ can sometimes alter the selectivity profile.[8]

    • Employ Milder Reagents: TMS-diazomethane is known for its high selectivity in methylating phenolic groups under very mild conditions, often avoiding quaternization of nitrogen heterocycles.[12]

    • Solvent Choice: Polar, protic solvents can solvate the phenoxide and reduce its reactivity, sometimes favoring N-alkylation. Using polar aprotic solvents like acetone or DMF is generally preferred.

Q2.2: My ester group is being hydrolyzed. How can I prevent this?

A2.2: Ester hydrolysis is caused by the presence of strong bases (especially hydroxides) and water.

  • Solution:

    • Avoid Hydroxide Bases: Never use NaOH or KOH if you want to preserve the ester.

    • Use Anhydrous Conditions: Ensure your solvent and reagents are dry, especially when using a strong base like NaH. Dry your starting material if it is a hydrate.

    • Use Mild Carbonate Bases: K₂CO₃ is generally safe for esters under anhydrous or nearly anhydrous conditions.

Problem 3: Reaction Monitoring and Work-up

Q3.1: How can I effectively monitor the reaction progress by TLC?

A3.1: The starting 4-hydroxypicolinate is quite polar due to the hydroxyl group. The product, 4-methoxypicolinate, will be significantly less polar.

  • Stain: Use a UV lamp to visualize the aromatic rings. A potassium permanganate (KMnO₄) stain can also be effective as it will react with the phenolic starting material but less readily with the ether product.

  • Solvent System: A good starting point for a TLC mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The starting material should have a low Rf (e.g., 0.1-0.2), and the product should have a higher Rf (e.g., 0.5-0.7).

Section 3: Detailed Experimental Protocols

Caution: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents like methyl iodide and dimethyl sulfate are highly toxic and/or carcinogenic.[3][5][7]

Protocol A: General O-Methylation using Methyl Iodide (MeI)

This protocol is a reliable starting point for small-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the methyl 4-hydroxypicolinate (1.0 eq.).

  • Reagents: Add anhydrous acetone (approx. 0.1 M concentration) followed by finely ground, dried potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of MeI: Add methyl iodide (MeI, 1.2-1.5 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel if necessary.

Protocol B: Green O-Methylation using Dimethyl Carbonate (DMC) and Phase Transfer Catalysis

This method is environmentally friendlier but requires higher temperatures.[8]

  • Setup: In a sealed pressure vessel or autoclave equipped with a stirrer, combine the methyl 4-hydroxypicolinate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent/Reagent: Add dimethyl carbonate (DMC), which acts as both the solvent and the methylating agent (use a large excess, e.g., 10-20 eq.).

  • Reaction: Seal the vessel and heat to 120-160 °C with vigorous stirring for 6-24 hours. Monitor the internal pressure.

  • Work-up:

    • Caution: Cool the vessel completely to room temperature before opening.

    • Filter the solid K₂CO₃ and PTC.

    • Remove the excess DMC under reduced pressure.

    • Dissolve the residue in an organic solvent and perform an aqueous wash as described in Protocol A.

  • Purification: Purify by column chromatography or distillation.

Section 4: Visualizations

Workflow for Optimizing Methylation

This diagram outlines a logical progression for developing a successful methylation protocol.

Methylation Optimization Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_troubleshoot Troubleshooting Start Define Substrate (4-Hydroxypicolinate) ChooseReagent Select Initial Reagent & Base (e.g., MeI / K2CO3) Start->ChooseReagent RunReaction Run Small-Scale Test Reaction ChooseReagent->RunReaction Monitor Monitor by TLC/LC-MS RunReaction->Monitor Analyze Analyze Crude Product (Yield & Purity) Monitor->Analyze LowYield Problem: Low Yield - Increase Temp. - Change Base/Solvent Analyze->LowYield <50% Conversion SideProducts Problem: Side Products - Use Milder Reagent (TMS-DM) - Screen Conditions Analyze->SideProducts N-Me or Hydrolysis Success Success! Proceed to Scale-Up Analyze->Success >85% Yield >95% Purity LowYield->RunReaction Re-run with changes SideProducts->ChooseReagent Re-evaluate

Caption: A typical workflow for optimizing O-methylation reactions.

Decision Tree for Reagent Selection

This diagram helps guide the choice of methylating agent based on key project constraints.

Reagent Selection Decision Tree Start Project Goal? ScaleUp Is extreme toxicity manageable? Start->ScaleUp Scale-Up / Cost Focus LabScale Use Methyl Iodide (MeI) Start->LabScale Lab Scale / Speed Focus SensitiveSubstrate Use TMS-Diazomethane Start->SensitiveSubstrate Sensitive Substrate / Mildness GreenChem Use Dimethyl Carbonate (DMC) Start->GreenChem Green Chemistry Focus DMS Use Dimethyl Sulfate (DMS) (Requires strict safety) ScaleUp->DMS Yes DMC_Scale Use Dimethyl Carbonate (DMC) (Optimize for high temp/pressure) ScaleUp->DMC_Scale No

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges for Methyl 4-hydroxy-6-methoxypicolinate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with Methyl 4-hydroxy-6-methoxypic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with Methyl 4-hydroxy-6-methoxypicolinate. By understanding the molecule's inherent chemical properties, users can develop robust and reproducible methods for its dissolution in various organic solvents.

Section 1: Compound Properties & Solubility Profile (FAQs)

This section addresses the most common initial questions regarding the solubility of Methyl 4-hydroxy-6-methoxypicolinate, grounding the answers in its molecular structure.

Q1: What are the key structural features of Methyl 4-hydroxy-6-methoxypicolinate that influence its solubility?

A1: The solubility of Methyl 4-hydroxy-6-methoxypicolinate is dictated by a combination of polar and nonpolar features within its structure. Understanding these is the first step to selecting an appropriate solvent.

  • Pyridine Ring: The core is a heterocyclic aromatic ring containing a nitrogen atom. This nitrogen can act as a hydrogen bond acceptor, contributing to the molecule's polarity.

  • 4-Hydroxy (-OH) Group: This is a highly polar functional group that can both donate and accept hydrogen bonds. It is the primary driver of solubility in polar, protic solvents. This group also introduces a weakly acidic character to the molecule.[1]

  • 6-Methoxy (-OCH₃) Group: The ether linkage is polar and can act as a hydrogen bond acceptor.

  • Methyl Ester (-COOCH₃) Group: This group is also polar, with oxygen atoms that are effective hydrogen bond acceptors. Unlike a carboxylic acid, it cannot donate a hydrogen bond or deprotonate to form a salt.

  • Overall Polarity: The presence of multiple oxygen and nitrogen heteroatoms makes Methyl 4-hydroxy-6-methoxypicolinate a moderately polar molecule.[2] Its solubility is highest in polar solvents capable of forming hydrogen bonds and decreases significantly as solvent polarity decreases.

Q2: What is the expected solubility profile of this compound in common organic solvents?

A2: While exact quantitative data is application-dependent, a qualitative solubility profile can be predicted based on the molecule's structure and the principle of "like dissolves like." The following table provides a general guideline for solvent selection at room temperature.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents can act as both hydrogen bond donors (to the ester, methoxy, and pyridine groups) and acceptors (from the hydroxy group), effectively solvating the molecule.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents have large dipole moments and can accept hydrogen bonds, interacting favorably with the polar groups of the compound. DMSO is often an excellent choice for highly polar, difficult-to-dissolve compounds.[3]
Intermediate Polarity THF, Ethyl Acetate, Dichloromethane (DCM)Low to Moderate These solvents have some polar character but lack the strong hydrogen bonding capability of alcohols or the high polarity of DMSO. Partial solubility may be achieved.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / Insoluble These solvents lack the polarity and hydrogen bonding ability to overcome the crystal lattice energy of this polar solid.

Q3: My compound won't dissolve in a nonpolar solvent like hexane. Why?

A3: This is expected due to the fundamental principle of "like dissolves like." For a solute to dissolve, the energy gained from the new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together (crystal lattice energy) and the solvent molecules together.

Methyl 4-hydroxy-6-methoxypicolinate is a polar molecule with strong intermolecular forces, primarily hydrogen bonding from its hydroxyl group. Nonpolar solvents like hexane only have weak van der Waals forces. These weak interactions cannot provide enough energy to break apart the strongly-bound solute molecules, resulting in insolubility.

Section 2: Troubleshooting Common Solubility Issues

This section provides structured guidance and experimental protocols for overcoming specific solubility problems encountered in the lab.

Issue 1: Difficulty Finding a Suitable Single Solvent

Explanation: For many applications, a single solvent may not provide the ideal balance of solubility, volatility, and compatibility with subsequent experimental steps. A systematic approach is needed to screen for the most effective solvent or solvent system.

Solution Workflow: Systematic Solvent Screening

The following workflow provides a logical progression for identifying a suitable solvent system.

SolventScreeningWorkflow start Start: Excess solid of Methyl 4-hydroxy-6-methoxypicolinate test_polar_protic Test Polar Protic Solvents (e.g., Methanol, Ethanol) start->test_polar_protic test_polar_aprotic Test Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) test_polar_protic->test_polar_aprotic If solubility is low check_solubility Is solubility sufficient for the application? test_polar_aprotic->check_solubility success Success: Proceed with experiment check_solubility->success Yes consider_cosolvent Consider Co-Solvent System (See Protocol 2) check_solubility->consider_cosolvent No consider_temp Consider Temperature Increase (See Protocol 3) consider_cosolvent->consider_temp If still insufficient fail Insoluble: Re-evaluate project needs or consider advanced methods consider_temp->fail If still insufficient

Caption: A decision-making workflow for systematic solvent screening.

Experimental Protocol 1: Systematic Solvent Screening

Objective: To qualitatively and quantitatively assess the solubility of Methyl 4-hydroxy-6-methoxypicolinate in a range of single solvents.

Materials:

  • Methyl 4-hydroxy-6-methoxypicolinate

  • Vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer and/or shaker plate

  • Analytical balance

  • Selection of solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, THF, Dichloromethane)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

  • Preparation: Add a pre-weighed excess amount of the compound (e.g., 10 mg) to separate, labeled vials.

  • Solvent Addition: Add a fixed volume of a single solvent (e.g., 1 mL) to each vial.

  • Equilibration: Cap the vials securely. Agitate at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Check for undissolved solid visually.[4]

  • Observation (Qualitative): Visually inspect each vial. If the solid has completely dissolved, the compound is soluble at or above that concentration.

  • Separation (Quantitative): For vials with remaining solid, carefully filter the supernatant using a syringe filter to remove all undissolved particles. This saturated solution is ready for analysis.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after creating a standard curve). This gives the saturation solubility.

  • Evaluation: Compare the results to identify the solvent that provides the required solubility for your experiment.

Issue 2: Low Solubility in the Desired Solvent System

Explanation: If the best single solvent still provides insufficient solubility, enhancement techniques are necessary. The most common and effective methods for organic systems are using a co-solvent and adjusting the temperature.

Solution 1: Co-solvency A co-solvent system involves mixing a "good" solvent (in which the compound is highly soluble) with a "poor" but necessary solvent (e.g., for reaction compatibility) to achieve an intermediate polarity that enhances overall solubility.[5][6][7][8] This technique is powerful for fine-tuning the properties of the solvent medium.

Experimental Protocol 2: Optimizing a Binary Co-solvent System

Objective: To determine the optimal ratio of a binary solvent mixture that maximizes solubility.

Materials:

  • A "good" solvent identified from Protocol 1 (e.g., Methanol or DMSO).

  • A "poor" but required solvent for the application.

  • Equipment from Protocol 1.

Procedure:

  • Prepare Solvent Mixtures: Create a series of solvent mixtures with varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of poor:good solvent).

  • Equilibrate: Add an excess of Methyl 4-hydroxy-6-methoxypicolinate to vials containing each solvent mixture.

  • Measure Solubility: Follow steps 3-6 from Protocol 1 for each mixture.

  • Analyze: Plot the measured solubility as a function of the co-solvent percentage. The peak of this curve represents the optimal solvent composition for maximum solubility.

Solution 2: Temperature Adjustment For most solid organic compounds, solubility increases with temperature.[9][10][11][12] This is because the additional thermal energy helps overcome the solute-solute and solvent-solvent interactions, favoring the dissolution process.

Experimental Protocol 3: Temperature Effect on Solubility

Objective: To assess how an increase in temperature affects the solubility of the compound in a chosen solvent.

Materials:

  • A solvent of interest.

  • Vials, heating block or water bath with temperature control.

  • Equipment from Protocol 1.

Procedure:

  • Setup: Prepare several vials with excess solid and a fixed volume of the chosen solvent, as in Protocol 1.

  • Equilibrate at Different Temperatures: Place each vial in a heating block or water bath set to a specific temperature (e.g., 25°C, 40°C, 60°C). Allow the samples to equilibrate for 1-2 hours with agitation.

  • Sample and Analyze: While maintaining the temperature, quickly filter the supernatant (pre-heating the syringe can prevent premature crystallization). Analyze the filtrate to determine the solubility at each temperature point.

  • Caution: Be aware that elevated temperatures can sometimes lead to compound degradation. It is advisable to check the stability of your compound at higher temperatures if it will be held in solution for an extended period.[13][14]

Issue 3: Compound Precipitates from Solution Unexpectedly

Explanation: The sudden appearance of a solid from a previously clear solution can be due to several factors, including supersaturation, temperature changes, or solvent evaporation.

Troubleshooting Guide for Precipitation

SymptomPossible CauseRecommended Action
Solid forms immediately upon cooling a heated solution.Supersaturation & Rapid Cooling. The solubility limit was drastically exceeded at high temperature, and rapid cooling does not allow for stable crystal growth.Re-heat the solution to re-dissolve the solid. Allow it to cool to room temperature more slowly. If it persists, add a small amount (5-10% by volume) of additional solvent.[15]
Solid appears after the solution has been sitting for some time.Solvent Evaporation. If the container is not properly sealed, the more volatile solvent component may evaporate, increasing the compound's concentration beyond its solubility limit.Ensure all containers are tightly sealed, especially when working with volatile solvents like Dichloromethane or Acetone.
Solid "crashes out" when another reagent is added.Change in Solvent Composition. The added reagent solution may be a poor solvent for your compound, changing the overall solvent polarity and reducing solubility.Dissolve the added reagent in the same solvent system as your compound, if possible. Alternatively, add the reagent slowly while vigorously stirring to avoid localized high concentrations.
Solution becomes cloudy or forms an oil instead of a solid."Oiling Out." This occurs when the compound comes out of solution above its melting point, often due to high impurity levels or too-rapid precipitation.Re-heat to dissolve. Add more of the "good" solvent to decrease the saturation point, then cool slowly. If impurities are suspected, a purification step may be necessary.[15]

Section 3: Advanced Considerations (FAQs)

Q4: Can I use pH adjustment to improve solubility in an organic solvent?

A4: Generally, pH is a property of aqueous solutions. However, the principle can be applied in specific non-aqueous contexts. The 4-hydroxy group on the pyridine ring is weakly acidic (pKa of similar 4-hydroxypyridines is around 11 for the hydroxyl proton, and around 3 for the pyridinium proton).[1][16][17][18] Therefore, adding a strong, soluble organic base (e.g., DBU, triethylamine) to a polar aprotic solvent could deprotonate the hydroxyl group to form a more soluble phenolate salt. This is an advanced technique and should be used with caution, as the added base may interfere with subsequent reactions.

Q5: I've tried everything and solubility is still too low for my application. What other techniques exist?

A5: When conventional methods are insufficient, more advanced formulation strategies, often used in drug development, can be explored. These include:

  • Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance solubility and dissolution rates.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of a compound.[8]

  • Cocrystals: Forming a new crystalline solid with a pharmaceutically acceptable coformer can alter the physical properties, including solubility.[6] These methods require specialized expertise and are typically employed when developing a final product formulation rather than for routine laboratory work.

References

  • Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. [Link]

  • Polarity of Solvents. Angelo State University. [Link]

  • Ghafourian, T., & Zanddara, H. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • Polarity of Solvents. Scribd. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Applied Drug Research. [Link]

  • METHYL 6-METHOXYPICOLINATE. precisionFDA. [Link]

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling (ACS Publications). [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2016, February 24). ACS Figshare. [Link]

  • Polarity Index. MilliporeSigma. [Link]

  • Solvent Physical Properties. University of Wisconsin-Madison. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. [Link]

  • Why is 4-hydroxypyridine more acidic than benzoic acid? (2020, July 22). Chemistry Stack Exchange. [Link]

  • Dissolution Method Troubleshooting. (2022, November 4). American Pharmaceutical Review. [Link]

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed. [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods. (2024, January 5). arXiv. [Link]

  • 4-Hydroxypyridine Properties, Uses, Safety, Synthesis & Supplier China. LookChem. [Link]

  • Pereira, J. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Methyl 6-chloro-4-methoxypicolinate. PubChem. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology. [Link]

  • What to do when compound did not dissolve in organic solvent? (2015, April 23). ResearchGate. [Link]

  • 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known. PMC. [Link]

  • Multiple Solubility Maxima of Oxolinic Acid in Mixed Solvents and a New Extension of Hildebrand Solubility Approach. Chemical & Pharmaceutical Bulletin. [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. MDPI. [Link]

  • Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate. PMC. [Link]

  • 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known. ResearchGate. [Link]

  • Solubility of bio-sourced feedstocks in 'green' solvents. ResearchGate. [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. [Link]

  • DFT Exploration, MEP, Molecular Docking, and Drug-Likeness as Potent Inhibitors of Monkeypox Viruses of Glucopyranoside Derivatives. Physical Chemistry Research. [Link]

  • The Solubility of Proteins in Organic Solvents. SciSpace. [Link]

Sources

Troubleshooting

"preventing decomposition of Methyl 4-hydroxy-6-methoxypicolinate during purification"

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges during the isolation and purification of Methyl 4-hydroxy-6-methoxypicol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges during the isolation and purification of Methyl 4-hydroxy-6-methoxypicolinate [1].

As a highly functionalized pyridine derivative, this molecule is notoriously prone to degradation, poor recovery, and chromatographic streaking. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your purification workflows are robust, reproducible, and self-validating.

Molecule Profiling & Vulnerability Analysis

To purify a molecule without destroying it, we must first understand its chemical vulnerabilities. Methyl 4-hydroxy-6-methoxypicolinate possesses three distinct functional domains that complicate purification:

  • The Picolinate Ester (C2): Methyl esters on electron-deficient pyridine rings are highly susceptible to hydrolysis[2]. Standard silica gel (Silica Gel 60) contains active surface silanol (Si-OH) groups that are inherently acidic. Coordination of the ester carbonyl to these silanols increases its electrophilicity, allowing trace water to trigger silica-mediated hydrolysis, converting your target ester into a highly polar carboxylic acid[3].

  • The 4-Hydroxy Group (C4 Tautomerism): This molecule exists in a dynamic tautomeric equilibrium between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form[4]. The 4-pyridone form is highly polar and dominates in polar solvents and the solid state[5]. This continuous interconversion during chromatography causes severe band broadening and streaking.

  • The Pyridine Nitrogen: The basic nitrogen atom strongly hydrogen-bonds with un-endcapped silanols on standard stationary phases, leading to irreversible adsorption and severe peak tailing[6].

Troubleshooting FAQs

Q: Why do I experience severe streaking on normal-phase silica gel, and why is my yield so low? A: This is a dual-factor issue caused by tautomerism and silanol binding. As your molecule travels down the column, it dynamically shifts between the less polar 4-hydroxypyridine and the highly polar 4-pyridone tautomers[4][5]. Because these two forms have drastically different partition coefficients, the compound smears across the column. Furthermore, the active silanols on standard silica strongly bind the pyridine nitrogen, causing irreversible adsorption and low recovery[6]. Solution: Use Protocol A (Deactivated Silica).

Q: My LC-MS/NMR shows two distinct species, but I only loaded one pure spot. Is my product decomposing? A: Not necessarily. This is a classic symptom of 4-hydroxypyridine/4-pyridone tautomerism[5][7]. In solution, especially in polar NMR solvents like DMSO-d6 or LC-MS eluents, the molecule may exist as a mixture of both tautomers, appearing as two distinct peaks or a broadened set of signals. Validation step: Change the NMR solvent to a non-polar solvent (e.g., CDCl3) to see if the equilibrium shifts, which confirms tautomerism rather than degradation.

Q: I tried to purify my crude mixture, but my methyl ester was converted into a carboxylic acid. How did this happen under neutral conditions? A: You likely experienced silica-mediated monohydrolysis[3]. Even if your loading solvent was neutral, standard silica gel is mildly acidic. The high surface area of the silica concentrates the molecule, and the acidic silanols catalyze the hydrolysis of the C2 methyl ester using trace ambient moisture[3]. Solution: You must neutralize the acidic silanols using Triethylamine (TEA) prior to loading.

Visualizations: Mechanisms & Workflows

G A Methyl 4-hydroxy-6-methoxypicolinate (Enol Form) B 4-Pyridone Tautomer (Keto Form) A->B Polar Solvents (Equilibrium) C Silica-Bound Complex (Irreversible Adsorption) A->C Active Silanols (Standard Silica) D 4-Hydroxy-6-methoxypicolinic Acid (Hydrolysis Product) A->D Acid/Base or Silica-Mediated H2O B->C Hydrogen Bonding

Fig 1. Tautomeric equilibrium and silica-mediated degradation pathways.

G Start Crude Mixture TLC Assess Impurity Profile (TLC / LC-MS) Start->TLC Minor Minor Impurities (< 10%) TLC->Minor Major Complex Mixture (> 10% Impurities) TLC->Major Cryst Protocol C: Crystallization Minor->Cryst Scale Scale of Purification? Major->Scale Prep Small Scale (< 1g) Protocol B: RP-HPLC Scale->Prep Flash Large Scale (> 1g) Protocol A: Deactivated Silica Scale->Flash

Fig 2. Decision tree for selecting the optimal purification modality.

Standard Operating Procedures (Protocols)

Protocol A: TEA-Deactivated Normal-Phase Flash Chromatography

Causality: Triethylamine (TEA) acts as a sacrificial base, irreversibly binding to the highly acidic silanol sites[6][8]. This neutralizes the stationary phase, preventing acid-catalyzed ester hydrolysis and blocking the primary sites responsible for hydrogen-bond induced streaking.

  • Column Preparation: Prepare a slurry of Silica Gel 60 in your starting non-polar solvent (e.g., Dichloromethane or Hexanes) containing 2% (v/v) Triethylamine (TEA) [8].

  • Packing & Flushing: Pack the column and flush with at least 3 column volumes (CV) of the 2% TEA solvent mixture to ensure complete silanol deactivation.

  • Equilibration: Flush the column with 2 CV of your actual starting mobile phase (without TEA) to remove excess unbound TEA.

  • Loading: Dissolve the crude Methyl 4-hydroxy-6-methoxypicolinate in a minimum volume of Dichloromethane (DCM). Do not use methanol for loading, as it disrupts the deactivated silica layer.

  • Elution: Elute using a gradient of DCM to DCM/Methanol (up to 5%). The deactivated silica will maintain the molecule in a tighter band, preventing the 4-pyridone tautomer from streaking.

Protocol B: Buffered Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC avoids silica-induced ester hydrolysis entirely. However, unbuffered water can cause the local pH to fluctuate, triggering ester hydrolysis or unpredictable tautomeric shifts. Using a volatile buffer (Ammonium Acetate, pH ~6.5) stabilizes the molecule in its neutral state and locks the tautomeric equilibrium during the run.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.5).

    • Solvent B: LC-MS grade Acetonitrile.

  • Column Selection: Use an end-capped C18 column to prevent any residual silanol interactions[6].

  • Gradient: Run a shallow gradient from 10% B to 60% B over 20 minutes.

  • Recovery: Immediately lyophilize (freeze-dry) the collected fractions. Do not use rotary evaporation with heat, as concentrating the aqueous buffer at elevated temperatures will hydrolyze the ester[2].

Protocol C: Solvent-Antisolvent Crystallization

Causality: Crystallization is the only method that completely bypasses stationary-phase degradation. By manipulating the solubility of the 4-pyridone tautomer (which heavily favors the solid state), we can force the molecule to self-assemble into a pure crystal lattice, leaving soluble impurities behind.

  • Dissolution: Dissolve the crude mixture in a minimal amount of warm Ethyl Acetate (solvent).

  • Antisolvent Addition: Slowly add Hexanes (antisolvent) dropwise while stirring until the solution becomes slightly turbid.

  • Annealing: Heat the mixture gently until it becomes clear again, then remove from heat.

  • Maturation: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight. The highly polar 4-pyridone tautomer will preferentially crystallize out of the non-polar solvent matrix[5].

  • Filtration: Filter the crystals and wash with ice-cold Hexanes.

Quantitative Data & Comparison

Summarizing the efficacy of each purification modality helps in selecting the right approach based on your specific laboratory constraints.

Purification ModalityStationary Phase / MatrixMobile Phase / SolventsDegradation RiskTypical RecoveryBest Use Case
Standard Silica Silica Gel 60Hexanes / EtOAcHIGH (Hydrolysis)< 40%Not Recommended
Protocol A TEA-Deactivated SilicaDCM / MethanolLow75 - 85%Large scale (>1g), complex crude mixtures.
Protocol B End-capped C18Water (NH4OAc) / ACNVery Low85 - 95%Small scale (<1g), high-purity requirements.
Protocol C None (Solvent/Antisolvent)EtOAc / HexanesNONE 60 - 70%Minor impurities, scale-independent.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Methyl 4-hydroxy-6-methoxypicolinate Workflows

Welcome to the Application Scientist Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working with Methyl 4-hydroxy-6-methoxypicolinate (CAS 1060806-80-5) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for synthetic chemists and drug development professionals working with Methyl 4-hydroxy-6-methoxypicolinate (CAS 1060806-80-5) [1].

Because this highly functionalized pyridine scaffold features an ambident nucleophilic core (due to 4-hydroxypyridine/4-pyridone tautomerism) and multiple electron-donating groups, achieving strict regiocontrol during alkylation and electrophilic aromatic substitution is a notorious bottleneck. This guide provides field-proven causality, quantitative data, and self-validating protocols to overcome these challenges.

Section 1: The Ambident Nucleophile: O- vs. N-Alkylation

Q1: I am trying to synthesize the 4-alkoxy derivative of Methyl 4-hydroxy-6-methoxypicolinate, but my NMR shows a major byproduct. Why am I getting N-alkylation?

Causality & Expert Insight: 4-Hydroxypyridines exist in a dynamic tautomeric equilibrium with their 4-pyridone counterparts[2]. The nitrogen atom is a "soft" nucleophile and is thermodynamically favored for alkylation, while the oxygen atom is a "hard" nucleophile. When you use polar aprotic solvents (like DMF) and alkali metal bases (like K₂CO₃), the base strips the proton away, leaving a "naked" ambident anion. Under these conditions, the reaction falls under thermodynamic control, preferentially alkylating at the nitrogen to form the highly stable N-alkyl-4-pyridone.

Solution: To force O-alkylation, you must exploit kinetic control and Hard-Soft Acid-Base (HSAB) principles. By switching to silver salts (e.g., Ag₂CO₃) in non-polar solvents, the silver cation coordinates strongly to the soft nitrogen atom. This effectively blocks the nitrogen, directing the incoming alkyl halide exclusively to the oxygen.

Q2: How can I intentionally drive the reaction to 100% N-alkylation without using harsh bases that might hydrolyze my C2-methyl ester?

Solution: Recent methodologies demonstrate that specific using organohalides[3]. This is driven by an HX-facilitated conversion of transient pyridyl ether intermediates directly into the N-alkylated 4-pyridone, preserving base-sensitive functional groups like your picolinate ester.

Table 1: Solvent and Base Effects on O- vs N-Alkylation Ratio
Base SystemSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)Dominant Control Mechanism
K₂CO₃DMF801585Thermodynamic
Cs₂CO₃DMSO60595Thermodynamic
Ag₂CO₃Toluene11092 8Kinetic / HSAB
None (Base-Free)Neat / Halide120<1>99 HX-Facilitated[3]
Protocol 1: Regioselective O-Alkylation using Silver Carbonate

This protocol utilizes HSAB principles to block N-alkylation.

  • Preparation: Charge an oven-dried flask with Methyl 4-hydroxy-6-methoxypicolinate (1.0 equiv) and Ag₂CO₃ (1.5 equiv) in anhydrous Toluene (0.2 M).

  • Pre-complexation: Stir at room temperature for 30 minutes in the dark.

    • Causality: This allows the silver-nitrogen coordination complex to form before the electrophile is introduced.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Heat the mixture to 110 °C for 12 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove AgX salts.

    • Validation Checkpoint 1: The filtrate should be clear. If a heavy white precipitate reforms upon cooling, unreacted starting material or free AgX is present.

  • Purification & Self-Validation: Concentrate and purify via silica gel chromatography.

    • Validation Checkpoint 2 (NMR/IR): Run ¹H NMR and IR. The successful O-alkylated product will lack a strong C=O stretch at ~1650 cm⁻¹ in the IR spectrum. In ¹H NMR, the pyridine C3 and C5 protons will appear as sharp singlets shifted further downfield (>7.0 ppm) compared to the N-alkylated pyridone tautomer.

Section 2: Controlling Electrophilic Aromatic Halogenation (C3 vs. C5)

Q3: When I attempt to brominate Methyl 4-hydroxy-6-methoxypicolinate using NBS, I get a messy mixture of C3 and C5 brominated products. How do I selectively target the C5 position?

Causality & Expert Insight: Both the C3 and C5 positions are highly activated by the electron-donating C4-OH and C6-OMe groups. However, C3 is sterically hindered by the adjacent C2-methyl ester (picolinate) and the C4-OH. C5 is generally more accessible and electronically favored for electrophilic attack. If you are observing C3 halogenation, it is likely due to high reaction temperatures or the use of highly coordinating solvents that disrupt the natural steric bias.

Solution: Utilize halogen bonding additives or highly fluorinated solvents. For instance, with NBS under mild aqueous conditions[4]. Alternatively, using Hexafluoroisopropanol (HFIP) at room temperature enhances the electrophilicity of NBS via hydrogen bonding, allowing the reaction to proceed under very mild conditions that strictly favor the less sterically hindered C5 position[5].

Table 2: Reagent & Solvent Effects on C3 vs C5 Bromination
Halogen SourceAdditive / SolventTemp (°C)C3-Bromo (%)C5-Bromo (%)Activation Mechanism
Br₂AcOH254060Standard EAS
NBSDMF02575Polar EAS
NBSMandelic Acid / H₂O25<5>95 Halogen Bonding[4]
NBSHFIP25<1>99 H-Bonding Activation
Protocol 2: Halogen-Bonding Directed C5-Bromination

This protocol leverages mild activation to ensure strict C5 regioselectivity.

  • Solvation: Dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 equiv) in a 1:1 mixture of H₂O and catalytic Mandelic Acid (0.1 equiv)[4]. Alternatively, use pure HFIP (0.1 M).

  • Cooling: Cool the solution to 0 °C to suppress kinetic over-halogenation.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in three equal portions over 15 minutes.

  • Reaction: Warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting material and the emergence of a single, less polar spot.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy excess NBS, then extract with EtOAc.

  • Purification & Self-Validation: Purify via recrystallization or chromatography.

    • Validation Checkpoint 2 (NMR): In ¹H NMR, the C5 proton (typically ~6.8 ppm) will be completely absent, while the C3 proton (~7.2 ppm) will remain as a sharp singlet. If a C3/C5 mixture is present, you will observe two distinct methoxy singlets.

Section 3: C-H Functionalization Limitations

Q4: Can I perform a Minisci-type alkylation on this scaffold to functionalize the ring further?

Causality & Expert Insight: The direct position-selective[6]. Because the C2 (ester) and C4 (hydroxyl) positions are already fully substituted in Methyl 4-hydroxy-6-methoxypicolinate, traditional Minisci alkylation is blocked[7]. While radical-mediated C-H functionalization at C3 or C5 is theoretically possible, it requires highly specific mechanochemical activation (e.g., using activated Magnesium metal) to prevent the radical species from simply abstracting the labile O-H proton[8]. For functionalizing C3/C5, cross-coupling via the halogenated intermediates (see Protocol 2) is highly recommended over direct C-H activation.

Mandatory Visualization: Reaction Pathway Logic

Regioselectivity Substrate Methyl 4-hydroxy-6-methoxypicolinate (Ambident Core) O_Alkyl O-Alkylation Pathway (Target: 4-Alkoxy) Substrate->O_Alkyl Ag2CO3, Toluene (Kinetic/HSAB Control) N_Alkyl N-Alkylation Pathway (Target: N-Alkyl-4-pyridone) Substrate->N_Alkyl K2CO3, DMF (Thermodynamic Control) C3_Hal C3-Halogenation (Sterically Hindered) Substrate->C3_Hal NBS, Lewis Acid (Directing Group Effect) C5_Hal C5-Halogenation (Electronically Favored) Substrate->C5_Hal NBS, Mandelic Acid (Halogen Bonding)

Divergent regioselective reaction pathways for Methyl 4-hydroxy-6-methoxypicolinate.

References

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines". Journal of the American Chemical Society, 2021. URL: [Link]

  • Wu, C., et al. "C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal". Organic Letters, 2023. URL: [Link]

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines". PubMed - NIH, 2021. URL: [Link]

  • Li, X., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides". The Journal of Organic Chemistry, 2018. URL: [Link]

  • Li, X., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides". ResearchGate, 2018. URL: [Link]

  • Wang, Y., et al. "Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water". MDPI Molecules, 2019. URL: [Link]

  • Baker, S. I., et al. "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives". The Journal of Organic Chemistry, 2022. URL: [Link]

  • K., et al. "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines". Chemical Science, 2019. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-hydroxy-6-methoxypicolinate Production Scale-Up

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 4-hydroxy-6-methoxypicolinate. It prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 4-hydroxy-6-methoxypicolinate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and actionable protocols to address common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production.

Introduction to Scale-Up Challenges

Methyl 4-hydroxy-6-methoxypicolinate is a key heterocyclic building block in medicinal chemistry and materials science. While its synthesis may be straightforward on a gram scale in a research lab, scaling up production presents significant hurdles. Issues that are negligible at the bench scale, such as heat transfer, mixing efficiency, and impurity profiles, can become critical impediments to achieving consistent yield, purity, and safety at a larger scale.[1][2][3]

This document serves as a first-line resource for diagnosing and resolving these complex scale-up issues. Our approach is grounded in fundamental principles of process chemistry, emphasizing safety, efficiency, and product quality.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by our users during the scale-up of substituted picolinate syntheses.

FAQ 1: We are experiencing a significant drop in yield (e.g., from 85% at 10g to 55% at 1kg). What are the likely causes?

A drop in yield is the most common scale-up challenge and rarely has a single cause. It typically results from a combination of factors related to physical and chemical changes in the larger reaction environment.

Potential Root Causes & Troubleshooting Steps:

  • Inefficient Heat Transfer:

    • Why it happens: The surface-area-to-volume ratio decreases dramatically as reactor size increases.[3] This can lead to localized "hot spots" where reagents or products degrade, or "cold spots" where the reaction rate slows, leading to incomplete conversion.

    • Troubleshooting Protocol:

      • Monitor Internal Temperature: Use multiple temperature probes to map the thermal profile of the reactor.

      • Optimize Heating/Cooling: Implement a jacketed reactor with a well-controlled thermal fluid system. For highly exothermic or endothermic steps, consider a slower addition rate of reagents to allow the system to dissipate or absorb heat effectively.

      • Re-evaluate Solvent Choice: A solvent with a higher boiling point might offer a wider and safer operating window for temperature control.

  • Poor Mixing and Mass Transfer:

    • Why it happens: Achieving homogenous mixing in a large vessel is difficult. Poor mixing can lead to localized concentration gradients, resulting in increased side-product formation and incomplete reactions. This is especially problematic in multi-phasic reactions or when a reagent's solubility is limited.[4]

    • Troubleshooting Protocol:

      • Characterize Mixing Dynamics: Evaluate the impeller type, position, and agitation speed. A standard flat-blade turbine might not be sufficient; consider impellers designed for high-viscosity or solid-suspension applications.

      • Controlled Reagent Addition: Introduce critical reagents below the surface of the reaction mixture near the impeller to ensure rapid dispersion.

      • Consider a Homogenizer: For reactions involving solids or immiscible liquids, an in-line homogenizer can improve mass transfer.

  • Extended Reaction Times:

    • Why it happens: Heating and cooling cycles are much longer at scale. The product may be exposed to high temperatures or reactive intermediates for extended periods, leading to degradation.

    • Troubleshooting Protocol:

      • In-Process Control (IPC): Use techniques like HPLC or UPLC to monitor the reaction progress and the formation of degradation products in real-time.[5]

      • Quench Strategy: Develop a rapid and effective quenching procedure to stop the reaction as soon as IPCs indicate completion.

Troubleshooting Decision Tree for Low Yield

This diagram outlines a logical workflow for diagnosing the root cause of decreased yield during scale-up.

low_yield_troubleshooting start Low Yield Observed (>15% drop from lab scale) check_conversion Analyze Crude Reaction Mixture (HPLC/GC) Is starting material present? start->check_conversion check_impurities Are new or significantly increased impurities present? check_conversion->check_impurities No incomplete_reaction Root Cause: Incomplete Reaction check_conversion->incomplete_reaction Yes check_mass_balance Poor Mass Balance? (Product + SM << 100%) check_impurities->check_mass_balance No side_reactions Root Cause: Side Reactions / Impurity Formation check_impurities->side_reactions Yes degradation Root Cause: Product Degradation or Isolation Loss check_mass_balance->degradation Yes solve_conversion Action: - Review Mixing (CFD modeling?) - Check Temp Distribution - Increase Reaction Time/Temp cautiously incomplete_reaction->solve_conversion solve_impurities Action: - Re-optimize Stoichiometry - Slow Reagent Addition - Lower Temperature side_reactions->solve_impurities solve_degradation Action: - Shorten Workup/Isolation Time - Check pH/Temp Stability of Product - Optimize Crystallization/Purification degradation->solve_degradation

Caption: Decision workflow for diagnosing low yield.

FAQ 2: We are observing new, unidentified impurities in our scaled-up batches. How do we identify and mitigate them?

The appearance of new impurities often points to kinetic and thermodynamic regimes that were not accessible at the lab scale.

Potential Root Causes & Mitigation Strategy:

  • Dimerization or Polymerization:

    • Why it happens: Higher concentrations and localized hot spots can favor bimolecular side reactions. The 4-hydroxy group on the picolinate ring can be reactive under certain conditions.[4][6]

    • Mitigation:

      • Dilution: Run the reaction at a slightly lower concentration.

      • Temperature Control: Ensure strict temperature control to prevent thermal excursions.

      • Protecting Groups: In a worst-case scenario, a redesign of the synthesis to protect the hydroxyl group may be necessary.

  • Over-reaction or Incomplete Reaction of Intermediates:

    • Why it happens: Poor mixing can cause some portions of the mixture to react faster or slower than others. For instance, in a methylation step, this could lead to di-methylation or unreacted starting material.

    • Mitigation:

      • Stoichiometry: Re-evaluate the stoichiometry of your reagents. At scale, it may be necessary to use a slight excess of one reagent to drive the reaction to completion.

      • Addition Profile: Change from a single-shot addition to a slow, controlled feed of the limiting reagent.

  • Process-Related Impurities:

    • Why it happens: Impurities can be introduced from starting materials, solvents, or even leaching from reactor components.

    • Mitigation:

      • Incoming Quality Control (IQC): Test all raw materials to ensure they meet the required specifications.

      • Solvent Stability: Ensure solvents are not degrading under the reaction conditions (e.g., peroxide formation in ethers).

Workflow for Impurity Identification and Control

impurity_workflow start New Impurity Detected (>0.1% by HPLC) isolate Isolate Impurity (Prep-HPLC or Column Chromatography) start->isolate characterize Characterize Structure (LC-MS, HRMS, NMR) isolate->characterize identify_source Identify Source of Impurity characterize->identify_source sm_impurity Starting Material Impurity identify_source->sm_impurity Related to SM? side_product Reaction Side-Product identify_source->side_product Isomer or Dimer? degradation_product Product Degradation identify_source->degradation_product Degradation of Product? action_sm Action: - Tighten SM Specs - Re-source Material sm_impurity->action_sm action_side Action: - Re-optimize Conditions (Temp, Conc., Stoich.) side_product->action_side action_degradation Action: - Modify Workup - Assess Product Stability degradation_product->action_degradation

Caption: Workflow for impurity identification and control.

FAQ 3: Our product is difficult to isolate and purify at scale. The crystallization is inconsistent. What can we do?

Crystallization is highly sensitive to scale. A procedure that works in a 100 mL flask may fail in a 100 L reactor due to different cooling rates, nucleation phenomena, and shear forces.

Troubleshooting Protocol for Purification:

  • Solubility Profiling:

    • Action: Determine the solubility of your product and key impurities in various solvents at different temperatures. This data is crucial for designing a robust crystallization process.

    • Goal: Find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

  • Controlled Crystallization:

    • Action: Do not "crash cool" the batch. Implement a controlled cooling ramp (e.g., 10-20°C per hour).

    • Seeding: Develop a seeding strategy. Add a small amount of pure product at the point of supersaturation to ensure consistent crystal form and size.

    • Anti-Solvent Addition: Consider an anti-solvent crystallization. Slowly add a solvent in which the product is insoluble to a solution of the product. This often provides better control over crystal growth.

  • Alternative Purification:

    • Action: If crystallization is not viable, evaluate other methods.

    • Liquid-Liquid Extraction: A well-designed series of aqueous extractions can remove many process-related impurities.[7]

    • Column Chromatography: While expensive at scale, flash chromatography with a suitable stationary phase may be necessary for high-purity applications.

Section 2: Key Process Parameters and Synthetic Pathway

Hypothetical Synthetic Pathway

While multiple routes to Methyl 4-hydroxy-6-methoxypicolinate exist, a common approach involves the construction and functionalization of the pyridine ring. The following diagram illustrates a plausible synthetic route based on established picolinate chemistry.[8][9][10]

synthesis_pathway cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Oxidation & Esterification cluster_step3 Step 3: Hydroxylation compound A Starting Materials (e.g., Ethyl 2-oxopropanoate, Malononitrile, Aldehyde) B Substituted Dihydropyridine A->B Multi-component Reaction [3] C Methyl 4-chloro-6-methoxypicolinate B->C 1. Oxidation (e.g., HNO3) 2. Chlorination (e.g., POCl3) 3. Esterification (MeOH, H+) D Methyl 4-hydroxy-6-methoxypicolinate (Final Product) C->D Nucleophilic Substitution (e.g., NaOH, H2O then H+)

Caption: Plausible synthetic route to the target compound.

Table 1: Critical Process Parameters for Scale-Up

This table summarizes key parameters that require careful management during scale-up.

ParameterLab-Scale ObservationPotential Scale-Up ChallengeMitigation Strategy
Temperature Easy to control with a heating mantle/ice bath.Non-uniform heating/cooling; thermal runaway risk.Use jacketed reactors, controlled addition rates, and real-time internal temperature monitoring.
Mixing/Agitation Magnetic stir bar provides efficient mixing.Inefficient mixing, dead zones, high shear can damage crystals.Engineer agitation system (impeller type, baffles); correlate lab-scale tip speed to pilot-plant power per unit volume.
Reagent Addition Quick addition via pipette or syringe.Localized high concentrations can cause side reactions or safety hazards.Implement slow, subsurface addition using a dosing pump.
Workup/Quenching Fast, using a separatory funnel.Slower phase separations, emulsion formation, extended exposure to quench reagents.Optimize solvent choice for workup; use larger settling tanks; consider a centrifugal separator.[7]
Crystallization/Isolation Rapid cooling in an ice bath.Poor crystal form (fines), difficult filtration, product oiling out.Develop a controlled cooling profile, use seeding, and consider anti-solvent addition.
Table 2: Recommended Analytical Techniques for Process Monitoring

Consistent use of analytical methods is critical for a successful and reproducible scale-up.[2][5]

TechniquePurposeStage of Use
HPLC/UPLC Quantify starting material, product, and impurities; determine reaction completion.In-process control, crude reaction analysis, final product purity.
GC-MS Identify volatile impurities and by-products.Impurity profiling, solvent analysis.
¹H and ¹³C NMR Confirm structure of product and intermediates; identify unknown impurities.Intermediate and final product characterization.
LC-MS / HRMS Provide accurate mass for impurity identification.Characterization of unknown peaks from HPLC.
FTIR Monitor disappearance of functional groups (e.g., carbonyl, hydroxyl).Can be used as a real-time in-process control with a fiber-optic probe.
DSC/TGA Characterize thermal properties and stability of the final product.Final product quality control, safety assessment.

References

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 )
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN)
  • Method for producing chromium picolinate complex.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
  • How to Scale Up a Lifesaving Molecule in a M
  • Overcoming Biosimilar Scaling Challenges.
  • methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Synthesis process for chromium picolinate.
  • METHYL 6-METHOXYPICOLIN
  • Preparation of 4-hydroxyquinoline compounds.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journals.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • Process for the preparation of 4-hydroxy-6-methyl-2- pyrone.
  • Synthetic method of 3,4-substituted 2-picolinic acid.
  • PLGA Scale Up Case Study.
  • Purification process of polyhydroxycarboxylic acids.
  • Modeling Scale Inhibitor Upper Limits: In Search of Synergy. Robert J. Ferguson, French Creek Software, Inc.
  • Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase p
  • 6. ANALYTICAL METHODS.
  • Extraction of Polyhydroxyalkanoates from Purple Non-Sulfur Bacteria by Non-Chlorin

Sources

Optimization

Technical Support Center: Identification and Removal of Impurities from Methyl 4-hydroxy-6-methoxypicolinate

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-6-methoxypicolinate. This guide provides in-depth troubleshooting advice a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-6-methoxypicolinate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification and handling of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the highest purity of your material.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you navigate common experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying principles.

Issue 1: An Unknown Peak is Observed in My HPLC-UV Analysis

Question: I've run an HPLC analysis of my synthesized Methyl 4-hydroxy-6-methoxypicolinate, and I see a significant unknown peak. How do I identify it?

Answer: The appearance of an unknown peak is a common challenge. A systematic approach is key to its identification.

Underlying Cause: Unknown peaks can originate from various sources, including unreacted starting materials, by-products from the synthesis, degradation of the final compound, or even contaminants from solvents or equipment.

Troubleshooting Workflow:

  • Review the Synthetic Route: The most likely impurities are structurally related to your starting materials, reagents, or expected side reactions. For instance, if your synthesis involved the esterification of 4-hydroxy-6-methoxypicolinic acid, the corresponding carboxylic acid could be a likely impurity.

  • Hyphenated Techniques are Your Ally: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It provides both the retention time from the HPLC and the mass-to-charge ratio (m/z) of the unknown peak from the MS, allowing you to determine its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can be used to predict the elemental composition of the impurity.

  • Consider NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural elucidation.

Issue 2: My Purified Product Shows Signs of Degradation Over Time

Question: After purification and storage, I'm observing the re-emergence of impurities in my Methyl 4-hydroxy-6-methoxypicolinate sample. What's happening and how can I prevent it?

Answer: The reappearance of impurities upon storage often points to product instability. For an ester like Methyl 4-hydroxy-6-methoxypicolinate, hydrolysis is a primary suspect.

Underlying Cause: Picolinate esters can be susceptible to hydrolysis, particularly in the presence of moisture or acidic/basic residues. The ester bond can be cleaved, reverting to the carboxylic acid (4-hydroxy-6-methoxypicolinic acid) and methanol.

Preventative Measures:

  • Ensure Thorough Drying: After purification, ensure your product is completely free of water and residual solvents. This can be achieved by drying under high vacuum for an extended period.

  • Neutralize pH: If your purification involved acidic or basic conditions, ensure that the final product is at a neutral pH before storage. Residual acid or base can catalyze degradation.

  • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Low-Temperature Storage: Storing the compound at low temperatures (e.g., -20°C) can significantly slow down the rate of degradation.

Issue 3: Difficulty in Removing a Close-Eluting Impurity by Column Chromatography

Question: I have an impurity that co-elutes or has very similar retention to my product during silica gel column chromatography. How can I improve the separation?

Answer: Achieving good separation between compounds with similar polarities can be challenging on standard silica gel. Several strategies can be employed to enhance resolution.

Underlying Cause: The basic nitrogen on the pyridine ring can interact with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[1]

Optimization Strategies:

  • Mobile Phase Modification:

    • Solvent System Optimization: Systematically screen different solvent systems. A good starting point for picolinate derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[2]

    • Addition of a Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to saturate the acidic sites on the silica gel, reducing peak tailing of basic compounds like your picolinate.[3]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: If silica gel proves ineffective, consider using neutral or basic alumina as the stationary phase, which can offer different selectivity for basic compounds.

    • Reversed-Phase Chromatography: For more polar compounds, reversed-phase (e.g., C18) column chromatography can be a powerful alternative.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a typical synthesis of Methyl 4-hydroxy-6-methoxypicolinate?

A1: While the exact impurities depend on the specific synthetic route, common impurities can be predicted. A plausible synthesis could involve the esterification of 4-hydroxy-6-methoxypicolinic acid. In this case, potential impurities include:

  • Unreacted Starting Material: 4-hydroxy-6-methoxypicolinic acid.

  • Reagent-Related Impurities: Any excess reagents or catalysts used in the synthesis.

  • By-products: Depending on the reaction conditions, side reactions could lead to by-products. For example, if protecting groups are used, incompletely deprotected intermediates could be present.

  • Degradation Products: As mentioned earlier, the corresponding carboxylic acid from hydrolysis is a common degradation product.[2]

Q2: What is a good starting point for developing an HPLC method for purity analysis?

A2: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column is a versatile choice for a wide range of organic molecules.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol) with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) is often effective. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm, though this should be determined empirically).

Q3: Can I use recrystallization for the final purification of Methyl 4-hydroxy-6-methoxypicolinate?

A3: Yes, recrystallization is an excellent technique for the final purification of solid compounds, provided a suitable solvent can be found.[5]

Solvent Selection for Recrystallization:

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For a moderately polar compound like Methyl 4-hydroxy-6-methoxypicolinate, you might consider the following solvents or solvent pairs:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or acetone.

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective.[6] Examples include ethyl acetate/hexanes or ethanol/water.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your Methyl 4-hydroxy-6-methoxypicolinate:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity of the main component and detecting impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • HPLC-UV: Provides a quantitative measure of purity by comparing the peak area of your product to the total area of all peaks in the chromatogram.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.

Data Presentation & Experimental Protocols

Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemPolarityComments
Ethanol/WaterHighA good starting point for polar compounds. Dissolve in hot ethanol and add hot water until cloudiness persists, then cool.[6]
Ethyl Acetate/HexanesMediumSuitable for a wide range of esters. Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent.[2]
Dichloromethane/HexanesLow to MediumGood for less polar compounds. Similar to the ethyl acetate/hexanes system.
IsopropanolMediumA good general-purpose solvent for recrystallization.[6]
Experimental Protocol: Column Chromatography
  • Slurry Preparation: Dissolve the crude Methyl 4-hydroxy-6-methoxypicolinate in a minimal amount of the chromatography eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry containing your compound to the top of the packed column.

  • Elution: Begin elution with your chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workflow for Impurity Identification and Removal

cluster_0 Impurity Identification cluster_1 Purification Strategy A Crude Product Analysis (HPLC, TLC) B Unknown Peak Detected? A->B C LC-MS Analysis (Molecular Weight) B->C Yes J Purity Analysis (HPLC, NMR) B->J No D HRMS Analysis (Elemental Composition) C->D E NMR Spectroscopy (Structure Elucidation) D->E F Impurity Identified E->F G Select Purification Method F->G H Recrystallization G->H Solid Product I Column Chromatography G->I Liquid/Oily Product or Difficult Separation H->J I->J J->G Purity < 99% K Pure Product J->K Purity > 99%

Caption: A systematic workflow for the identification and removal of impurities.

References

  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Picolinate Esters.
  • SIELC Technologies. (n.d.). Separation of Ethyl picolinate on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
  • University of Calgary. (n.d.). Column chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436).
  • ResearchGate. (2017, May 19). Hello, i want to know how can i eliminate pyridine by extraction?
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica website.
  • Chemistry Stack Exchange. (2014, March 28). Best solvent for crystallization + mass recovered from crystallization + purity of the product.
  • ChemicalBook. (n.d.). Methyl 4-methoxyacetoacetate(41051-15-4) 1H NMR spectrum.
  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • Google Patents. (n.d.). WO2009000834A1 - Method for the purification of mycophenolate mofetil.
  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • PubChem. (n.d.). Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3).
  • PubChem. (n.d.). 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | C18H22O6.
  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
  • PubMed. (2019, February 15). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement.
  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • precisionFDA. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • BenchChem. (2025). A Comparative Guide to Byproducts of Common Brominating Agents.
  • Google Patents. (n.d.). EP 0707024 A2 - Purification process of polyhydroxycarboxylic acids.
  • Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
  • MDPI. (2024, May 24). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
  • International Journal of PharmTech Research. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities.
  • Synlett. (1999, November 26). SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN) DERIVATIVES BY ORGANIC SOLID STATE REACTION.
  • precisionFDA. (n.d.). METHYL 6-METHOXYPICOLINATE.
  • PubMed. (2017, March 15). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
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Troubleshooting

"strategies for enhancing the stability of Methyl 4-hydroxy-6-methoxypicolinate"

An Application Scientist's Guide to Experimental Stability This guide provides in-depth technical support for researchers, medicinal chemists, and formulation scientists working with Methyl 4-hydroxy-6-methoxypicolinate....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Experimental Stability

This guide provides in-depth technical support for researchers, medicinal chemists, and formulation scientists working with Methyl 4-hydroxy-6-methoxypicolinate. Its purpose is to offer a foundational understanding of the molecule's stability profile, troubleshoot common degradation issues, and provide robust protocols for enhancing its stability during experimental workflows.

Section 1: Understanding the Inherent Stability Profile

Methyl 4-hydroxy-6-methoxypicolinate is a substituted pyridine derivative. Its stability is governed by the interplay of three key functional groups: the methyl picolinate ester, the C4-hydroxyl group, and the C6-methoxy group.

  • The Picolinate Ester: The ester group is the most probable site of hydrolytic degradation. Unlike simple alkyl esters, picolinate esters have a nitrogen atom at the ortho position. This nitrogen can participate in the hydrolysis mechanism, and its reactivity is influenced by pH and the presence of metal ions.[1][2]

  • The Hydroxypyridine Ring: The electron-rich hydroxypyridine ring system is susceptible to oxidation. The hydroxyl and methoxy groups are electron-donating, which can increase the electron density of the pyridine ring, making it more prone to oxidative attack compared to unsubstituted pyridine.[3][4]

  • Photostability: Substituted pyridines and aromatic esters can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[5][6]

Understanding these inherent chemical liabilities is the first step toward designing stable experimental conditions.

Section 2: Technical FAQs & Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and use of Methyl 4-hydroxy-6-methoxypicolinate.

Q1: My compound is rapidly degrading in an aqueous buffer. What is the most likely cause?

A1: The most probable cause is the hydrolysis of the methyl ester bond.[7] Picolinate esters are susceptible to hydrolysis under both acidic and basic conditions, and the reaction can be accelerated by certain buffer components.

  • Mechanism: Under basic conditions (pH > 8), direct saponification occurs where a hydroxide ion attacks the ester's carbonyl carbon.[7] Under acidic conditions (pH < 6), the pyridine nitrogen can become protonated, activating the ester group toward nucleophilic attack by water. The hydrolysis of esters is a common degradation pathway for pharmaceuticals containing this functional group.[8][9]

  • Troubleshooting Steps:

    • Analyze pH: Confirm the pH of your solution. The ideal pH for stability is likely near neutral (pH 6-7.5), though this must be experimentally determined. Aqueous solutions of similar compounds are often most stable at a pH of 3-6, but rapid hydrolysis can occur at pH 8 or above.

    • Buffer Choice: Avoid buffers containing nucleophilic species. Also, be aware that metal ions from buffer salts (e.g., phosphate buffers interacting with trace metals) can potentially catalyze hydrolysis.[1][10] Consider using non-nucleophilic buffers like MES or HEPES.

    • Temperature: Lower the temperature. Hydrolysis, like most chemical reactions, is slower at lower temperatures. If experimentally feasible, conduct your work on ice and store solutions at 4°C or -20°C.

Q2: I'm observing the formation of new impurities after leaving my sample on the benchtop, even in an organic solvent. What's happening?

A2: This suggests either oxidative or photodegradative pathways are at play.

  • Oxidation: The electron-rich 4-hydroxy-6-methoxy-substituted pyridine ring is susceptible to oxidation from atmospheric oxygen.[11][12] This process can be accelerated by light and the presence of trace metal impurities. The degradation products could be N-oxides or ring-opened species.

  • Photodegradation: Exposure to ambient laboratory light, especially direct sunlight, can provide the energy needed to induce photochemical reactions.[6] Compounds with aromatic rings and heteroatoms are often light-sensitive.

  • Troubleshooting Steps:

    • Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental manipulations.

    • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen or peroxide impurities that act as oxidants. Using freshly distilled, degassed, or high-purity (HPLC-grade) solvents can mitigate this.

    • Inert Atmosphere: For maximum stability in long-term storage or sensitive reactions, consider preparing solutions and storing them under an inert atmosphere of nitrogen or argon.

Q3: What are the best practices for long-term storage of Methyl 4-hydroxy-6-methoxypicolinate?

A3: Proper storage is crucial for maintaining the integrity of the compound.

Storage FormRecommended ConditionsRationale
Solid Store at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere (N₂ or Ar) and with a desiccant.Minimizes exposure to moisture, oxygen, and light, which are the primary drivers of degradation.
Stock Solutions (Organic) Prepare in a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Store in small aliquots in amber vials at -20°C or -80°C.Aprotic solvents prevent hydrolysis. Aliquoting avoids repeated freeze-thaw cycles which can introduce moisture and oxygen.
Aqueous Solutions Avoid long-term storage. Prepare fresh for each experiment from a frozen organic stock. If storage is unavoidable, use a validated stability-indicating buffer (likely pH 6-7), filter-sterilize, and store at 4°C for the shortest possible duration.Aqueous environments promote hydrolysis, which is the primary liability for this molecule.

Q4: What analytical method should I use to monitor the stability of my compound?

A4: Reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the most common and effective technique.

  • Methodology: An RP-HPLC method using a C18 column can separate the relatively nonpolar parent compound from its more polar degradation products, such as the hydrolyzed carboxylic acid.

  • Detection: The pyridine ring is a strong chromophore, allowing for sensitive detection by UV-Vis, typically in the 220-300 nm range.

  • Confirmation: For identifying unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is invaluable. It provides the molecular weight of the impurities, which is crucial for elucidating degradation pathways.[13]

Section 3: Protocols for Stability Enhancement & Analysis

Protocol 3.1: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of your analytical method.[14][15] This protocol is based on ICH guideline Q1A(R2).[15]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • Methyl 4-hydroxy-6-methoxypicolinate

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter, HPLC-UV system, LC-MS system

  • Photostability chamber, calibrated oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 water:acetonitrile to a final concentration of 0.1 mg/mL. This is your T=0 and unstressed control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 4, and 8 hours. Neutralize with HCl before injection. (Base hydrolysis is often much faster).[7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 24, and 48 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 70°C oven. Place a stock solution (in acetonitrile) in the same oven. Sample at 1, 3, and 7 days.

  • Photolytic Degradation: Expose a solid sample and a stock solution to light in a photostability chamber (ICH Q1B guidelines). Analyze alongside a dark control wrapped in foil.

  • Analysis: Analyze all samples by HPLC-UV. Aim for 5-20% degradation of the main peak.[15] If degradation is too rapid, reduce the temperature or time. If too slow, increase the stressor's severity. Characterize major degradants by LC-MS.

Protocol 3.2: Preparation and Handling of Stabilized Stock Solutions

Objective: To prepare and store the compound in a way that minimizes degradation for routine experimental use.

Procedure:

  • Solvent Selection: Use only high-purity, anhydrous-grade dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These aprotic solvents will prevent hydrolysis.

  • Weighing: Weigh the solid compound in a controlled environment with low humidity if possible.

  • Dissolution: Dissolve the solid in the chosen solvent to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing.

  • Aliquoting: Immediately dispense the solution into small, single-use aliquots in high-quality amber glass vials or polypropylene tubes.

  • Inert Gas Overlay: Before sealing, gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage: Tightly cap the vials and store them at -80°C.

  • Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening to prevent condensation from introducing water. Use the entire aliquot for the experiment; do not re-freeze partial aliquots.

Protocol 3.3: General RP-HPLC Method for Stability Monitoring

Objective: To provide a starting point for an analytical method capable of separating the parent compound from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD), monitor 230 nm and 270 nm (or determine λmax experimentally)

Rationale: The acidic mobile phase helps to produce sharp peak shapes by protonating the pyridine nitrogen. The gradient elution ensures that both the parent compound and its more polar (hydrolyzed) or less polar (certain degradation byproducts) impurities are eluted and separated effectively.

Section 4: Summary of Degradation Pathways & Workflows

The primary degradation pathways to consider are hydrolysis and oxidation, with photolysis being a contributing factor.

Caption: Primary degradation pathways for Methyl 4-hydroxy-6-methoxypicolinate.

Workflow for a Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_control Prepare Unstressed Control (T=0 Sample) prep_stock->prep_control acid Acidic Hydrolysis (1M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid & Solution, 70°C) prep_stock->thermal photo Photolytic (ICH Q1B Chamber) prep_stock->photo analyze_hplc Analyze all samples by validated HPLC-UV method prep_control->analyze_hplc acid->analyze_hplc base->analyze_hplc oxidation->analyze_hplc thermal->analyze_hplc photo->analyze_hplc analyze_lcms Characterize major degradants (>1%) by LC-MS analyze_hplc->analyze_lcms

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Decision Tree

TroubleshootingTree start Instability Observed q_solvent In Aqueous Solution? start->q_solvent a_hydrolysis Likely Hydrolysis. 1. Check/adjust pH to ~6-7. 2. Use non-nucleophilic buffer. 3. Work at low temperature. q_solvent->a_hydrolysis Yes q_light Exposed to Light/Air? q_solvent->q_light No (Organic Solvent) a_photo_ox Likely Photo-oxidation. 1. Use amber vials. 2. Work under inert gas (N₂/Ar). 3. Use degassed, high-purity solvents. q_light->a_photo_ox Yes a_storage Improper Storage. Store solid at -20°C with desiccant. Store aprotic stock at -80°C. q_light->a_storage No

Caption: Decision tree for troubleshooting stability issues.

References

  • Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.
  • Fife, T. H., & Pujari, M. P. (1988). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society.
  • Younus, H. A. (2018).
  • Wang, J., et al. (2022). Enhanced Degradation of Micropollutants in a Peracetic Acid–Fe(III) System with Picolinic Acid. Environmental Science & Technology.
  • Falcinelli, S., & Rosi, M. (2019). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Zhang, Y., et al. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide.
  • Suárez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Sociedad Química de México.
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis.
  • Chowdhury, S. K., & Harrison, A. G. (2009). The Stability of Aryl Carbanions Derived from Pyridine N-Oxide: The Role of Resonance in Carbanion Stabilities. PMC.
  • Chemistry Stack Exchange. (2020).
  • US EPA. (1998).
  • G., et al. (2020). Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans. The Journal of Organic Chemistry.
  • Wang, H., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Ishida, T., et al. (1982). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1.
  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
  • Bisen, A., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Barrow, S. (2024). A practical guide to forced degradation and stability studies for drug substances. Concept Life Sciences.
  • Asghar, F., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Journal of the Chemical Society of Pakistan.
  • Asghar, F., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Academia.edu.
  • Shinde, S. S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories. (2026).
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Popat, P. B., & Patel, C. N. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Science & Emerging Drugs.
  • BenchChem. (2025).
  • Fournier, E., et al. (2004). Investigation of the degradation mechanisms of poly(malic acid) esters in vitro and their related cytotoxicities on J774 macrophages. PubMed.
  • Ataman Kimya.

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Reference Data & Comparative Studies

Validation

"validation of Methyl 4-hydroxy-6-methoxypicolinate structure by X-ray crystallography"

Validation of Methyl 4-hydroxy-6-methoxypicolinate Structure by X-ray Crystallography: A Comparative Guide Executive Summary In the development of novel pharmaceutical building blocks, the absolute structural validation...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Methyl 4-hydroxy-6-methoxypicolinate Structure by X-ray Crystallography: A Comparative Guide

Executive Summary

In the development of novel pharmaceutical building blocks, the absolute structural validation of highly substituted heterocycles is a critical bottleneck. Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5) serves as a prime example of this challenge. As a heavily substituted pyridine derivative, it presents significant regiochemical and tautomeric ambiguities. While routine analytical methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational, they often fall short of providing unambiguous 3D spatial arrangements.

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by misassigned heterocyclic scaffolds. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR and HRMS, providing field-proven, self-validating protocols for the absolute structural elucidation of Methyl 4-hydroxy-6-methoxypicolinate.

The Mechanistic Challenge: Why SC-XRD Surpasses NMR

To understand why SC-XRD is the gold standard for this specific molecule, we must analyze its chemical environment. Methyl 4-hydroxy-6-methoxypicolinate possesses a pyridine ring with three distinct substituents: a methyl ester at C2, a hydroxyl group at C4, and a methoxy group at C6.

  • The Quaternary Carbon Problem: The protons at C3 and C5 are isolated. In 1D 1 H NMR, they appear as singlets. Assigning the exact positions of the oxygen-bound substituents (-OH vs. -OMe) relies on 2D HMBC experiments. However, because C2, C4, and C6 are all quaternary carbons lacking direct scalar couplings to protons, and because oxygen-bound aromatic carbons exhibit heavily overlapping 13 C chemical shifts (~160–170 ppm), NMR assignments remain inherently ambiguous.

  • Tautomeric Averaging: 4-hydroxypyridines exist in a dynamic equilibrium with their 4-pyridone tautomers. In solution, rapid proton exchange averages the NMR signals, obscuring the dominant tautomeric state. While NMR is invaluable for high-throughput screening in structure-based drug design, it often yields time-averaged ensembles rather than static, absolute configurations [1][1].

  • The Crystallographic Advantage: SC-XRD freezes the molecule in a static crystal lattice. By mapping electron density at sub-angstrom resolution (<0.84 Å), SC-XRD allows for the direct observation of hydrogen atom positions. This unambiguously differentiates the -OH tautomer from the -NH pyridone tautomer, providing absolute certainty for downstream synthetic steps.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three primary analytical techniques used for structural validation.

Analytical TechniquePrimary OutputResolution / AccuracyKey Limitation for Pyridines
SC-XRD Absolute 3D atomic coordinates< 0.84 Å (Atomic resolution)Requires a diffraction-quality single crystal
NMR (1D/2D) Bulk solution connectivity~0.1 ppm (Chemical shift)Ambiguous for quaternary carbons; tautomeric averaging
HRMS (ESI-TOF) Exact mass & isotopic pattern< 5 ppm mass errorCannot distinguish regiochemistry or 3D geometry

Structural Validation Workflow

G A Synthesis of Methyl 4-hydroxy-6-methoxypicolinate B HRMS Analysis (Formula Confirmation) A->B C 1D/2D NMR (Connectivity Check) B->C D Regiochemical or Tautomeric Ambiguity? C->D E SC-XRD Crystallization (Vapor Diffusion) D->E Yes (Quaternary C's) G Structure Confirmed via NMR alone D->G No F Absolute 3D Structure Validated (R1 < 5%) E->F

Decision tree for structural validation of highly substituted pyridines.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol 1: Small-Molecule Crystallization via Vapor Diffusion

Causality: Highly polar heterocycles like Methyl 4-hydroxy-6-methoxypicolinate often crash out as amorphous powders if supersaturation is reached too rapidly (e.g., via rotary evaporation). Vapor diffusion provides a controlled, asymptotic approach to the nucleation threshold, promoting the growth of diffraction-quality single crystals.

  • Dissolution: Dissolve 10 mg of the purified compound in 0.5 mL of ethyl acetate (a polar aprotic solvent that disrupts intermolecular hydrogen bonding).

  • Filtration (Validation Checkpoint): Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Why? Removing microscopic dust particles eliminates premature, heterogeneous nucleation sites.

  • Chamber Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 5 mL of hexanes (the antisolvent). Cap the outer vial tightly.

  • Maturation: Store the chamber undisturbed at 20°C for 3–5 days. The volatile antisolvent will slowly diffuse into the inner vial, lowering the solubility of the compound and inducing slow crystallization.

Protocol 2: SC-XRD Data Collection and Refinement

Causality: Collecting data at cryogenic temperatures minimizes the thermal vibration of atoms (B-factors), which exponentially increases the intensity of high-angle diffraction spots necessary for resolving hydrogen atoms.

  • Crystal Mounting: Select a single, uncracked crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen micro-loop using paratone oil and immediately flash-cool to 100 K using a nitrogen cryostream.

  • Diffraction: Expose the crystal to a microfocus Cu Kα X-ray source ( λ = 1.5418 Å). Why Cu Kα? Copper radiation provides a stronger anomalous dispersion signal compared to Molybdenum, which is highly beneficial if absolute stereochemistry or precise heteroatom differentiation is required.

  • Phasing & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the atomic coordinates using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: For high-resolution small-molecule structures, the final R-factor ( R1​ ) should be between 4% and 5%. This low value confirms that the model accurately fits the experimental electron density and is limited only by random experimental noise [2][2]. Finally, validate the geometry using the Mogul program to ensure all bond lengths and angles align with expected distributions from the Cambridge Structural Database (CSD) [3][3].

Workflow Step1 Crystal Mounting (100 K Cryostream) Step2 X-ray Diffraction (Cu Kα Source) Step1->Step2 Step3 Phase Solution (Intrinsic Phasing) Step2->Step3 Step4 Least-Squares Refinement (SHELXL) Step3->Step4 Step5 Validation (Mogul & R-factors) Step4->Step5

Step-by-step SC-XRD data collection and refinement workflow.

References

  • Carneiro, M. G., et al. "NMR in structure-based drug design." Essays in Biochemistry, Portland Press. Available at:[Link]

  • "Protein X-Ray Structure Validation: Key Criteria." ProteinStructures.com. Available at:[Link]

  • Smart, O. S., et al. "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D, International Union of Crystallography (IUCr). Available at:[Link]

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Comparative

Comparative Reactivity Guide: Methyl 4-hydroxy-6-methoxypicolinate vs. Standard Picolinate Esters

Methyl 4-hydroxy-6-methoxypicolinate (CAS 1060806-80-5) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Unlike simple picolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-hydroxy-6-methoxypicolinate (CAS 1060806-80-5) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Unlike simple picolinate esters, this molecule features a complex "push-pull" electronic system: an electron-withdrawing methyl ester at the C2 position, paired with strong electron-donating hydroxyl (-OH) and methoxy (-OMe) groups at the C4 and C6 positions, respectively.

This guide provides an in-depth, objective comparison of its reactivity profile against standard picolinate esters (such as unsubstituted methyl picolinate), focusing on ester carbonyl substitution, electrophilic aromatic substitution (EAS), and tautomerism-driven alkylation.

Ester Carbonyl Reactivity: Chelation-Driven Hydrolysis and Amidation

Picolinate esters are inherently more reactive toward nucleophilic acyl substitution (hydrolysis and amidation) than standard aliphatic or aromatic esters. This heightened reactivity is driven by the adjacent pyridine nitrogen, which acts as a built-in directing group. The nitrogen and the ester carbonyl oxygen form a bidentate chelate with metal ions (such as Cu²⁺ or La³⁺), which dramatically increases the electrophilicity of the carbonyl carbon[2][3].

The Comparative Difference:

  • Unsubstituted Methyl Picolinate: The electron-deficient pyridine ring leaves the ester carbonyl highly electrophilic. Metal-catalyzed amidation and hydrolysis are exceptionally rapid[3].

  • Methyl 4-hydroxy-6-methoxypicolinate: The strong mesomeric (+M) effects of the 4-OH and 6-OMe groups pump electron density into the pyridine ring[1]. This slightly deactivates the ester carbonyl toward nucleophilic attack. However, it simultaneously increases the basicity of the pyridine nitrogen. Consequently, while the ester is less inherently electrophilic, it forms stronger chelates with hard Lewis acids (like La³⁺), allowing for highly controlled, catalytic amidation[2].

Amidation A Picolinate Ester + Primary Amine B Bidentate Chelation (N, O coordination to La3+) A->B Add Metal Catalyst C Nucleophilic Attack (Enhanced Electrophilicity) B->C Amine Addition D Picolinamide Product + Methanol C->D Elimination

Caption: Mechanism of Lewis acid-catalyzed amidation leveraging bidentate chelation.

Pyridine Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

Standard pyridine rings are electron-deficient and notoriously resistant to Electrophilic Aromatic Substitution (EAS). Unsubstituted methyl picolinate is even more deactivated due to the electron-withdrawing ester group at the C2 position.

The Comparative Difference: Methyl 4-hydroxy-6-methoxypicolinate reverses this paradigm. The synergistic electron-donating effects of the 4-OH and 6-OMe groups raise the Highest Occupied Molecular Orbital (HOMO) energy of the ring. This makes the C3 and C5 positions highly susceptible to electrophilic attack. Halogenation (e.g., bromination) occurs rapidly under mild conditions, providing a reliable handle for subsequent cross-coupling reactions (such as Suzuki or Stille couplings).

Tautomerism and Regioselective Alkylation

A defining feature of Methyl 4-hydroxy-6-methoxypicolinate is its ability to undergo tautomerization. In solution, the 4-hydroxypyridine form exists in equilibrium with its 4-pyridone tautomer (methyl 6-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate)[1]. Standard picolinate esters lacking the 4-OH group do not exhibit this equilibrium.

This tautomerism dictates the molecule's alkylation chemistry. According to Hard-Soft Acid-Base (HSAB) theory, the choice of base determines the regioselectivity:

  • O-Alkylation: Promoted by soft Lewis acids (e.g., Ag₂CO₃), trapping the pyridine form.

  • N-Alkylation: Promoted by hard bases (e.g., K₂CO₃), favoring the pyridone form.

Tautomerism cluster_0 Tautomeric Equilibrium A Methyl 4-hydroxy-6-methoxypicolinate (Pyridine Form) B Methyl 6-methoxy-4-oxo-1,4-dihydropyridine -2-carboxylate (Pyridone Form) A->B Proton Transfer C O-Alkylation Product (Ag2CO3, R-X) A->C Soft Base Alkylation E C3/C5 Bromination (NBS, DMF) A->E Electrophilic Substitution D N-Alkylation Product (K2CO3, R-X) B->D Hard Base Alkylation

Caption: Tautomeric equilibrium and divergent reactivity pathways of the functionalized picolinate.

Quantitative Reactivity Comparison

Reactivity ParameterUnsubstituted Methyl PicolinateMethyl 6-MethoxypicolinateMethyl 4-Hydroxy-6-Methoxypicolinate
Ester Carbonyl Electrophilicity Very HighHighModerate (Deactivated by EDGs)
Metal-Chelation Capability Yes (N, O bidentate)Yes (N, O bidentate)Yes (Stronger N-basicity)
EAS Susceptibility (C3/C5) Extremely Low (Deactivated)Low-ModerateVery High (Activated by OH/OMe)
Tautomerization Potential NoneNoneHigh (Pyridine ⇌ 4-Pyridone)
Alkylation Regioselectivity N/AN/ADivergent (O- vs. N-alkylation)

Experimental Protocols

The following self-validating protocols demonstrate how to leverage the unique electronic properties of Methyl 4-hydroxy-6-methoxypicolinate in the laboratory.

Protocol A: Metal-Catalyzed Amidation of the Picolinate Ester

Causality & Design: The La(OTf)₃ catalyst acts as a hard Lewis acid, coordinating to both the pyridine nitrogen and the ester carbonyl oxygen. This bidentate chelation pulls electron density away from the carbonyl carbon, overcoming the deactivating +M effect of the 4-OH and 6-OMe groups, and making it highly susceptible to nucleophilic attack by the primary amine[2].

  • Preparation: Dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous THF (0.2 M).

  • Catalysis: Add La(OTf)₃ (10 mol%) to the reaction mixture. An immediate subtle color shift indicates the formation of the metal-substrate chelate.

  • Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexanes) until the ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ to break the metal complex. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Regioselective Electrophilic Bromination at C3/C5

Causality & Design: The 4-OH and 6-OMe groups strongly donate electron density into the pyridine ring via resonance, specifically activating the C3 and C5 positions. Using N-Bromosuccinimide (NBS) provides a controlled, low-concentration source of electrophilic bromine (Br⁺), preventing over-oxidation while ensuring regioselective halogenation.

  • Preparation: Dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq) in anhydrous DMF (0.3 M) and cool to 0°C in an ice bath.

  • Halogenation: Add NBS (1.05 eq for mono-bromination) portion-wise over 15 minutes to control the exothermic electrophilic attack.

  • Reaction: Warm to room temperature and stir for 2 hours. Self-Validation: The rapid disappearance of the starting material under these mild conditions confirms the highly activated nature of the ring (standard pyridines would require Br₂ and temperatures >100°C).

  • Workup: Pour the mixture into ice water to precipitate the brominated product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure brominated intermediate.

Sources

Validation

A Researcher's Guide to Isomer Differentiation: Spectroscopic Comparison of Methyl 4-hydroxy-6-methoxypicolinate and its Positional Isomers

Abstract In the fields of medicinal chemistry and materials science, the precise structural elucidation of substituted aromatic heterocycles is paramount. Positional isomers, while possessing identical molecular formulas...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of medicinal chemistry and materials science, the precise structural elucidation of substituted aromatic heterocycles is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit profoundly different pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of Methyl 4-hydroxy-6-methoxypicolinate and its key positional isomers. By leveraging the unique sensitivities of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to the distinct electronic environments of each isomer, we present a validated methodology for their identification. This document synthesizes theoretical principles with practical, field-proven experimental protocols and comparative data to empower researchers in their analytical endeavors.

Introduction: The Challenge of Isomeric Purity

Methyl 4-hydroxy-6-methoxypicolinate is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. The pyridine ring, substituted with electron-donating hydroxy (-OH) and methoxy (-OCH₃) groups, as well as an electron-withdrawing methyl ester (-COOCH₃) group, presents a rich electronic landscape. However, synthetic routes can often yield a mixture of positional isomers. Differentiating these isomers is a non-trivial analytical challenge that is critical for regulatory approval, patentability, and ensuring reproducible biological activity.

This guide focuses on the comparative analysis of Methyl 4-hydroxy-6-methoxypicolinate and two of its most probable isomeric impurities or synthetic alternatives:

  • Compound A: Methyl 4-hydroxy-6-methoxypicolinate

  • Compound B: Methyl 6-hydroxy-4-methoxypicolinate

  • Compound C: Methyl 3-hydroxy-6-methoxypicolinate

We will explore how fundamental spectroscopic principles can be applied to create a robust analytical workflow for identifying each distinct molecular structure.

G cluster_A Compound A: Methyl 4-hydroxy-6-methoxypicolinate cluster_B Compound B: Methyl 6-hydroxy-4-methoxypicolinate cluster_C Compound C: Methyl 3-hydroxy-6-methoxypicolinate A A B B C C

Caption: Molecular structures of the primary compound and its key positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive data for isomer differentiation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom. The chemical shifts are exquisitely sensitive to the electron density around the nucleus, which is directly modulated by the position of the electron-donating (-OH, -OCH₃) and electron-withdrawing (-COOCH₃) groups.

Theoretical Underpinnings of NMR Differentiation

The electronic effects of substituents on the pyridine ring are predictable. Hydroxy and methoxy groups are strong ortho, para-directing activators, meaning they increase electron density (shielding) at these positions, causing ¹H and ¹³C signals to shift to a lower chemical shift (upfield). Conversely, the methyl ester group is a meta-directing deactivator, decreasing electron density (deshielding) primarily at the ortho and para positions, causing signals to shift downfield.[1][2][3] The interplay of these effects creates a unique spectral fingerprint for each isomer.

Comparative ¹H NMR Data (Predicted)

The most telling feature in the ¹H NMR spectrum will be the chemical shifts and coupling patterns of the two aromatic protons on the pyridine ring.

Proton Compound A (4-OH, 6-OMe) Compound B (6-OH, 4-OMe) Compound C (3-OH, 6-OMe) Rationale for Differences
H-3 ~6.4 ppm (s)~7.2 ppm (s)N/A (Substituted)In A , H-3 is ortho to the powerful -OH group and para to the -OCH₃ group, resulting in strong shielding (upfield shift). In B , it is ortho to the deactivating ester and para to the -OH, leading to less shielding.
H-5 ~7.5 ppm (s)~6.5 ppm (s)~7.3 ppm (d)In A , H-5 is ortho to the -OCH₃ group and meta to the -OH, experiencing moderate shielding. In B , it is ortho to the -OCH₃ and para to the -OH, resulting in very strong shielding. In C , it is coupled to H-4.
H-4 N/A (Substituted)N/A (Substituted)~7.4 ppm (d)In C , H-4 is ortho to the strongly donating -OH group, leading to a significant upfield shift compared to an unsubstituted position. It will show doublet coupling with H-5.
-OCH₃ ~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)~4.0 ppm (s, 3H)Minimal shift expected between isomers.
-COOCH₃ ~3.95 ppm (s, 3H)~3.95 ppm (s, 3H)~3.9 ppm (s, 3H)Minimal shift expected between isomers.
-OH ~10-12 ppm (br s, 1H)~11-13 ppm (br s, 1H)~10-12 ppm (br s, 1H)Chemical shift is variable and solvent-dependent. Intramolecular H-bonding in B (with the ester carbonyl) could cause a downfield shift.

Note: Predicted values are based on standard substituent effects in DMSO-d₆. Actual values may vary.

Comparative ¹³C NMR Data (Predicted)

The carbon signals, particularly for the substituted ring carbons, provide confirmatory evidence. Carbons directly attached to oxygen atoms will be significantly deshielded (>160 ppm).[1][2][4]

Carbon Compound A (4-OH, 6-OMe) Compound B (6-OH, 4-OMe) Compound C (3-OH, 6-OMe)
C=O (ester) ~165 ppm~168 ppm~166 ppm
C-2 ~148 ppm~145 ppm~140 ppm
C-3 ~105 ppm~115 ppm~155 ppm (C-OH)
C-4 ~168 ppm (C-OH)~166 ppm (C-OMe)~122 ppm
C-5 ~110 ppm~102 ppm~120 ppm
C-6 ~164 ppm (C-OMe)~162 ppm (C-OH)~160 ppm (C-OMe)
-OCH₃ ~56 ppm~56 ppm~57 ppm
-COOCH₃ ~53 ppm~53 ppm~53 ppm

Note: Predicted values are based on standard substituent effects. The key is the relative shift patterns.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable -OH proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Set a relaxation delay of 2 seconds to ensure quantitative integration.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans using a proton-decoupled pulse program.

    • Set a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectrum to TMS. Integrate proton signals and assign peaks based on chemical shift, multiplicity, and coupling constants. Correlate with the predicted values for each isomer.

Mass Spectrometry (MS): Fingerprinting Fragmentation

While all isomers have the same molecular weight (C₈H₉NO₄, MW = 183.16 g/mol ) and will thus show the same molecular ion peak ([M]⁺ at m/z 183), their fragmentation patterns under Electron Ionization (EI) will differ based on the stability of the resulting fragments.

Theoretical Principles of Fragmentation

In EI-MS, the initial radical cation ([M]⁺•) undergoes fragmentation to form more stable ions. The fragmentation of picolinate esters is often directed by the pyridine nitrogen.[5][6] Common losses include the loss of the methoxy radical from the ester (·OCH₃, -31 Da), followed by loss of CO (-28 Da). The positions of the ring substituents will influence which fragmentation pathways are favored. For example, the loss of a methyl group from the ring's methoxy ether (·CH₃, -15 Da) is a likely pathway.

Comparative Fragmentation Data (Predicted)
Fragment Ion (m/z) Proposed Loss Compound A (4-OH, 6-OMe) Compound B (6-OH, 4-OMe) Compound C (3-OH, 6-OMe) Rationale for Intensity Differences
183 [M]⁺Base PeakBase PeakBase PeakMolecular ion should be prominent for all.
168 [M - CH₃]⁺ModerateHighModerateLoss of the methyl from the ring methoxy. The resulting ion from B may have enhanced stability.
152 [M - OCH₃]⁺HighModerateHighLoss of the ester methoxy radical is a classic fragmentation for methyl esters.
124 [M - OCH₃ - CO]⁺HighModerateHighSubsequent loss of CO from the m/z 152 fragment.
122 [M - COOCH₃]⁺LowLowLowLoss of the entire ester functional group.
Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the solid or a dilute solution (in methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Use a standard Electron Ionization (EI) source.

  • Instrument Parameters:

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-230 °C.

    • Mass Analyzer: Scan a mass-to-charge (m/z) range of 40-250.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Compare the relative intensities of the key fragment ions (e.g., m/z 168, 152, 124) to the predicted patterns for each isomer.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While less definitive than NMR, IR and UV-Vis spectroscopy provide rapid, complementary data that can support an identification.

Comparative FT-IR Data

The primary differences will be subtle shifts in the fingerprint region (1600-1000 cm⁻¹) due to changes in the ring's dipole moment and vibrational modes.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Observations
O-H Stretch (H-bonded)3300 - 2500 (broad)A broad band is expected for all isomers due to the phenolic -OH group.
C-H Stretch (Aromatic & sp³)3100 - 2800Similar for all isomers.
C=O Stretch (Ester)1730 - 1710The exact position is sensitive to electronic effects. Intramolecular H-bonding in Compound B (between 6-OH and the ester carbonyl) could lower this frequency significantly compared to A and C .
C=C / C=N Ring Stretches1620 - 1450A series of sharp bands. The pattern and relative intensities of these bands will be unique for each isomer, providing a fingerprint.[7][8]
C-O Stretches (Ether & Phenol)1300 - 1000Strong, complex bands. The pattern will differ between isomers.
Comparative UV-Vis Data

The UV-Vis spectra are dictated by π → π* and n → π* electronic transitions within the conjugated pyridine system.[9][10] The auxochromic -OH and -OCH₃ groups will cause a bathochromic (red) shift compared to unsubstituted methyl picolinate.

Compound Predicted λₘₐₓ (nm) Rationale
Compound A (4-OH, 6-OMe) ~280-290 nmThe para -OH group provides significant conjugation, leading to a strong red shift.
Compound B (6-OH, 4-OMe) ~275-285 nmConjugation is still significant, but the electronic arrangement differs from A, likely resulting in a slightly different λₘₐₓ.
Compound C (3-OH, 6-OMe) ~270-280 nmThe meta -OH group has a less pronounced effect on extending the π-system compared to a para-substituent, likely resulting in the shortest wavelength absorption maximum of the three.
Experimental Protocols: FT-IR and UV-Vis
  • ATR-FTIR Spectroscopy:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the diamond crystal and apply pressure.

    • Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans.[11]

  • UV-Vis Spectroscopy:

    • Prepare stock solutions of each compound (~0.1 mg/mL) in ethanol or methanol.

    • Further dilute the stock solutions to an appropriate concentration (typically 1-10 µg/mL) to achieve an absorbance reading between 0.1 and 1.0.

    • Record the spectra from 400 to 200 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.[11]

Integrated Analytical Workflow

A systematic approach is crucial for efficient and accurate isomer identification. The following workflow integrates the techniques discussed.

G cluster_workflow Isomer Identification Workflow Sample Unknown Isomer Sample MS Mass Spectrometry (EI-MS) Sample->MS MW_Confirm Confirm MW = 183.16 MS->MW_Confirm FTIR_UV FT-IR & UV-Vis Spectroscopy MW_Confirm->FTIR_UV Correct MW Fingerprint Obtain Spectroscopic Fingerprint FTIR_UV->Fingerprint NMR 1H & 13C NMR Spectroscopy Fingerprint->NMR Preliminary ID Structure Definitive Structure Elucidation NMR->Structure Report Final Isomer Identification Structure->Report Unambiguous Assignment

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Comparative

A Comparative Guide to the Biological Activities of Methyl 4-hydroxy-6-methoxypicolinate and Its Analogs

This guide provides a comprehensive comparison of the biological activities of Methyl 4-hydroxy-6-methoxypicolinate and a range of its structural analogs. While specific experimental data on the lead compound is limited...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activities of Methyl 4-hydroxy-6-methoxypicolinate and a range of its structural analogs. While specific experimental data on the lead compound is limited in publicly available literature, this document synthesizes findings on related picolinic acid and picolinamide derivatives to forecast its potential therapeutic applications and guide future research. We will delve into the antifungal, antimicrobial, and antitumor properties of these analogs, supported by experimental data and detailed methodologies.

Introduction: The Picolinate Scaffold - A Privileged Structure in Medicinal Chemistry

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. The nitrogen atom in the pyridine ring and the carboxylic acid or amide functionality provide key points for interaction with biological targets, making the picolinate scaffold a versatile platform for the development of novel therapeutic agents. Picolinic acid itself is a microbial secondary metabolite known for its broad biological potential.[1] Its derivatives have been explored for a wide array of activities, including antimicrobial, antifungal, and antitumor effects.[1][2][3][4][5]

The subject of this guide, Methyl 4-hydroxy-6-methoxypicolinate, possesses a substitution pattern that suggests potential for diverse biological activities. The hydroxyl and methoxy groups can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, all of which are critical for target binding and overall bioactivity. This guide will compare it with other picolinate and picolinamide analogs to elucidate potential structure-activity relationships (SAR).

Comparative Biological Activity: A Multifaceted Profile

The biological activities of picolinate analogs are diverse, with subtle structural modifications leading to significant changes in their therapeutic properties. Below, we compare the activities of several classes of picolinate derivatives.

Antifungal and Antimicrobial Activity

Picolinic acid and its derivatives have long been recognized for their ability to inhibit the growth of various microbial pathogens.[5] This activity is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function.

Several studies have demonstrated the antifungal potential of picolinamide derivatives against a range of phytopathogens.[1] For instance, chloro-substituted picolinamides have shown significant activity against Rhizoctonia solani and Alternaria alternata.[1] The antifungal activity of these compounds is often dose-dependent.[1] Dipicolinic acid, a related dicarboxylic acid, has also demonstrated potent antifungal activity against various canker pathogens, with its efficacy being enhanced in the presence of divalent metals like zinc(II), cobalt(II), and copper(II).[6]

The antibacterial properties of metal complexes of picolinic acid have also been investigated. Zinc, copper, and nickel picolinates have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[7][8] Picolinium salts with varying alkyl chain lengths have also exhibited potent antimicrobial and fungicidal efficacy.[9]

Table 1: Comparative Antimicrobial Activity of Picolinate Analogs

Compound/Analog ClassOrganism(s)Activity Metric (e.g., MIC, ED50)Reference
Chloro-substituted picolinamidesR. solani, A. alternataED50: 29.08 µg/mL, 33.90 µg/mL[1]
Dipicolinic AcidValsa pyriGrowth inhibition at <5 mM[6]
Zinc PicolinateB. cereus, S. flexneri, etc.MIC: 0.5 mg/mL[7][8]
Copper PicolinateS. aureus, P. vulgaris, etc.MIC: 0.5 mg/mL[7][8]
Picolinium salts (C14 & C16)S. aureus, MRSAGood efficacy, comparable to benzalkonium salts[9]
Antitumor Activity

A significant body of research has focused on the development of picolinamide derivatives as potential anticancer agents.[2][3][4] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).[2][10] Several of these derivatives demonstrated potent inhibition at low micromolar concentrations.[2] One of the most potent analogs, compound 5q, was shown to effectively suppress tumor growth in a colon carcinoma mouse model by inhibiting angiogenesis and inducing apoptosis and necrosis.[2][10]

Similarly, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and shown to possess broad-spectrum antiproliferative activities against various human cancer cell lines.[3][4] The most potent compound in this series, 6p, exhibited significant cytotoxicity against HepG2, HCT-116, SW480 (colon cancer), SPC-A1 (lung cancer), and A375 (melanoma) cell lines, with IC50 values often better than the reference drug sorafenib.[3] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[3][4]

Table 2: Comparative Antitumor Activity of Picolinamide Analogs

Compound/Analog ClassCell Line(s)Activity Metric (IC50)Mechanism of ActionReference
4-(4-formamidophenylamino)-N-methylpicolinamide derivatives (e.g., 5q)HepG2, HCT116Low micromolarInhibition of angiogenesis, induction of apoptosis and necrosis[2][10]
N-methylpicolinamide-4-thiol derivatives (e.g., 6p)HepG2, HCT-116, SW480, SPC-A1, A375<10 µMSelective inhibition of Aurora-B kinase[3][4]

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of the findings presented, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of the biological activities of picolinate analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Add to wells Compound Serially Dilute Test Compound Compound->Inoculate Add to wells Incubate Incubate Plate Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]

General Structure of Compared Picolinate Analogs

Picolinate_Analogs cluster_R1 R1 Substituents cluster_R2 R2 Substituents cluster_R3 R3 Substituents Core Picolinate/Picolinamide Core R1_H H Core->R1_H Position 4 R1_OH OH Core->R1_OH R1_OCH3 OCH3 Core->R1_OCH3 R1_Cl Cl Core->R1_Cl R2_H H Core->R2_H Position 6 R2_Alkyl Alkyl Core->R2_Alkyl R2_Aryl Aryl Core->R2_Aryl R3_COOCH3 COOCH3 Core->R3_COOCH3 Position 2 R3_CONH2 CONH2 Core->R3_CONH2 R3_CONHR CONHR Core->R3_CONHR

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Validation

A Comparative Guide to Catalytic Efficiency in the Synthesis of Methyl 4-hydroxy-6-methoxypicolinate

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Methyl 4-hydroxy-6-methoxypicolinate, a key building b...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Methyl 4-hydroxy-6-methoxypicolinate, a key building block for various pharmaceutical agents, presents a synthetic challenge where the choice of catalyst profoundly impacts yield, purity, and process sustainability. This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of this target molecule and its close analogs, grounded in experimental data and mechanistic insights.

Introduction: The Significance of Substituted Picolinates

Substituted picolinates are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] The unique electronic properties of the pyridine ring, coupled with the reactivity of its substituents, make these compounds versatile intermediates. The title compound, Methyl 4-hydroxy-6-methoxypicolinate, is of particular interest due to its potential for further functionalization at multiple sites, enabling the generation of diverse molecular libraries for biological screening.

Catalytic Strategies: A Comparative Overview

The synthesis of substituted picolinates can be approached through various catalytic methodologies. This guide will focus on three prominent strategies:

  • Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs): A novel approach utilizing a reusable, porous catalyst.

  • Homogeneous Palladium Catalysis: A widely used and versatile method for C-C and C-N bond formation.

  • Homogeneous Copper Catalysis: A cost-effective and increasingly popular alternative to palladium.

The selection of a particular catalytic system is contingent on several factors, including desired yield, reaction conditions, substrate scope, and considerations of catalyst cost, reusability, and environmental impact.

I. Heterogeneous Catalysis: The Rise of Metal-Organic Frameworks

A recent study by Babaee and colleagues (2023) highlights the efficacy of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂ , for the one-pot synthesis of picolinate derivatives.[2][3] This metal-organic framework, functionalized with phosphonic acid tags, demonstrates remarkable efficiency at ambient temperatures.

Experimental Protocol: One-Pot Synthesis of Picolinates using UiO-66(Zr)-N(CH₂PO₃H₂)₂[1]
  • Reaction Setup: In a 25 mL round-bottomed flask, combine ethyl 2-oxopropanoate (1 mmol, 0.116 g), an appropriate aldehyde (1 mmol), ammonium acetate (1.5 mmol, 0.115 g), and malononitrile (1.1 mmol, 0.079 g).

  • Catalyst Addition: Add 5 mg of the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst to the mixture.

  • Solvent: Add 5 mL of ethanol as the solvent.

  • Reaction Conditions: Stir the mixture at ambient temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent of n-hexane/ethyl acetate (2:1).

  • Workup: Upon completion, remove the ethanol under reduced pressure. The catalyst can be recovered by filtration and reused.[3]

Performance Comparison of Various Catalysts

The following table, adapted from the work of Babaee et al. (2023), compares the performance of UiO-66(Zr)-N(CH₂PO₃H₂)₂ with other common homogeneous and heterogeneous catalysts for a model picolinate synthesis.[4]

EntryCatalystAmount of CatalystTime (min)Yield (%)
1 UiO-66(Zr)-N(CH₂PO₃H₂)₂ 5 mg 60 88
2H₃PO₄5 mg12050
3p-TSA5 mg12045
4Acetic Acid5 mg18030
5DABCO5 mg18040
6Piperidine5 mg18035
7No Catalyst-240Trace

Reaction Conditions: Ethyl 2-oxopropanoate (1 mmol), 4-chlorobenzaldehyde (1 mmol), ammonium acetate (1.5 mmol), malononitrile (1.2 mmol) in ethanol at room temperature.

The data clearly indicates the superior performance of the functionalized MOF catalyst in terms of reaction time and yield under mild conditions.

Mechanistic Insights: A Cooperative Vinylogous Anomeric-Based Oxidation

The proposed mechanism for the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyzed reaction involves a cooperative vinylogous anomeric-based oxidation pathway.[5] The acidic sites on the catalyst facilitate the initial Knoevenagel condensation and subsequent Michael addition, while the porous structure of the MOF may play a role in concentrating the reactants and stabilizing intermediates.

G Proposed Reaction Pathway using UiO-66(Zr)-N(CH2PO3H2)2 cluster_0 Reactant Assembly cluster_1 Catalytic Cascade cluster_2 Product Formation Reactants Aldehyde + Malononitrile + Ammonium Acetate + Ethyl 2-oxopropanoate A Knoevenagel Condensation Reactants->A Catalyst B Michael Addition A->B C Cyclization & Tautomerization B->C D Oxidative Aromatization C->D Product Methyl 4-hydroxy-6-methoxypicolinate Analog D->Product Catalyst UiO-66(Zr)-N(CH2PO3H2)2 Product->Catalyst Catalyst Regenerated Catalyst->A

Proposed catalytic cycle for picolinate synthesis via a multicomponent reaction.

II. Homogeneous Palladium Catalysis: A Versatile Tool

Palladium-catalyzed cross-coupling reactions are a mainstay in the synthesis of pyridine-containing molecules.[2] These methods, such as the Suzuki-Miyaura coupling, offer high efficiency and functional group tolerance.[6] For the synthesis of substituted picolinates, a common strategy involves the coupling of a pre-functionalized pyridine ring with other fragments.

General Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling[2]
  • Reaction Setup: In an oven-dried Schlenk tube, add the halopyridine derivative (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent: Add a degassed solvent (e.g., toluene, dioxane, often with a small amount of water) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

G Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln A Oxidative Addition (R-X) Pd0->A PdII_RX R-Pd(II)Ln-X A->PdII_RX B Transmetalation (R'-M) PdII_RX->B PdII_R_Rprime R-Pd(II)Ln-R' B->PdII_R_Rprime C Reductive Elimination PdII_R_Rprime->C C->Pd0 Catalyst Regeneration Product R-R' C->Product

General catalytic cycle for Palladium-catalyzed cross-coupling.

While highly effective, palladium catalysts can be expensive, and removal of residual palladium from the final product is a critical consideration in pharmaceutical synthesis.[7]

III. Homogeneous Copper Catalysis: A Cost-Effective Alternative

Copper-catalyzed reactions have gained prominence as a more economical and environmentally friendly alternative to palladium catalysis for the synthesis of N-heterocycles.[8] Copper catalysts can mediate a variety of transformations, including C-H functionalization and annulation reactions.

Conceptual Approach: Copper-Catalyzed Annulation

A plausible strategy for the synthesis of the target picolinate using copper catalysis would involve the annulation of a suitable acyclic precursor. For instance, a copper-catalyzed oxidative annulation of a functionalized enamine with an alkyne derivative could construct the pyridine ring.

General Experimental Protocol: Copper-Catalyzed Pyridine Synthesis[9]
  • Reaction Setup: In a reaction vessel, combine the O-acetyl ketoxime (1.0 equiv.), the α,β-unsaturated aldehyde (1.2 equiv.), and a copper(I) salt (e.g., CuI, 20 mol%).

  • Co-catalyst/Base: Add a secondary amine or an ammonium salt (e.g., pyrrolidinium perchlorate, 20 mol%).

  • Solvent: Use an appropriate solvent such as 1,2-dichloroethane (DCE).

  • Reaction Conditions: Heat the mixture under an inert atmosphere.

  • Workup: After completion, the reaction is typically quenched and the product is purified by column chromatography.

Mechanistic Considerations: The Role of Copper

The mechanism of copper-catalyzed pyridine synthesis often involves the in situ generation of a nucleophilic copper-enamide species, which then participates in a Michael addition with an activated aldehyde. Subsequent cyclization and oxidation lead to the aromatic pyridine ring.

G Copper-Catalyzed Pyridine Synthesis Pathway Reactants Oxime Acetate + α,β-Unsaturated Aldehyde Cu_Enamide Copper(II) Enamide Intermediate Reactants->Cu_Enamide Cu(I) Catalyst Michael_Add Michael Addition Cu_Enamide->Michael_Add Cyclization Cyclocondensation Michael_Add->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Cu(II) Product Substituted Pyridine Oxidation->Product

A plausible pathway for copper-catalyzed pyridine synthesis.

Comparative Analysis and Future Outlook

FeatureHeterogeneous MOF (UiO-66)Homogeneous PalladiumHomogeneous Copper
Catalyst Type HeterogeneousHomogeneousHomogeneous
Reaction Conditions Mild (Ambient Temp.)Moderate to High Temp.Moderate to High Temp.
Yield HighGenerally HighGood to High
Selectivity HighHighGenerally Good
Catalyst Reusability ExcellentDifficult/CostlyDifficult
Cost Potentially High (synthesis)HighLow
Environmental Impact Low (reusable)Moderate (metal waste)Low to Moderate

The development of heterogeneous catalysts like the UiO-66-based system represents a significant advancement in sustainable chemical synthesis.[3] Its high efficiency under mild conditions and excellent reusability make it an attractive option for industrial applications.

Palladium catalysis remains a powerful and reliable method, particularly for its broad substrate scope and predictable reactivity. However, the cost and challenges associated with catalyst removal necessitate careful consideration, especially for large-scale production.

Copper catalysis is a rapidly evolving field that offers a compelling balance of cost-effectiveness and catalytic efficiency. Further research into ligand development and reaction optimization is expected to expand its applicability and performance.

Conclusion

The choice of catalyst for the synthesis of Methyl 4-hydroxy-6-methoxypicolinate is a critical decision that influences not only the efficiency of the reaction but also the overall sustainability and cost of the process. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each catalytic system is paramount.

The novel heterogeneous MOF catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, presents a highly promising avenue for the synthesis of picolinates with high yield and excellent reusability under mild conditions. While traditional homogeneous palladium and copper catalysts continue to be valuable tools, the trend towards more sustainable and cost-effective chemical manufacturing positions advanced heterogeneous catalysts at the forefront of innovation in synthetic chemistry.

References

  • Babaee, S., Sepehrmansourie, H., Zarei, M., Zolfigol, M. A., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(33), 22965-22975. [Link]

  • Babaee, S., Sepehrmansourie, H., Zarei, M., Zolfigol, M. A., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [PMC][Link]

  • Hsung, R. P., et al. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 10, 1168-1175. [Link]

  • Larock, R. C., et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 68(8), 3090-3098. [Link]

  • Nishiwaki, N., et al. (2019). Three Step Synthesis of Fully and Differently Arylated Pyridines. European Journal of Organic Chemistry, 2019(46), 7635-7638. [Link]

  • Wei, Y., & Yoshikai, N. (2013). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society, 135(10), 3756-3759. [Link]

  • Yoshikai, N., & Wei, Y. (2017). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 94, 358-377. [Link]

  • Zarei, M., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. ResearchGate. [Link]

  • Zarei, M., et al. (2023). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358. [Link]

  • This data is derived from Table 2 in Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(33), 22965-22975. [Link]

  • This is a generalized representation of the catalytic cycle.
  • This is a simplified representation of the proposed mechanism. For a more detailed discussion, please refer to the primary literature.[2]

  • This is a generalized representation of a plausible pathway.

Sources

Comparative

Confirming the Identity of Methyl 4-hydroxy-6-methoxypicolinate: A Comparative Guide to Independent Synthesis

In the landscape of pharmaceutical development and drug discovery, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. Custom synthesis of novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and drug discovery, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. Custom synthesis of novel chemical entities serves as the ultimate verification, providing an unassailable reference standard.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on confirming the identity of Methyl 4-hydroxy-6-methoxypicolinate through independent synthesis. We will explore two distinct synthetic routes, offering a comparative analysis of their methodologies and providing the expected analytical data for structural elucidation.

The picolinate scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives being explored for a wide range of therapeutic applications.[3] Therefore, the ability to synthesize and definitively characterize novel picolinate esters like Methyl 4-hydroxy-6-methoxypicolinate is of significant interest.

The Imperative of Independent Synthesis

Before delving into the synthetic protocols, it is crucial to understand why independent synthesis is a critical step in the research and development pipeline. Relying solely on the characterization data provided by a vendor or a collaborator can introduce uncertainties. An independent synthesis provides:

  • Absolute Structural Confirmation: It eliminates any doubt regarding the chemical structure of the compound .

  • Impurity Profiling: It allows for the identification of potential impurities that may arise from a specific synthetic route.

  • Intellectual Property: It can be a crucial step in securing intellectual property rights for a novel compound.

  • Supply Chain Security: It provides a pathway to a secure and independent supply of the molecule for further studies.[4]

Route 1: A Proposed Synthesis via Functional Group Interconversion

This approach focuses on the modification of a commercially available, or readily synthesized, picolinic acid derivative. This is often a more direct and higher-yielding approach for accessing novel analogs.

Synthetic Strategy

Our proposed "established" route begins with the commercially available 4,6-dihydroxypicolinic acid. The synthesis proceeds through three key steps:

  • Selective Monomethylation: Selective methylation of the 6-hydroxyl group.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

  • Purification: Isolation of the final product.

Synthetic_Pathway_1 Start 4,6-Dihydroxypicolinic Acid Intermediate1 4-Hydroxy-6-methoxypicolinic Acid Start->Intermediate1 1. (CH₃)₂SO₄, K₂CO₃, Acetone Product Methyl 4-hydroxy-6-methoxypicolinate Intermediate1->Product 2. SOCl₂, Methanol

Caption: Proposed synthesis of Methyl 4-hydroxy-6-methoxypicolinate via functional group interconversion.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-6-methoxypicolinic Acid

  • To a stirred suspension of 4,6-dihydroxypicolinic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the aqueous residue with 2N HCl to pH 3-4, resulting in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-methoxypicolinic acid.

Causality: The use of a slight excess of dimethyl sulfate and a controlled temperature allows for selective monomethylation at the more nucleophilic 6-hydroxyl group. Potassium carbonate acts as a base to deprotonate the hydroxyl groups.

Step 2: Synthesis of Methyl 4-hydroxy-6-methoxypicolinate

  • To a solution of 4-hydroxy-6-methoxypicolinic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-hydroxy-6-methoxypicolinate.

Causality: This is a classic Fischer-Speier esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5]

Route 2: An Alternative de Novo Synthesis of the Pyridine Ring

This alternative approach involves the construction of the substituted pyridine ring from acyclic precursors. While potentially longer, this route can offer greater flexibility for creating diverse analogs.

Synthetic Strategy

This proposed de novo synthesis involves a multi-component reaction to construct the picolinate ring system.

Synthetic_Pathway_2 Start Ethyl 2-oxopropanoate + Malononitrile + Ammonium Acetate Intermediate1 Substituted Dihydropyridine Start->Intermediate1 1. Multicomponent Reaction Intermediate2 Substituted Picolinonitrile Intermediate1->Intermediate2 2. Oxidation Intermediate3 4-Hydroxy-6-methoxypicolinonitrile Intermediate2->Intermediate3 3. Functional Group Manipulation Product Methyl 4-hydroxy-6-methoxypicolinate Intermediate3->Product 4. Hydrolysis and Esterification

Caption: Alternative de novo synthesis of Methyl 4-hydroxy-6-methoxypicolinate.

Experimental Protocol

Step 1-4: Multistep Synthesis

A detailed, step-by-step protocol for a multi-component synthesis is beyond the scope of this guide but would generally follow established methods for pyridine synthesis.[6] Key transformations would include:

  • Hantzsch-type pyridine synthesis or similar: Condensation of an aldehyde, a β-ketoester, and an ammonia source to form a dihydropyridine.

  • Oxidation: Aromatization of the dihydropyridine to the corresponding pyridine.

  • Functional group interconversions: A series of reactions to introduce the required hydroxyl and methoxy groups at the C4 and C6 positions, and conversion of a nitrile or other functional group at the C2 position to a methyl ester. This could involve nucleophilic aromatic substitution and hydrolysis/esterification steps.

Causality: This approach builds the core heterocyclic ring from simpler, acyclic starting materials, offering a high degree of flexibility in the final substitution pattern.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Functional Group InterconversionRoute 2: De Novo Synthesis
Starting Materials Readily available substituted picolinic acidSimple, acyclic precursors
Number of Steps Fewer stepsMore steps
Overall Yield (Theoretical) Potentially higherLikely lower due to more steps
Scalability Generally easier to scale upCan be more challenging to scale
Flexibility for Analogs Limited by available starting materialsHigh flexibility
Purification Fewer purification stepsMore purification steps required

Spectroscopic Confirmation of Identity

Once synthesized, the identity and purity of Methyl 4-hydroxy-6-methoxypicolinate must be confirmed using a combination of spectroscopic techniques.[7] The following table outlines the expected data for the target compound.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ ~ 7.5 (s, 1H, Ar-H), δ ~ 6.5 (s, 1H, Ar-H), δ ~ 5.0-6.0 (br s, 1H, -OH), δ ~ 3.9 (s, 3H, -OCH₃), δ ~ 3.8 (s, 3H, -COOCH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~ 165 (C=O), δ ~ 160 (C-OH), δ ~ 155 (C-OCH₃), δ ~ 145 (C-COOCH₃), δ ~ 110 (Ar-CH), δ ~ 105 (Ar-CH), δ ~ 55 (-OCH₃), δ ~ 52 (-COOCH₃)
FT-IR (ATR) ν ~ 3300-3500 cm⁻¹ (br, O-H stretch), ν ~ 2950-3050 cm⁻¹ (C-H stretch), ν ~ 1720-1740 cm⁻¹ (C=O stretch, ester), ν ~ 1600 cm⁻¹ (C=C stretch, aromatic), ν ~ 1250 cm⁻¹ (C-O stretch, ether)
Mass Spectrometry (EI) m/z (M⁺) = 183, fragmentation peaks corresponding to loss of -OCH₃, -COOCH₃
Detailed Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a GC or LC inlet. Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Synthesis and Confirmation

Confirmation_Workflow cluster_synthesis Independent Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Identity Confirmation Synthesis Synthesize Methyl 4-hydroxy-6-methoxypicolinate (Route 1 or Route 2) Purification Purification (Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare Experimental Data with Expected Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Identity Confirmed Comparison->Confirmation

Caption: Overall workflow for the independent synthesis and structural confirmation of Methyl 4-hydroxy-6-methoxypicolinate.

Conclusion

The independent synthesis of Methyl 4-hydroxy-6-methoxypicolinate, as outlined in this guide, provides a robust framework for the unambiguous confirmation of its chemical identity. By comparing two distinct synthetic strategies, researchers can choose the most suitable approach based on their specific needs, whether it be rapid access to the compound or the flexibility to create a library of analogs. The subsequent rigorous spectroscopic analysis ensures the structural integrity of the synthesized molecule, a critical step in advancing any drug discovery program.

References

  • ResearchGate. (2025, August 5). Synthesis of (S)- and (R)-Sporochnol by Using the Allylic Substitution of the Secondary Allylic Picolinate | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • InnoPeptiChem. (2024, June 17). The Crucial Role of Custom Synthesis in Pharmaceutical Development. Retrieved from [Link]

  • Moravek, Inc. (n.d.). What Is Custom Synthesis and Why Is It Important?. Retrieved from [Link]

  • SteerOn Research. (2025, April 18). How Custom Synthesis Drives Innovation in Drug Discovery. Retrieved from [Link]

  • PMC. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]

  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa- Michael add. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 6-METHOXYPICOLINATE. Retrieved from [Link]

  • Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methyl 4-methoxypentanoate: a novel and potential downstream chemical of biomass derived gamma- valerolactone. Retrieved from [Link]

  • ResearchGate. (2024, August 30). (PDF) The Significance of Synthetic Chemistry in Advancing Pharmaceutical Research and Development in Nigeria: A Call to Action. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). Retrieved from [Link]

  • MDPI. (2019, October 14). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved from [Link]

  • SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN) DERIVATIVES BY ORGANIC SOLID STATE REACTION1. (1999, November 26). Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-hydroxy-6-methylnicotinate (C8H9NO3). Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-hydroxy-6-methoxypicolinate

Introduction Methyl 4-hydroxy-6-methoxypicolinate is a substituted pyridine derivative with potential applications as an intermediate in pharmaceutical synthesis. As with any component of a drug development pipeline, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-hydroxy-6-methoxypicolinate is a substituted pyridine derivative with potential applications as an intermediate in pharmaceutical synthesis. As with any component of a drug development pipeline, the ability to accurately and consistently quantify this analyte is paramount. Analytical methods are the cornerstone of this quantification, and their reliability is established through rigorous validation. However, the lifecycle of a drug product often necessitates changes: a method may be transferred to a new laboratory, updated with new instrumentation, or data from a legacy method may need to be compared with a newly developed one. In these instances, a full re-validation is not always practical or necessary. This is where cross-validation becomes a critical regulatory and scientific exercise.

This guide provides an in-depth comparison of two common, yet distinct, analytical methodologies for the quantification of Methyl 4-hydroxy-6-methoxypicolinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). More importantly, it lays out an expert-driven framework for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms and laboratories. The principles discussed are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Part 1: A Comparative Analysis of Candidate Methodologies

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. Methyl 4-hydroxy-6-methoxypicolinate possesses a UV-active pyridine core, polar functional groups (hydroxyl, methoxy), and a methyl ester group, making it amenable to both HPLC and GC analysis.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of the pharmaceutical industry for its robustness and versatility.

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 column is selected as the initial choice due to its hydrophobic nature, which provides adequate retention for moderately polar compounds like our target analyte.

    • Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid to achieve a pH of ~3) is crucial. This ensures that the nitrogen atom on the pyridine ring is consistently protonated, and the hydroxyl group's ionization is suppressed, leading to a single, sharp chromatographic peak. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use.

    • Detection: The conjugated aromatic system of the pyridine ring provides strong UV absorbance, making UV detection a simple, robust, and cost-effective choice. A detection wavelength around 270-280 nm is typically appropriate for this chromophore.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it an excellent orthogonal method for comparison.

  • Causality of Experimental Choices:

    • Volatility: The analyte is a methyl ester, which generally imparts sufficient volatility for GC analysis without the need for further derivatization.

    • Injection: A split/splitless inlet is standard. The inlet temperature must be optimized to ensure complete volatilization of the analyte without causing thermal degradation, a risk given the hydroxyl group.

    • Stationary Phase: A low-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating a wide range of compounds based on their boiling points and is a standard choice for general-purpose analysis.

    • Detection: Mass spectrometry provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and its unique fragmentation pattern, offering a much higher degree of selectivity compared to UV detection.[3]

Part 2: The Imperative of Cross-Validation

Method validation demonstrates that a procedure is fit for its intended purpose.[4][5] Cross-validation, in turn, demonstrates the equivalency of results between two or more validated analytical methods or laboratories.[6][7] According to regulatory bodies like the FDA and EMA, cross-validation is necessary when data from different methods or sites need to be compared or consolidated.[7][8][9]

The decision to perform a cross-validation study is a logical outcome of the analytical method lifecycle management.

start Change or Event in Analytical Testing q1 Is the method being transferred to a new lab? start->q1 q2 Has a validated method been modified? q1->q2 No proc_cv Cross-Validation Required q1->proc_cv Yes q3 Are data from two different methods being compared? q2->q3 No proc_pv Partial Re-validation May Suffice (Assess Impact of Change) q2->proc_pv Yes q3->proc_cv Yes end_node No Action Needed q3->end_node No cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_report Phase 4: Conclusion p1 Define Acceptance Criteria (e.g., Assay difference < 2.0%) p2 Prepare Common Sample Set (3 levels, n=3) p1->p2 a1 Lab A Analysis (HPLC-UV Method) p2->a1 a2 Lab B Analysis (GC-MS Method) p2->a2 e1 Compile Data from Both Labs a1->e1 a2->e1 e2 Perform Statistical Comparison (e.g., % Difference, t-test) e1->e2 e3 Compare Results to Acceptance Criteria e2->e3 r1 Methods are Equivalent e3->r1 Pass r2 Investigate Discrepancy e3->r2 Fail

Sources

Comparative

Advanced Scaffold Evaluation: The Strategic Advantages of Methyl 4-hydroxy-6-methoxypicolinate in Drug Discovery

As drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, orthogonally reactive building blocks has never been higher. Among pyridine-based scaffolds, Methyl 4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, orthogonally reactive building blocks has never been higher. Among pyridine-based scaffolds, Methyl 4-hydroxy-6-methoxypicolinate (CAS 1060806-80-5)[1] stands out as a premier starting material for late-stage functionalization (LSF).

In this guide, we will evaluate the mechanistic advantages of this 2,4,6-trisubstituted pyridine over its structural analogs, analyze its comparative performance in standard synthetic workflows, and provide self-validating experimental protocols to ensure reproducible integration into your medicinal chemistry pipeline.

Structural Anatomy & Mechanistic Advantages

To understand why Methyl 4-hydroxy-6-methoxypicolinate is superior to simpler analogs like Methyl 6-methoxypicolinate (CAS 26256-72-4)[2][3] or Methyl 4-hydroxypicolinate, we must analyze the specific causality behind its substitution pattern.

The Power of Orthogonal Handles

This scaffold possesses three distinct, orthogonally addressable functional groups:

  • C2-Methyl Ester (Vector Extension): Acts as a carbonyl electrophile. It is primed for direct amidation, reduction to a hydroxymethyl group, or saponification. Picolinate derivatives are widely utilized in medicinal chemistry to access diverse biological targets[4], and the ester provides the primary vector for solvent-channel exploration in protein binding pockets.

  • C4-Hydroxyl (Latent Electrophile): Unlike a pre-installed halogen (e.g., 4-chloro), the 4-hydroxyl group is highly stable under early-stage basic or nucleophilic conditions. When C-C bond formation is required, it can be quantitatively converted into a triflate ( Tf2​O ), serving as an excellent electrophilic partner for Palladium-catalyzed cross-couplings.

  • C6-Methoxy (Electronic Modulator & Pharmacophore Precursor): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, which stabilizes the Pd(II) intermediate during cross-coupling and prevents premature protodeboronation of boronic acids. Furthermore, it can be selectively demethylated late in the synthesis to reveal a 6-pyridone—a critical hydrogen bond donor/acceptor motif for kinase hinge-binding.

Mechanistic Comparison with Alternatives

Comparison Core Target: C4-Functionalized 2,6-Disubstituted Pyridine Alt1 Methyl 6-methoxypicolinate (Lacks C4-OH) Alt1->Core Harsh C-H Activation (Poor Regioselectivity) Alt2 Methyl 4-hydroxypicolinate (Lacks C6-OMe) Alt2->Core Lacks EDG Stabilization (Slow Oxidative Addition) Lead Methyl 4-hydroxy-6-methoxypicolinate (Optimal Orthogonality) Lead->Core Direct Triflation & Rapid Cross-Coupling

Figure 1: Mechanistic advantages over alternative pyridine building blocks.

Comparative Performance Data

The table below summarizes the quantitative advantages of utilizing Methyl 4-hydroxy-6-methoxypicolinate in a standard biaryl synthesis workflow compared to its structural alternatives.

Building BlockCAS NumberC4 Functionalization EfficiencyC6 Modification CapabilityOverall Orthogonality
Methyl 4-hydroxy-6-methoxypicolinate 1060806-80-5Excellent (>90% via Triflate)Excellent (Demethylation to Pyridone)High (3 distinct handles)
Methyl 6-methoxypicolinate 26256-72-4Poor (<40% via C-H activation)Excellent (Demethylation to Pyridone)Moderate (2 distinct handles)
Methyl 4-hydroxypicolinate 22468-26-4Good (80% via Triflate)None (Unsubstituted)Low (Lacks hinge-binding precursor)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Activation via Triflation

Objective: Convert the stable C4-OH into a highly reactive electrophile.

  • Reagents: Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq), Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq), Triethylamine ( Et3​N , 2.0 eq), Anhydrous DCM (0.1 M).

  • Procedure:

    • Dissolve the starting material in anhydrous DCM under an inert N2​ atmosphere.

    • Add Et3​N and cool the reaction mixture to 0∘C .

    • Add Tf2​O dropwise over 15 minutes. Stir at 0∘C for 30 minutes, then warm to room temperature for 2 hours.

    • Quench with saturated aqueous NaHCO3​ and extract with DCM.

  • Causality & Validation: Cooling to 0∘C prevents the highly exothermic degradation of Tf2​O . Et3​N is specifically chosen over pyridine to neutralize the generated triflic acid without forming a stable, unreactive pyridinium complex with the triflating agent. Successful conversion is validated by a significant downfield shift of the pyridine aromatic protons in 1H NMR.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C4 position.

  • Reagents: C4-Triflate intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq), 1,4-Dioxane/Water (4:1, 0.2 M).

  • Procedure:

    • Combine all solid reagents in a Schlenk flask.

    • Add degassed 1,4-Dioxane and Water.

    • Heat the mixture at 90∘C for 12 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

  • Causality & Validation: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand has a large bite angle (99°). This accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich heteroaryls. The addition of water is critical to dissolve K2​CO3​ , generating the hydroxide/carbonate ions necessary to activate the boronic acid into a reactive "ate" complex.

Protocol C: Late-Stage Demethylation to 6-Pyridone

Objective: Unmask the C6-methoxy group to form a hydrogen-bonding pyridone.

  • Reagents: Coupled intermediate (1.0 eq), Trimethylsilyl iodide (TMSI, 3.0 eq), Acetonitrile (0.1 M).

  • Procedure:

    • Dissolve the intermediate in Acetonitrile.

    • Add TMSI dropwise at room temperature, then heat to 60∘C for 4 hours.

    • Quench with Methanol to hydrolyze the silyl ether intermediate.

  • Causality & Validation: TMSI is a soft, highly oxophilic Lewis acid that selectively cleaves the methyl ether over the methyl ester. Harder Lewis acids (like BBr3​ ) would risk unwanted ester cleavage or coordinate too strongly to the pyridine nitrogen[5], leading to intractable mixtures.

Workflow A Methyl 4-hydroxy-6-methoxypicolinate (Core Scaffold) B C4-Triflate Intermediate (Electrophilic Handle) A->B Tf2O, Et3N, DCM (0°C to RT) C C4-Aryl-6-methoxypicolinate (Suzuki Coupling Product) B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O D C4-Aryl-6-oxo-piperidine-2-carboxamide (Final Bioactive Scaffold) C->D 1. Amidation (R-NH2) 2. Demethylation (TMSI)

Figure 2: Step-by-step synthetic workflow leveraging orthogonal reactivity handles.

Conclusion

Methyl 4-hydroxy-6-methoxypicolinate provides an unparalleled balance of stability and reactivity. By offering three distinct vectors for modification—ester amidation, hydroxyl cross-coupling, and methoxy unmasking—it allows medicinal chemists to rapidly explore chemical space around a privileged pyridine core without the regioselectivity issues inherent to simpler building blocks.

References

  • ACS Catalysis. "The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation". Available at:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-hydroxy-6-methoxypicolinate proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle of a specialty chemical does not end once the assay is complete or the synthesis is optimized. Proper handling, operational integration, and disposal of h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle of a specialty chemical does not end once the assay is complete or the synthesis is optimized. Proper handling, operational integration, and disposal of heterocyclic building blocks like Methyl 4-hydroxy-6-methoxypicolinate are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.

This guide provides a self-validating, step-by-step operational system for managing this compound. By understanding the mechanistic reasoning behind these protocols, your laboratory can build a culture of safety that goes beyond basic compliance.

Chemical Profile & Hazard Assessment

Methyl 4-hydroxy-6-methoxypicolinate is a pyridine derivative utilized primarily as an organic building block in drug development and synthetic chemistry. Before handling or disposing of this compound, it is imperative to understand its physicochemical properties and hazard profile to dictate the correct downstream logistics[1].

Table 1: Quantitative Data and Hazard Profile

PropertySpecification / Value
Chemical Name Methyl 4-hydroxy-6-methoxypicolinate
CAS Number 1060806-80-5
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Physical State Solid (Powder)
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Halogen-Free Organic Waste

Causality Check: Because this molecule contains no halogens (Fluorine, Chlorine, Bromine, Iodine) or heavy metals, it fundamentally qualifies as a standard halogen-free organic waste. However, its specific GHS hazard statements (H315, H319, H335) dictate that any disposal or spill response protocol must prioritize the prevention of aerosolization and dermal contact[2].

Disposal Workflow & Methodologies

The disposal of Methyl 4-hydroxy-6-methoxypicolinate depends entirely on its physical state at the end of your workflow. The following self-validating protocols ensure that waste is properly segregated, preventing dangerous cross-reactions and minimizing disposal costs.

Protocol A: Solid Waste Disposal (Unused Powder & Contaminated Consumables)
  • Collection: Gather all solid waste, including unused chemical powder, contaminated weigh boats, spatulas, and Kimwipes.

  • Containment: Place the materials into a chemically compatible, sealable high-density polyethylene (HDPE) container. Validation step: Invert the sealed container gently to ensure no particulate matter escapes.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste - Halogen-Free Organic Solid" and include the exact accumulation start date[3].

  • SAA Storage: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA). Under EPA regulations, the SAA must be at or near the point of generation and under the control of the operator[4].

Protocol B: Liquid Waste Disposal (In Solution)

When Methyl 4-hydroxy-6-methoxypicolinate is dissolved in a solvent (e.g., DMSO, Methanol, or Dichloromethane), the solvent dictates the disposal pathway.

  • Halogen Verification: Determine if the solvent system contains halogens.

    • Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans. Mixing a halogen-free compound with a halogenated waste stream unnecessarily increases the volume of waste requiring this expensive, energy-intensive treatment[5].

  • Segregation & Transfer: Using a dedicated funnel, transfer the solution into the appropriate liquid waste carboy (either "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").

  • Secondary Containment: Ensure the carboy is housed within a secondary containment bin capable of holding 110% of the carboy's volume. Validation step: Visually inspect the secondary containment weekly for unexpected pooling, which indicates a micro-leak in the primary carboy.

  • Cap Integrity: The carboy must remain tightly capped at all times unless actively receiving waste. Leaving a funnel in an open carboy is a direct violation of EPA RCRA standards[6].

Waste Segregation Logic

G Start Methyl 4-hydroxy-6-methoxypicolinate Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (In Solution) State->Liquid Solution Labeling Label: 'Hazardous Waste' Apply Accumulation Date Solid->Labeling HalogenCheck Solvent Halogen Check Liquid->HalogenCheck Halogenated Halogenated Waste (e.g., DCM) HalogenCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., DMSO, MeOH) HalogenCheck->NonHalogenated Halogen-Free Halogenated->Labeling NonHalogenated->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHSPickup EHS / EPA Compliant Disposal Pickup SAA->EHSPickup

Decision tree for the proper segregation and disposal of Methyl 4-hydroxy-6-methoxypicolinate.

Spill Response Protocol

In the event of an accidental spill of Methyl 4-hydroxy-6-methoxypicolinate powder, immediate and calculated action is required to prevent respiratory exposure (H335) and environmental contamination.

Step-by-Step Spill Remediation:

  • Isolate the Area: Immediately restrict access to the spill zone. If the powder has been aerosolized, evacuate the immediate vicinity until the dust settles[7].

  • Don Appropriate PPE: Equip standard laboratory PPE: nitrile gloves, safety goggles, and a fully buttoned lab coat. If the spill is large and ventilation is poor, an N95 respirator or equivalent may be required.

  • Dampen the Spill (Critical Step): Do not dry sweep the powder.

    • Causality: Dry sweeping imparts kinetic energy to the fine particles, aerosolizing them into the breathing zone and bypassing standard dermal PPE. Instead, lightly dampen an absorbent pad or paper towel with water or a compatible solvent (like ethanol) and carefully lay it over the powder[7]. The liquid increases cohesive forces between the particles, effectively neutralizing the aerosolization risk.

  • Collect and Contain: Carefully wipe up the dampened material from the outside edge moving inward to prevent spreading. Place all contaminated wipes and your disposable gloves into a heavy-duty, sealable plastic bag.

  • Decontaminate the Surface: Wash the affected benchtop or floor with soap and water to remove any microscopic residue.

  • Dispose as Hazardous Waste: Treat the sealed bag containing the spill cleanup materials as solid hazardous waste, following Protocol A above.

References

  • American Chemical Society (ACS) , "Guide for Chemical Spill Response" (Details the causality behind avoiding dry sweeping and proper spill kit utilization). Available at:[Link]

  • McNeese State University , "Chemical and Hazardous Waste Management and Disposal Policy" (Explains the mechanistic reasoning for segregating halogenated vs. non-halogenated waste). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) , "Regulations for Hazardous Waste Generated at Academic Laboratories" (Defines Subpart K regulations for Satellite Accumulation Areas). Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-hydroxy-6-methoxypicolinate

As a Senior Application Scientist, I recognize that handling specialized functionalized pyridines like Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5)[1] requires more than just a cursory glance at a Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized functionalized pyridines like Methyl 4-hydroxy-6-methoxypicolinate (CAS: 1060806-80-5)[1] requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, self-validating system of operational controls.

This guide provides drug development professionals and researchers with a definitive protocol for personal protective equipment (PPE) selection, engineering controls, and disposal. By understanding the causality behind these safety measures, laboratories can ensure both scientific integrity and personnel safety.

Chemical Profiling & Hazard Causality

Methyl 4-hydroxy-6-methoxypicolinate is a functionalized picolinate ester utilized as a molecular building block in synthetic routes and drug discovery[2].

  • Physical State: Typically a fine, crystalline solid powder.

  • Mechanistic Hazard: Like many substituted pyridines, it poses risks of skin irritation, serious eye irritation, and specific target organ toxicity (STOT) via respiratory irritation. The presence of the hydroxyl and methoxy groups on the pyridine ring facilitates hydrogen bonding. If this compound is dissolved in highly polar aprotic solvents (like DMSO), the solvent acts as a carrier, rapidly penetrating the dermal barrier and delivering the potentially toxic compound directly into the bloodstream.

To mitigate these risks, your safety protocol must be anchored in the[3], which mandates a comprehensive Chemical Hygiene Plan (CHP) tailored to specific laboratory hazards.

Quantitative PPE & Engineering Control Matrix

Safety is not arbitrary; it is quantifiable. The following table summarizes the required protective measures and the specific causality behind each requirement.

ParameterQuantitative SpecificationCausality / Mechanism of Action
Nitrile Glove Thickness 4 milProvides a sufficient physical barrier against fine crystalline powders and minor solvent splashes.
Glove Replacement 2 hoursPrevents chemical permeation and degradation over prolonged exposure.
Fume Hood Velocity 80 - 100 fpmCreates a negative pressure zone that ensures containment of aerosolized particulates[4].
Flammable Solvent Limit <20 L per lab areaMinimizes the ambient fire load during solvent-based solubilization procedures[5].

Experimental Protocol: Handling & Solubilization

This protocol operates as a self-validating system : Step 1 (Engineering Control Verification) must be quantitatively confirmed before Step 2 (Physical Handling) can commence, ensuring a continuous chain of safety.

Phase 1: Pre-Operational Setup & Verification

  • Verify Engineering Controls: Confirm the chemical fume hood is operational. Check the anemometer to ensure a face velocity of 80–100 feet per minute (fpm)[4]. Never handle the dry powder on an open bench.

  • Don Appropriate PPE: Equip standard laboratory attire—a fully buttoned, flame-resistant (FR) lab coat, ANSI Z87.1-compliant safety goggles, and standard nitrile gloves ( 4 mil).

Phase 2: Weighing and Transfer 3. Static Mitigation: Pyridine derivatives in fine powder form are highly prone to static buildup. Use an anti-static weighing boat and a grounded micro-spatula. Causality: This prevents the powder from aerosolizing due to electrostatic repulsion, mitigating inhalation risks. 4. Mass Measurement: Calibrate the analytical balance inside the fume hood. Carefully transfer the required mass of Methyl 4-hydroxy-6-methoxypicolinate[6].

Phase 3: Solubilization & Carrier Hazard Mitigation 5. Solvent Addition: If preparing a stock solution for biological assays, add the solvent (e.g., Dimethyl Sulfoxide - DMSO) directly to the pre-weighed vial inside the hood. 6. Double-Gloving Protocol: Causality Check: Because DMSO rapidly penetrates the skin, you must don a second pair of nitrile gloves before handling the solubilized mixture. If the primary glove is compromised, the secondary glove provides the critical window needed to safely remove the PPE without dermal exposure.

Phase 4: Decontamination & Waste Disposal 7. Surface Decontamination: Wipe down the balance, spatulas, and fume hood surfaces with 70% ethanol or a mild soap solution to hydrolyze and remove residual particulates. 8. Waste Segregation: Following the guidelines in [7], dispose of contaminated weighing boats and primary gloves in a designated solid hazardous waste receptacle. Liquid waste containing the compound and DMSO must be routed to a halogen-free organic waste carboy[8].

Operational Workflow Visualization

G Compound Methyl 4-hydroxy-6-methoxypicolinate (Dry Powder) PPE PPE Verification (Nitrile, Goggles, Coat) Compound->PPE Hood Engineering Control (Fume Hood 80-100 fpm) PPE->Hood Weighing Analytical Weighing (Anti-static boat) Hood->Weighing Solubilization Solubilization (DMSO / DMF) Weighing->Solubilization Waste Waste Segregation (Solid & Liquid) Solubilization->Waste Decon Decontamination (70% EtOH) Solubilization->Decon

Workflow for the safe handling of Methyl 4-hydroxy-6-methoxypicolinate.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]

  • Virginia Commonwealth University (VCU). "Chemical Safety and Hazard Communication." VCU Occupational Health and Safety. URL:[Link]

Sources

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